Sirtuin modulator 5
Beschreibung
The exact mass of the compound 3,4,5-trimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is 417.16885622 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-15-7-6-10-27-14-19(26-23(15)27)16-8-5-9-18(11-16)25-24(28)17-12-20(29-2)22(31-4)21(13-17)30-3/h5-14H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRLMVXVEXHHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sirtuin 5: A Key Regulator of Mitochondrial Metabolism and Stress Responses
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, prominently localized within the mitochondrial matrix. While initially characterized for its weak deacetylase activity, SIRT5 is now recognized as the principal enzyme responsible for removing negatively charged acyl modifications, primarily succinyl, malonyl, and glutaryl groups, from a vast array of mitochondrial proteins. This activity positions SIRT5 as a critical regulator of mitochondrial metabolism, redox balance, and cellular stress responses. This guide provides a detailed overview of the SIRT5 mechanism of action in mitochondria, focusing on its enzymatic function, key targets, and the methodologies used to study its activity.
Core Mechanism of Action: Desuccinylation, Demalonylation, and Deglutarylation
SIRT5's primary role in mitochondria is to catalyze the removal of specific acyl-lysine modifications in a two-step process dependent on NAD+. The enzyme binds to an acylated substrate and NAD+, facilitating the transfer of the acyl group to the ADP-ribose moiety of NAD+, releasing nicotinamide (B372718) and the deacylated lysine (B10760008). This process effectively reverses the non-enzymatic acylation of lysine residues that can occur in the presence of high concentrations of mitochondrial acyl-CoA intermediates, such as succinyl-CoA and malonyl-CoA.
The accumulation of these modifications, particularly hypersuccinylation, is associated with the inhibition of enzymatic activity and the induction of oxidative stress. By removing these modifications, SIRT5 restores protein function and maintains mitochondrial homeostasis.
Key Mitochondrial Targets and Pathways Regulated by SIRT5
SIRT5's influence extends across numerous mitochondrial pathways by targeting key enzymes and regulatory proteins.
1. Tricarboxylic Acid (TCA) Cycle: SIRT5 targets several enzymes in the TCA cycle, including:
-
Succinate Dehydrogenase (SDH): SIRT5 desuccinylates the SDHA subunit of the SDH complex, which is crucial for its enzymatic activity. Hypersuccinylation of SDHA impairs its function, leading to a decrease in electron transport chain (ETC) activity.
-
Pyruvate (B1213749) Dehydrogenase (PDH): By regulating the acylation state of components of the PDH complex, SIRT5 influences the entry of pyruvate into the TCA cycle.
2. Fatty Acid β-oxidation: SIRT5 modulates fatty acid oxidation by targeting enzymes such as:
-
3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2): SIRT5 desuccinylates HMGCS2, a key enzyme in ketogenesis, thereby regulating its activity.
-
Acyl-CoA dehydrogenases: Several enzymes involved in the breakdown of fatty acids are regulated by SIRT5-mediated deacylation.
3. Oxidative Phosphorylation (OXPHOS): SIRT5 plays a role in maintaining the efficiency of the electron transport chain by targeting subunits of the respiratory complexes. For example, it is known to desuccinylate a subunit of the ATP synthase complex.
4. Urea (B33335) Cycle: In the liver, SIRT5 is a critical regulator of the urea cycle:
-
Carbamoyl Phosphate Synthetase 1 (CPS1): SIRT5 deglutarylates and activates CPS1, the rate-limiting enzyme of the urea cycle. This is particularly important for ammonia (B1221849) detoxification.
5. Antioxidant Defense: SIRT5 contributes to the mitochondrial antioxidant system by regulating:
-
Superoxide (B77818) Dismutase 1 (SOD1): SIRT5 has been shown to desuccinylate SOD1, potentially modulating its activity in scavenging superoxide radicals.
Signaling Pathway of SIRT5 in Mitochondrial Regulation
Caption: SIRT5 signaling pathway in response to metabolic stress.
Quantitative Data on SIRT5 Activity
The following tables summarize key quantitative data regarding SIRT5's enzymatic activity and substrate specificity.
Table 1: Kinetic Parameters of SIRT5 for Different Acyl Substrates
| Substrate (Peptide) | Acyl Group | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| H3K9 | Acetyl | >1000 | ~0.001 | ~1 | |
| SDHA-K | Succinyl | 23 | 0.15 | 6520 | |
| HMGCS2-K | Succinyl | 18 | 0.12 | 6670 | |
| CPS1-K | Glutaryl | 5.2 | 0.08 | 15380 |
Table 2: Substrate Specificity of SIRT5
| Acyl Group | Relative Activity (%) |
| Succinyl | 100 |
| Glutaryl | 85 |
| Malonyl | 40 |
| Acetyl | <1 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying SIRT5 function.
In Vitro SIRT5 Deacylase Assay
This assay measures the enzymatic activity of recombinant SIRT5 against a specific acylated peptide substrate.
Workflow Diagram:
Caption: Workflow for an in vitro SIRT5 deacylase assay.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human SIRT5 (e.g., 1-5 µM), a synthetic acylated peptide substrate (e.g., 100 µM succinyl-H3K9 peptide), and NAD+ (e.g., 1 mM) in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as 0.1 M HCl, or a SIRT5 inhibitor like suramin.
-
Detection and Quantification:
-
HPLC-based method: Separate the acylated and deacylated peptide products using reverse-phase HPLC and quantify the peak areas.
-
Fluorescence-based method: Utilize a coupled enzymatic assay where the product of the sirtuin reaction (nicotinamide) is used to generate a fluorescent signal. For example, in the presence of nicotinamidase, the nicotinamide is converted to nicotinic acid, which can then be detected.
-
Immunoprecipitation and Western Blotting for in vivo Target Validation
This method is used to confirm the acylation status of a specific protein in response to changes in SIRT5 activity in a cellular context.
Methodology:
-
Cell Lysis: Lyse cells or mitochondrial fractions in a buffer containing sirtuin inhibitors (e.g., nicotinamide) and phosphatase/protease inhibitors to preserve the post-translational modifications.
-
Immunoprecipitation: Incubate the protein lysate with an antibody specific to the target protein overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complex.
-
Elution and SDS-PAGE: Wash the beads extensively and elute the immunoprecipitated protein. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with a pan-anti-acyl-lysine antibody (e.g., anti-succinyl-lysine) to detect the acylation status of the immunoprecipitated protein. A separate blot can be probed with the target protein antibody as a loading control.
Logical Relationship of SIRT5's Regulatory Roles
Caption: Logical inputs and outputs of SIRT5's regulatory function.
Implications for Drug Development
The central role of SIRT5 in mitochondrial metabolism and stress responses makes it an attractive target for therapeutic intervention in a range of diseases, including metabolic disorders, cardiovascular diseases, and cancer.
-
SIRT5 Activators: Small molecule activators of SIRT5 could be beneficial in conditions characterized by mitochondrial dysfunction and hyperacylation, such as fatty liver disease or heart failure. By enhancing SIRT5 activity, these compounds could restore metabolic homeostasis and mitigate oxidative stress.
-
SIRT5 Inhibitors: In certain cancers, SIRT5 has been shown to promote tumor growth and resistance to therapy. In these contexts, SIRT5 inhibitors could serve as valuable additions to existing chemotherapy regimens, sensitizing cancer cells to treatment.
The development of potent and selective SIRT5 modulators remains an active area of research. A thorough understanding of its mechanism of action, as outlined in this guide, is fundamental to the successful design and implementation of novel therapeutic strategies targeting this critical mitochondrial enzyme.
SIRT5 Substrates in Fatty Acid Oxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a significant role in metabolic regulation through its robust desuccinylase, demalonylase, and deglutarylase activities. Emerging evidence highlights SIRT5 as a key regulator of fatty acid oxidation (FAO), a vital catabolic process for energy production. Dysregulation of SIRT5-mediated FAO has been implicated in various metabolic disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the known SIRT5 substrates in FAO, presenting quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows.
SIRT5's Role in Regulating Fatty Acid Oxidation
SIRT5 primarily promotes fatty acid oxidation by removing succinyl groups from lysine (B10760008) residues on key metabolic enzymes. This post-translational modification, known as succinylation, is a non-enzymatic process driven by the mitochondrial concentration of succinyl-CoA. Succinylation can alter the charge and structure of proteins, often leading to a decrease in their catalytic activity. By reversing this modification, SIRT5 restores the function of these enzymes, thereby enhancing the overall flux of FAO.
In the absence of SIRT5, a state of hyper-succinylation of mitochondrial proteins is observed, leading to impaired FAO, accumulation of medium and long-chain acylcarnitines, and reduced ketone body production.[1][2] This underscores the critical role of SIRT5 in maintaining mitochondrial metabolic homeostasis.
Key SIRT5 Substrates in Fatty Acid Oxidation
Several key enzymes in the fatty acid oxidation and ketogenesis pathways have been identified as direct substrates of SIRT5. The following sections detail these interactions, supported by quantitative data from proteomic and biochemical studies.
Data Presentation: Quantitative Analysis of SIRT5-Mediated Desuccinylation in Fatty Acid Oxidation
The following tables summarize the quantitative data on the impact of SIRT5 on the succinylation status and activity of its key substrates in fatty acid oxidation.
Table 1: Changes in Succinylation of FAO Enzymes in SIRT5 Knockout (KO) Models
| Protein | Gene Symbol | Key Succinylation Sites | Fold Change in Succinylation (KO vs. WT) | Reference |
| 3-hydroxy-3-methylglutaryl-CoA synthase 2 | HMGCS2 | K83, K310, K350, K354, K358 | >2-fold on multiple sites | [1] |
| Very long-chain acyl-CoA dehydrogenase | VLCAD | K298, K299, K482, K492, K507 | >2-fold on multiple peptides | [3] |
| Enoyl-CoA hydratase, alpha subunit | ECHA | 28 identified lysine residues | 26 of 28 sites only found in KO | [4] |
| Carnitine palmitoyltransferase 2 | CPT2 | Not specified | >1.5-fold | [5] |
Table 2: Functional Consequences of SIRT5-Mediated Desuccinylation on FAO Enzymes
| Protein | Effect of SIRT5-mediated Desuccinylation | Quantitative Change in Activity | Reference |
| HMGCS2 | Activation | Mutation of hypersuccinylated residues K83 and K310 to glutamic acid strongly inhibits enzymatic activity. | [1] |
| VLCAD | Rescues membrane binding | ~60% rescue of cardiolipin (B10847521) binding | [3] |
| ECHA | Activation | 32% decrease in activity in Sirt5 KO heart; 24% increase in activity with SIRT5 co-expression. | [6] |
Table 3: Kinetic Parameters of SIRT5 Desuccinylation
| Substrate (Peptide) | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Reference |
| H3K9succ | 0.20 ± 0.01 | 37 ± 5 | 5400 | [7] |
| CPS1-succ1 | 0.26 ± 0.01 | 19 ± 2 | 14000 | [7] |
| SDHA-succ | 0.26 ± 0.01 | 13 ± 2 | 20000 | [7] |
Table 4: Acylcarnitine Accumulation in SIRT5 Knockout Mice
| Acylcarnitine Species | Tissue | Fold Change (KO vs. WT) | Reference |
| Medium-chain acylcarnitines | Liver, Skeletal Muscle | Significant accumulation | [1] |
| Long-chain acylcarnitines | Liver, Skeletal Muscle | Significant accumulation | [1] |
Signaling Pathways and Experimental Workflows
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of SIRT5 and its substrates in fatty acid oxidation.
Protocol 1: In Vitro Desuccinylation Assay
This protocol is adapted from established methods for assessing SIRT5 desuccinylase activity on a peptide substrate.[8]
Materials:
-
Recombinant human SIRT5 protein
-
Succinylated peptide substrate (e.g., a synthetic peptide corresponding to a known succinylated site on an FAO enzyme)
-
NAD+
-
Desuccinylation buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing an enzyme that reacts with the desuccinylated product to generate a fluorescent signal)
-
96-well plate (black, flat-bottom)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the succinylated peptide substrate and NAD+ in the desuccinylation buffer.
-
Add recombinant SIRT5 to initiate the reaction. As a negative control, prepare a reaction without SIRT5.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the fluorophore used.
-
Calculate the desuccinylase activity by subtracting the fluorescence of the negative control from the fluorescence of the SIRT5-containing reactions.
Protocol 2: Co-Immunoprecipitation (Co-IP) of SIRT5 and HMGCS2
This protocol details the co-immunoprecipitation of SIRT5 and HMGCS2 from cell lysates to demonstrate their interaction.[5][9][10]
Materials:
-
Cell line expressing both SIRT5 and HMGCS2 (e.g., HEK293T cells)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-SIRT5 antibody (for immunoprecipitation)
-
Anti-HMGCS2 antibody (for western blotting)
-
Normal rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and western blotting reagents
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with either the anti-SIRT5 antibody or normal rabbit IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and western blotting using the anti-HMGCS2 antibody to detect the co-immunoprecipitated HMGCS2.
Protocol 3: Measurement of Fatty Acid Oxidation Rate in Hepatocytes
This protocol describes the measurement of FAO rate in primary hepatocytes using a radiolabeled fatty acid substrate.[11][12]
Materials:
-
Primary hepatocytes isolated from wild-type and SIRT5 knockout mice
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 1% fatty acid-free BSA
-
[1-14C]palmitic acid
-
Scintillation vials and scintillation fluid
-
CO2 trapping apparatus
Procedure:
-
Isolate primary hepatocytes from wild-type and SIRT5 knockout mice.
-
Resuspend the hepatocytes in KRBB.
-
Add [1-14C]palmitic acid to the cell suspension.
-
Incubate the cells at 37°C in a shaking water bath for 1-2 hours. The incubation vials should be sealed with a rubber stopper equipped with a center well containing a piece of filter paper soaked in a CO2 trapping agent (e.g., NaOH).
-
Stop the reaction by injecting perchloric acid into the cell suspension.
-
Continue the incubation for another hour to ensure complete trapping of the released 14CO2.
-
Remove the filter paper and place it in a scintillation vial to measure the amount of 14CO2 produced.
-
Centrifuge the cell suspension to pellet the cell debris.
-
Collect the supernatant and measure the radioactivity in the acid-soluble fraction, which represents the acid-soluble metabolites (ASMs) of fatty acid oxidation.
-
Calculate the rate of fatty acid oxidation based on the amount of 14CO2 and ASMs produced per unit of time and protein concentration.
Conclusion
SIRT5 is a pivotal regulator of fatty acid oxidation, primarily through its desuccinylase activity on key enzymes in the FAO and ketogenesis pathways. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the role of SIRT5 in metabolic diseases. A deeper understanding of the molecular mechanisms by which SIRT5 governs FAO will be instrumental in the development of novel therapeutic strategies targeting this critical metabolic pathway. The visualization of these complex interactions through signaling and workflow diagrams serves to enhance comprehension and guide future research endeavors in this exciting field.
References
- 1. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT5 Regulates the Mitochondrial Lysine Succinylome and Metabolic Networks [escholarship.org]
- 3. SIRT3 and SIRT5 Regulate the Enzyme Activity and Cardiolipin Binding of Very Long-Chain Acyl-CoA Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hub.hku.hk [hub.hku.hk]
- 8. An optimized desuccinylase activity assay reveals a difference in desuccinylation activity between proliferative and differentiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium butyrate activates HMGCS2 to promote ketone body production through SIRT5-mediated desuccinylation [journal.hep.com.cn]
- 10. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Desuccinylase Activity of SIRT5: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein lysine (B10760008) deacylase family, has emerged as a critical regulator of cellular metabolism. Primarily localized in the mitochondria, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with a comparatively weak deacetylase function. This unique enzymatic profile positions SIRT5 as a key modulator of metabolic pathways by removing negatively charged acyl groups from lysine residues on target proteins. Dysregulation of SIRT5 activity has been implicated in a range of pathologies, including metabolic disorders and cancer, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the core functions of SIRT5's desuccinylase activity, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it governs.
Core Function of SIRT5 Desuccinylase Activity
SIRT5's primary role as a desuccinylase is to reverse lysine succinylation, a post-translational modification where a succinyl group is added to a lysine residue. This modification, which changes the charge of the lysine from positive to negative, can significantly impact protein function. By removing the succinyl group, SIRT5 restores the positive charge of the lysine residue, thereby modulating the activity, stability, and localization of its substrate proteins.[1] This enzymatic activity is crucial for the regulation of several key metabolic processes.
Quantitative Data on SIRT5 Desuccinylase Activity and its Impact
The following tables summarize the quantitative data related to SIRT5's enzymatic activity and the metabolic consequences of its deficiency.
Table 1: Kinetic Parameters of SIRT5 Deacylase Activities
| Substrate (Peptide) | Acyl Modification | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| CPS1-derived octapeptide | Desuccinylation | - | - | 13,995 | [2][3] |
| CPS1-derived octapeptide | Demalonylation | - | - | 3,758 | [2][3] |
| CPS1-derived octapeptide | Deglutarylation | - | - | 18,699 | [2][3] |
| CPS1-derived octapeptide | Deacetylation | - | - | 16 | [2][3] |
| Histone H3 (K9) | Desuccinylation | - | - | 383 |
Data for kcat and Km were not explicitly provided in the source for all entries, hence the catalytic efficiency (kcat/Km) is presented.
Table 2: Changes in Protein Succinylation in SIRT5 Knockout (KO) Mice
| Protein | Lysine Site | Tissue/Cell Line | Fold Change in Succinylation (KO vs. WT) | Reference |
| Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) | K1291 | Liver | 16 to >100 | |
| 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) | Multiple sites (12 of 15 lysines) | Liver | Hypersuccinylated | [4] |
| Pyruvate Dehydrogenase Complex (PDC) | Multiple sites | Mouse Embryonic Fibroblasts | >4 (on over 12% of sites) | |
| Succinate Dehydrogenase (SDH) | Multiple sites | Mouse Embryonic Fibroblasts | >4 (on over 12% of sites) | |
| Enoyl-CoA Hydratase (ECHA) | Multiple sites | Heart | Increased |
Table 3: Altered Metabolite Levels in SIRT5 Knockout (KO) Mice
| Metabolite | Tissue/Fluid | Change in SIRT5 KO vs. WT | Reference |
| Blood Ammonia (B1221849) | Blood | Elevated (2-fold after 48h starvation) | |
| Plasma β-hydroxybutyrate | Plasma | Decreased | [4] |
| Medium-chain acylcarnitines | Liver and Skeletal Muscle | Accumulation | [2] |
| Long-chain acylcarnitines | Liver and Skeletal Muscle | Accumulation | [2] |
| Mitochondrial NADH | HEK293T cells | Increased (2.4-fold) |
Key Signaling Pathways and Biological Processes Regulated by SIRT5 Desuccinylation
SIRT5's desuccinylase activity is integral to the regulation of several metabolic and cellular signaling pathways.
Urea (B33335) Cycle
SIRT5 plays a pivotal role in ammonia detoxification through its regulation of the urea cycle. It desuccinylates and activates carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle.[3] This activation is crucial for the conversion of ammonia to carbamoyl phosphate. Consequently, SIRT5 knockout mice exhibit hyperammonemia, particularly under fasting conditions.
Caption: SIRT5-mediated desuccinylation activates CPS1 in the urea cycle.
Fatty Acid Oxidation and Ketogenesis
SIRT5 is a key regulator of fatty acid oxidation (FAO) and ketogenesis. It desuccinylates and modulates the activity of several enzymes in these pathways, including 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), the rate-limiting enzyme in ketone body production.[4] SIRT5 deficiency leads to the accumulation of medium- and long-chain acylcarnitines, indicating impaired FAO.[2]
References
- 1. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of SIRT5 in Reactive Oxygen Species (ROS) Detoxification
Abstract
Sirtuin 5 (SIRT5) is a NAD⁺-dependent protein deacylase, primarily localized in the mitochondria, that plays a pivotal role in cellular metabolism and homeostasis.[1][2] While initially characterized for its weak deacetylase activity, SIRT5 is now recognized as a highly efficient desuccinylase, demalonylase, and deglutarylase.[1][3] Emerging evidence has illuminated its critical function in mitigating oxidative stress by modulating the activity of key enzymes involved in reactive oxygen species (ROS) detoxification. This technical guide provides a comprehensive overview of the molecular mechanisms by which SIRT5 combats oxidative stress, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core pathways and workflows.
Core Mechanisms of SIRT5 in ROS Detoxification
SIRT5 employs a multi-pronged approach to reduce cellular ROS levels, primarily by enhancing the cell's antioxidant capacity through the post-translational modification of various target proteins.
Direct Activation of Antioxidant Enzymes
One of the most direct mechanisms is the activation of superoxide (B77818) dismutase 1 (SOD1), a key antioxidant enzyme that converts superoxide radicals into hydrogen peroxide and molecular oxygen.[2][4][5] SIRT5 binds to, desuccinylates, and activates SOD1, thereby enhancing its capacity to eliminate ROS.[4][5][6] Studies have shown that co-expression of SIRT5 with SOD1 significantly increases SOD1-mediated ROS reduction.[4][5]
Enhancement of NADPH Production for Glutathione (B108866) Regeneration
SIRT5 is a critical regulator of cellular NADPH homeostasis, which is essential for regenerating reduced glutathione (GSH), a potent ROS scavenger, from its oxidized form (GSSG).[1][6][7] SIRT5 achieves this by activating two major NADPH-producing enzymes:
-
Isocitrate Dehydrogenase 2 (IDH2): SIRT5 desuccinylates and activates the mitochondrial enzyme IDH2.[6][8][9]
-
Glucose-6-Phosphate Dehydrogenase (G6PD): SIRT5 deglutarylates and activates G6PD, the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][8][9]
The activation of both IDH2 and G6PD leads to increased NADPH production, which in turn elevates the GSH/GSSG ratio, bolstering the cell's ability to neutralize ROS.[8][9] Consequently, SIRT5 deficiency leads to reduced NADPH and GSH levels, rendering cells more susceptible to oxidative stress.[7][8]
Modulation of Other Key Metabolic and Stress-Response Proteins
SIRT5's influence extends to other proteins that can either produce or respond to oxidative stress:
-
Peroxisomal Acyl-CoA Oxidase 1 (ACOX1): This enzyme is involved in fatty acid oxidation and contributes to hydrogen peroxide (H₂O₂) production. SIRT5-mediated desuccinylation inhibits the dimerization and thus the activity of ACOX1, mitigating H₂O₂ production.[1][2][10]
-
Forkhead Box Protein O3a (FOXO3a): SIRT5 has been reported to deacetylate FOXO3a, promoting its translocation to the nucleus.[1][2][6] In the nucleus, FOXO3a facilitates the expression of genes involved in antioxidant defense.[1][2]
-
Succinate Dehydrogenase (SDH): SIRT5-mediated desuccinylation can inhibit the activity of the SDH complex (respiratory complex II), which is involved in both the TCA cycle and the electron transport chain.[1][11] This modulation of mitochondrial respiration can influence ROS production.
The signaling pathways through which SIRT5 detoxifies ROS are summarized in the diagram below.
Data Presentation: Quantitative Effects of SIRT5 on Oxidative Stress Markers
The following tables summarize quantitative data from studies investigating the role of SIRT5 in ROS detoxification.
Table 1: Effect of SIRT5 Manipulation on ROS and Related Molecules
| Experimental System | SIRT5 Manipulation | Measured Parameter | Quantitative Change | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Knockout (Sirt5-/-) | Cellular ROS Levels | ~1.8-fold increase | [8] |
| Mouse Embryonic Fibroblasts (MEFs) | Knockout (Sirt5-/-) | GSH/GSSG Ratio | ~40% decrease | [8] |
| Mouse Embryonic Fibroblasts (MEFs) | Knockout (Sirt5-/-) | NADPH Levels | ~35% decrease | [8] |
| H9c2 Cardiomyocytes | H₂O₂ Treatment (50 µM) | SIRT5 Protein Expression | ~52% decrease | [12] |
| H9c2 Cardiomyocytes | SIRT5 Knockdown + H₂O₂ | Cell Viability | Significant decrease vs. H₂O₂ alone | [12] |
| H9c2 Cardiomyocytes | SIRT5 Overexpression + H₂O₂ | Apoptotic Cell Number | Partial reversal of H₂O₂-induced apoptosis | [12] |
Table 2: Regulation of Target Enzyme Activity by SIRT5
| Target Protein | SIRT5 Action | Effect on Target | Method of Analysis | Reference |
| SOD1 | Desuccinylation | Activation | In vitro activity assay | [4][5] |
| IDH2 | Desuccinylation | Activation | In vitro activity assay | [8][9] |
| G6PD | Deglutarylation | Activation | In vitro activity assay | [8][9] |
| SDH Complex | Desuccinylation | Inhibition | Cellular respiration assay | [1][11] |
| ACOX1 | Desuccinylation | Inhibition of dimerization | Co-immunoprecipitation | [1][10] |
Experimental Protocols
Detailed methodologies are crucial for studying the function of SIRT5. Below are protocols for key experiments.
Protocol: Measurement of Cellular ROS Levels using DCFH-DA
This protocol is adapted from established methods for detecting total cellular ROS.[13][14][15]
Objective: To quantify changes in intracellular ROS levels following modulation of SIRT5 activity or expression.
Materials:
-
Cells of interest (adherent or suspension)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium (phenol red-free recommended)
-
Positive control (e.g., H₂O₂ or Tert-butyl hydroperoxide (TBHP))
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader (Excitation/Emission: ~485nm/~535nm) or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency. Culture under standard conditions.
-
Treatment: Treat cells with SIRT5 inhibitors, activators, or subject them to siRNA-mediated knockdown or overexpression for the desired duration. Include untreated and vehicle-only controls. Add a positive control (e.g., 50 µM TBHP) to a set of wells 2-4 hours before the measurement.
-
Washing: Gently remove the culture medium. Wash cells twice with 100 µL of warm PBS or HBSS per well.
-
DCFH-DA Staining: Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free medium. Add 100 µL of the working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Final Wash: Remove the DCFH-DA solution and gently wash the cells twice with 100 µL of warm PBS or HBSS.
-
Measurement: Add 100 µL of PBS or HBSS to each well. Immediately measure the fluorescence intensity using a microplate reader. For visualization, use a fluorescence microscope.
-
Data Analysis: Subtract the background fluorescence from wells with no cells. Normalize the fluorescence intensity of treated samples to the control samples.
Protocol: Assessment of Protein Succinylation via Western Blot
This protocol allows for the detection of changes in the succinylation status of SIRT5 substrates.[16]
Objective: To determine if inhibition or depletion of SIRT5 leads to hyper-succinylation of its target proteins.
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase/deacylase inhibitors (including Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Anti-pan-succinyl-lysine, Anti-SIRT5, loading control (e.g., Anti-β-actin or Anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold lysis buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-pan-succinyl-lysine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for SIRT5 and a loading control to confirm equal loading and SIRT5 knockdown/inhibition.
Visualized Workflows and Relationships
Graphviz diagrams are provided to illustrate key experimental and logical flows.
Conclusion and Future Directions
SIRT5 is a master regulator of mitochondrial function and a crucial defender against oxidative stress. Through its deacylase activity, particularly desuccinylation and deglutarylation, SIRT5 activates a network of antioxidant defenses, including the direct activation of SOD1 and the enhancement of the NADPH-dependent glutathione system.[1][2][6] This multifaceted role makes SIRT5 an attractive therapeutic target for a range of pathologies associated with oxidative damage, including cardiovascular diseases, neurodegeneration, and certain cancers.[1][10][17] Future research for drug development professionals should focus on identifying and optimizing specific and potent modulators of SIRT5 activity—both activators to bolster antioxidant defenses and inhibitors for contexts where SIRT5 activity may be detrimental.[18][19] A deeper understanding of the upstream regulation of SIRT5 and the full spectrum of its substrates will further clarify its role in cellular redox homeostasis and unlock new therapeutic strategies.
References
- 1. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SIRT5 desuccinylates and activates SOD1 to eliminate ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT5 promotes IDH2 desuccinylation and G6PD deglutarylation to enhance cellular antioxidant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT5 promotes IDH2 desuccinylation and G6PD deglutarylation to enhance cellular antioxidant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. Sirtuins: Potential Therapeutic Targets for Defense against Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
An In-depth Technical Guide to Identifying Selective Small-Molecule SIRT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the strategies and methodologies for identifying and characterizing selective small-molecule inhibitors of Sirtuin 5 (SIRT5). SIRT5, a mitochondrial NAD+-dependent protein deacylase, is a key regulator of metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and glycolysis.[1][2][3] Its unique substrate specificity for negatively charged acyl groups like succinyl, malonyl, and glutaryl lysine (B10760008) modifications makes it a compelling target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[4][5]
Quantitative Data on Selective SIRT5 Inhibitors
The development of potent and selective SIRT5 inhibitors is crucial for elucidating its biological functions and for therapeutic applications. The following tables summarize the in vitro inhibitory potency (IC50) and selectivity of several notable small-molecule SIRT5 inhibitors against other human sirtuin isoforms.
| Inhibitor | Type | SIRT5 IC50 (µM) | Selectivity Profile (IC50 in µM or % Inhibition) | Mechanism of Action | Reference(s) |
| Compound 47 | Pyrazolone derivative | 0.21 | >3800-fold selective over SIRT1/2/3/6 | Substrate-competitive | [6] |
| Compound 58 | 2,4,5-trisubstituted pyrimidine | 0.31 | Selective over SIRT1/3 | Substrate-competitive | [6] |
| DK1-04 | Dipeptide-based | 0.34 | No inhibition of SIRT1-3, 6 at 83.3 µM | Not Specified | [7][8] |
| YC6-62 | Dipeptide-based | 0.45 | Not Specified | Not Specified | [7] |
| JH-I5-2 | Thiourea-based | 2.1 | Selective | Not Specified | [9] |
| Thiosuccinyl Peptides | Peptide-based | 5 | Specific for SIRT5 over SIRT1-3 | Mechanism-based | [7][10] |
| Compound 37 | (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide | 5.59 ± 0.75 | Substantial selectivity over SIRT2 and SIRT6 | Substrate-competitive | [9] |
| Cyclic Tripeptide (Cpd 10) | Peptide-based | ~2.2 | ≥60-fold selective over SIRT1/2/3/6 | Mechanism-based | [7] |
| GW5074 | Indole | Potent (desuccinylation) | Also inhibits SIRT2 and various kinases | Substrate-specific | [7][11] |
| Suramin | Naphthylurea | 22 - 25 | Also inhibits SIRT1-3 | Not Specified | [7][8][11] |
| MC3482 | Not Specified | >50 (42% inhibition at 50 µM) | Selective over SIRT1/3 | Not Specified | [7][11] |
| Nicotinamide | Vitamin B3 derivative | 150 | Pan-sirtuin inhibitor | Non-competitive | [8] |
Experimental Workflow for SIRT5 Inhibitor Discovery
The identification and validation of selective SIRT5 inhibitors typically follow a multi-step workflow, from initial high-throughput screening to in-depth cellular characterization.
Detailed Experimental Protocols
Fluorescence-Based High-Throughput Screening (HTS) Assay for SIRT5 Inhibitors
This assay is designed for the initial screening of large compound libraries to identify potential SIRT5 inhibitors based on its desuccinylase activity.[9][12]
-
Principle: A synthetic peptide substrate containing a succinylated lysine residue is incubated with SIRT5 and NAD+. SIRT5 removes the succinyl group. A developer enzyme is then added, which specifically cleaves the desuccinylated peptide, releasing a fluorophore and causing an increase in fluorescence intensity.
-
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., containing a succinylated lysine)
-
NAD+
-
SIRT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease that cleaves the desuccinylated substrate)
-
Test compounds dissolved in DMSO
-
Nicotinamide (positive control inhibitor)
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
-
-
Procedure:
-
Compound Plating: Add 5 µL of test compounds (at a 2x working concentration) to the wells of a 384-well plate. Add 5 µL of SIRT Assay Buffer to "Positive Control" and "Blank" wells, and 5 µL of 2x Nicotinamide solution to "Inhibitor Control" wells.
-
Enzyme Addition: To all wells except the "Blank" wells, add 20 µL of diluted SIRT5 enzyme solution (e.g., 300 ng/reaction). To the "Blank" wells, add 20 µL of SIRT Assay Buffer.
-
Substrate/NAD+ Addition: Prepare a master mix of the SIRT5 substrate and NAD+. Add 25 µL of this mixture to all wells to initiate the reaction. The final reaction volume is 50 µL.
-
Incubation: Gently mix the plate and incubate at 37°C for 30-60 minutes.
-
Signal Development: Add 50 µL of 2x SIRT Developer to each well. Incubate at room temperature for 15 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Calculate the percentage of inhibition for each compound relative to the "Positive Control" (0% inhibition) and "Inhibitor Control" (100% inhibition).
-
For hit confirmation, perform dose-response curves and calculate the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm that a compound directly binds to and stabilizes SIRT5 within a cellular environment.[13]
-
Principle: Ligand binding increases the thermal stability of a protein. By heating cells treated with a compound to various temperatures, the soluble fraction of the target protein can be quantified. A shift in the protein's melting curve to a higher temperature indicates target engagement.
-
Materials:
-
Cultured cells expressing SIRT5 (e.g., HEK293T)
-
SIRT5 inhibitor and vehicle control (DMSO)
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-SIRT5 primary antibody and HRP-conjugated secondary antibody
-
Western blotting equipment
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with the SIRT5 inhibitor at a fixed concentration or a vehicle control for a specified time (e.g., 2 hours).
-
Cell Harvesting and Heat Challenge: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine and normalize protein concentrations.
-
Perform SDS-PAGE and Western blotting using an anti-SIRT5 antibody to detect the amount of soluble SIRT5 at each temperature.
-
-
-
Data Analysis:
-
Quantify the band intensities for SIRT5 at each temperature.
-
Plot the normalized band intensities against the temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples.
-
A shift of the melting curve to the right for the inhibitor-treated sample indicates thermal stabilization and target engagement.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during the binding of an inhibitor to SIRT5, providing thermodynamic parameters of the interaction.[14][15]
-
Principle: A solution of the inhibitor is titrated into a solution of SIRT5 in a microcalorimeter. The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Materials:
-
Purified recombinant human SIRT5 protein
-
SIRT5 inhibitor
-
ITC buffer (e.g., phosphate (B84403) or Tris buffer, pH matched for both protein and inhibitor)
-
Isothermal titration calorimeter
-
-
Procedure:
-
Sample Preparation: Prepare solutions of SIRT5 (in the sample cell) and the inhibitor (in the injection syringe) in the same ITC buffer. Degas the solutions to avoid air bubbles.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small injections of the inhibitor solution into the SIRT5 solution in the sample cell.
-
Data Acquisition: The instrument records the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw data peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
SIRT5 Signaling Pathways
SIRT5 plays a crucial role in regulating key metabolic pathways primarily within the mitochondria. Understanding these pathways is essential for contextualizing the effects of SIRT5 inhibitors.
Regulation of the Urea Cycle
SIRT5 activates carbamoyl (B1232498) phosphate synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle, through deacetylation.[16][17][18] This is critical for ammonia (B1221849) detoxification.
Regulation of Fatty Acid β-Oxidation
SIRT5 influences fatty acid oxidation (FAO) by deacylating key enzymes in the pathway.[19][20]
Regulation of Glycolysis and the TCA Cycle
SIRT5 modulates enzymes involved in both glycolysis and the tricarboxylic acid (TCA) cycle, thereby influencing cellular energy production.[1][2][11]
References
- 1. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Khan Academy [khanacademy.org]
- 16. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 17. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]
- 19. Sirtuin 5 Regulates Proximal Tubule Fatty Acid Oxidation to Protect against AKI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sirtuin 5 in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily located in the mitochondria.[1] Unlike other sirtuins that predominantly function as deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities.[2] These post-translational modifications play a critical role in regulating metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and amino acid metabolism.[3] Given the central role of mitochondrial dysfunction and metabolic dysregulation in the pathophysiology of neurodegenerative diseases, SIRT5 has emerged as a molecule of significant interest. This technical guide provides an in-depth overview of the current understanding of SIRT5's function in Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), with a focus on quantitative data, experimental methodologies, and key signaling pathways.
SIRT5 in Alzheimer's Disease
In the context of Alzheimer's disease (AD), evidence suggests a neuroprotective role for SIRT5. Studies have shown that SIRT5 expression is decreased in the brains of AD model mice.[4] Overexpression of SIRT5 in these models has been demonstrated to ameliorate cognitive deficits, reduce amyloid-beta (Aβ) accumulation, and suppress neuroinflammation.[5]
Key Mechanisms of Action
-
Autophagy Induction: SIRT5 promotes autophagy, a cellular process for clearing aggregated proteins like Aβ. Overexpression of SIRT5 in an AD mouse model leads to an increase in the autophagy markers Becn1 and the LC3b-II/I ratio.[4]
-
Suppression of Oxidative Stress: SIRT5 activation is associated with reduced levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and increased activity of superoxide (B77818) dismutase (SOD).[4]
-
Modulation of Neuroinflammation: SIRT5 overexpression has been shown to suppress the activation of microglia and astrocytes, key mediators of neuroinflammation in AD. This is accompanied by a decrease in pro-inflammatory cytokines.[4][5]
-
Neurotrophic Pathway Regulation: SIRT5 influences neurotrophic signaling by decreasing the expression of the p75 neurotrophin receptor (p75NTR), which is associated with glial inflammation and neuronal apoptosis, and increasing the activation of Trk-A, which promotes neuronal survival.[5]
Quantitative Data Summary
| Parameter | Model | Intervention | Result | Reference |
| Cognitive Function | APP/PS1 Mice | SIRT5 Overexpression | Improved performance in Morris Water Maze (details in Experimental Protocols) | [5] |
| Autophagy Markers | APP/PS1 Mice | SIRT5 Overexpression | Increased Becn1 expression and LC3b-II/I ratio | [4] |
| Oxidative Stress | APP/PS1 Mice | SIRT5 Overexpression | Decreased ROS and MDA levels, increased SOD activity | [4] |
| Neuroinflammation | APP/PS1 Mice | SIRT5 Overexpression | Decreased fluorescence intensities of GFAP and Iba-1 in the hippocampus and cortex | [5] |
| Neurotrophic Factors | APP/PS1 Mice | SIRT5 Overexpression | Decreased p75NTR expression and elevated Trk-A activation | [5] |
Signaling Pathways
SIRT5 in Parkinson's Disease
In Parkinson's disease (PD), characterized by the progressive loss of dopaminergic neurons, SIRT5 appears to play a protective role. Studies using the MPTP-induced mouse model of PD have shown that a deficiency in SIRT5 exacerbates motor deficits and dopaminergic neurodegeneration.[6]
Key Mechanisms of Action
-
Mitochondrial Function and Oxidative Stress: SIRT5 is crucial for maintaining mitochondrial antioxidant capacity. Deletion of SIRT5 in MPTP-treated mice leads to a significant decrease in the expression of manganese superoxide dismutase (SOD2), a key mitochondrial antioxidant enzyme.[6] This suggests that SIRT5 helps protect dopaminergic neurons from oxidative stress, a major contributor to their degeneration in PD.[7]
Quantitative Data Summary
| Parameter | Model | Intervention | Result | Reference |
| Motor Function | MPTP-induced Mice | SIRT5 Knockout | Exacerbated motor deficits (details in Experimental Protocols) | [6] |
| Neuropathology | MPTP-induced Mice | SIRT5 Knockout | More severe nigrostriatal dopaminergic degeneration | [6] |
| Biochemical Markers | MPTP-induced Mice | SIRT5 Knockout | Larger decrease in SOD2 expression compared to wild-type | [6] |
Signaling Pathway
SIRT5 in Huntington's Disease and ALS
The role of SIRT5 in Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS) is less defined compared to AD and PD. However, emerging evidence from proteomics and tissue analysis suggests a potential involvement.
-
Amyotrophic Lateral Sclerosis (ALS): Studies on postmortem tissue from ALS patients have revealed a neuron-specific upregulation of SIRT5 mRNA and protein, particularly in the spinal cord.[8] While the functional implications of this upregulation are not yet fully understood, it suggests a potential compensatory or pathological role for SIRT5 in ALS. Further research in animal models, such as the SOD1-G93A mouse model, is needed to elucidate its precise function.[9][10][11]
-
Huntington's Disease (HD): Proteomic analyses of the mouse brain have identified numerous succinylated proteins regulated by SIRT5 that are implicated in HD pathways.[12] This suggests that SIRT5-mediated desuccinylation may influence the function of proteins involved in HD pathogenesis. However, direct functional studies in HD animal models are currently lacking.
Experimental Protocols
Animal Models
-
APP/PS1 Mouse Model of Alzheimer's Disease: These mice overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.[13]
-
MPTP Mouse Model of Parkinson's Disease: This model involves the systemic administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of PD.[14][15] A common protocol involves intraperitoneal injections of MPTP hydrochloride (e.g., 20 mg/kg) four times at 2-hour intervals.[14]
Behavioral Analysis
-
Morris Water Maze (for AD models): This test assesses spatial learning and memory.[16][17]
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water, with a hidden escape platform.
-
Acquisition Phase: Mice are trained over several days (e.g., 5 days, 4 trials per day) to find the hidden platform using spatial cues around the room. Escape latency is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[18]
-
Biochemical and Histological Analyses
-
Western Blotting:
-
Tissue Preparation: Brain tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.[19][20]
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies (e.g., anti-SIRT5, anti-LC3, anti-SOD2) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[21]
-
Detection: Bands are visualized using a chemiluminescence detection system.
-
-
Immunohistochemistry:
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA and then cryoprotected in sucrose (B13894) solutions.[22]
-
Sectioning: Brains are sectioned on a cryostat (e.g., 30 µm thick sections).
-
Staining: Free-floating sections are washed, blocked (e.g., with normal goat serum), and incubated with primary antibodies (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes) overnight at 4°C.[23][24]
-
Detection: Sections are incubated with fluorescently labeled secondary antibodies and mounted with a DAPI-containing medium for visualization.[22][25]
-
-
In Situ Hybridization:
-
Probe Preparation: Digoxigenin (DIG)-labeled antisense RNA probes for SIRT5 mRNA are synthesized by in vitro transcription.
-
Tissue Preparation: Brain sections are fixed, permeabilized, and pre-hybridized.
-
Hybridization: Sections are incubated with the labeled probe overnight in a humidified chamber at 65°C.
-
Washing and Detection: Sections are washed to remove unbound probe and then incubated with an anti-DIG antibody conjugated to alkaline phosphatase. The signal is developed using a colorimetric substrate.[26]
-
-
SIRT5 Enzymatic Activity Assay:
-
Principle: The assay measures the desuccinylase activity of SIRT5 using a synthetic peptide substrate containing a succinylated lysine (B10760008) residue.
-
Procedure: Recombinant SIRT5 is incubated with the succinylated peptide and NAD+. The reaction is then developed, and the fluorescence or colorimetric signal is measured, which is proportional to the amount of desuccinylated peptide produced.[2][27]
-
Experimental Workflow Example
Conclusion and Future Directions
SIRT5 is emerging as a critical regulator in the pathophysiology of neurodegenerative diseases. Its roles in modulating mitochondrial function, oxidative stress, autophagy, and neuroinflammation position it as a promising therapeutic target. While significant progress has been made in understanding its function in Alzheimer's and Parkinson's diseases, further research is imperative. Key future directions include:
-
Elucidating the functional role of SIRT5 in Huntington's disease and ALS using genetic and pharmacological approaches in relevant animal models.
-
Identifying the full spectrum of SIRT5's desuccinylation, demalonylation, and deglutarylation targets in the context of neurodegeneration through advanced proteomic techniques.
-
Developing potent and selective SIRT5 activators and inhibitors to further probe its therapeutic potential and validate it as a drug target.
A deeper understanding of the intricate mechanisms by which SIRT5 maintains neuronal homeostasis will be instrumental in the development of novel therapeutic strategies for these devastating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT5 Represses Neurotrophic Pathways and Aβ Production in Alzheimer's Disease by Targeting Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Could Sirtuin Activities Modify ALS Onset and Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT1 overexpression ameliorates a mouse model of SOD1-linked amyotrophic lateral sclerosis via HSF1/HSP70i chaperone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIRT1 overexpression ameliorates a mouse model of SOD1-linked amyotrophic lateral sclerosis via HSF1/HSP70i chaperone system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scantox.com [scantox.com]
- 12. karger.com [karger.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Search Strategies Used by APP Transgenic Mice During Navigation in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 18. Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse Brain Tissue Control Extracts | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 23. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 24. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
structural basis for SIRT5 substrate specificity
An In-depth Technical Guide on the Structural Basis for SIRT5 Substrate Specificity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sirtuin 5 (SIRT5) is a critical NAD⁺-dependent deacylase, primarily located in the mitochondria, that plays a pivotal role in regulating cellular metabolism and redox homeostasis.[1] Unlike other sirtuins that are potent deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase function.[1][2][3] This unique substrate preference is encoded by specific structural features within its catalytic core. Understanding the molecular basis for this specificity is paramount for elucidating its biological functions and for the rational design of selective therapeutic modulators. This guide provides a comprehensive overview of the structural determinants of SIRT5 substrate selection, supported by quantitative data, detailed experimental protocols, and visual diagrams of key mechanisms and workflows.
Structural Overview and Catalytic Mechanism
SIRT5, like other sirtuins, possesses a conserved catalytic core composed of two main domains: a large Rossmann fold domain that binds the NAD⁺ cofactor and a smaller, structurally diverse zinc-binding domain.[4][5] The overall structure consists of fourteen α-helices and nine β-strands.[4][6] The active site is situated in a cleft between these two domains, forming distinct binding pockets for the NAD⁺ cofactor and the acyl-lysine substrate.[6][7]
The deacylation reaction proceeds through a unique NAD⁺-dependent mechanism common to all sirtuins.[1][8] The process begins with the binding of the acylated substrate and NAD⁺. The carbonyl oxygen of the acyl-lysine attacks the C1' ribose of NAD⁺, leading to the cleavage of the bond between nicotinamide (B372718) and ribose.[9] This forms a C1'-O-alkylimidate intermediate, and the subsequent rearrangement and hydrolysis release the deacylated lysine (B10760008), nicotinamide (NAM), and 2'-O-acyl-ADP-ribose.[1]
Caption: General NAD⁺-dependent deacylation mechanism catalyzed by SIRT5.
Molecular Determinants of Substrate Specificity
SIRT5's preference for negatively charged, bulky acyl groups (succinyl, malonyl, glutaryl) over the smaller, neutral acetyl group is dictated by the unique architecture of its substrate-binding pocket.[4][10] This specificity is primarily conferred by three key amino acid residues.
-
Arginine 105 (Arg105) and Tyrosine 102 (Tyr102): These two residues are located deep within the active site pocket and are the principal determinants of SIRT5's unique activity.[3][4][11] The positively charged guanidinium (B1211019) group of Arg105 and the hydroxyl group of Tyr102 form specific hydrogen bonds and electrostatic interactions with the negatively charged carboxylate group of the succinyl, malonyl, or glutaryl moiety.[4][7][8] This interaction stabilizes the binding of these substrates, positioning them optimally for catalysis. In contrast, these residues do not form favorable interactions with the neutral acetyl group, explaining the enzyme's weak deacetylase activity.[3][12]
-
Alanine (B10760859) 86 (Ala86): Compared to other sirtuins like SIRT1-3, which possess a bulkier phenylalanine residue at the equivalent position, SIRT5 has a small alanine residue.[4] This substitution enlarges the acyl-lysine binding pocket, providing the necessary space to accommodate the larger succinyl and glutaryl groups.[4][10]
Structural studies of SIRT5 in complex with succinylated histone peptides have also revealed sequence-dependent recognition. Conserved hydrogen bonds between the main chain of the enzyme and the substrate at the +1 and +3 positions relative to the succinylated lysine are essential for recognition.[13] Notably, a proline residue at the +1 position is unfavorable for SIRT5 binding and catalysis.[13]
Caption: Key residues in the SIRT5 active site interacting with a succinyl-lysine substrate.
Quantitative Analysis of SIRT5 Activity
The structural features of SIRT5 translate directly into its catalytic efficiency. Kinetic studies consistently show that SIRT5 is a far more efficient desuccinylase, demalonylase, and deglutarylase than it is a deacetylase.
Table 1: Catalytic Efficiency of SIRT5 with Different Acyl Groups
This table summarizes the kinetic parameters of SIRT5 for various acyl modifications on a carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1)-derived peptide. The data clearly shows a strong preference for negatively charged acyl groups.
| Acyl Group | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Glutaryl | 0.86 | 46 | 18699 | [14] |
| Succinyl | 0.63 | 45 | 13995 | [14] |
| Malonyl | 0.23 | 62 | 3758 | [14] |
| Acetyl | 0.001 | 63 | 16 | [14] |
Table 2: Impact of Active Site Mutations on SIRT5 Kinetic Parameters
Mutating the key residues Arg105 and Tyr102 to their SIRT1 counterparts (isoleucine and alanine, respectively) dramatically reduces desuccinylase activity and enhances deacetylase activity, confirming their critical role in determining substrate specificity.[9]
| Enzyme Variant | Substrate Type | kcat (×10⁻³ s⁻¹) | Km,sub (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| SIRT5 Wild-Type | Desuccinylation | 383.2 | 290 | 1320.7 | [15] |
| SIRT5 Wild-Type | Deacetylation | - | - | 0.006 | [15] |
| SIRT5 Y102A | Desuccinylation | 27.4 | 300 | 91.3 | [15] |
| SIRT5 Y102A | Deacetylation | 6.6 | 720 | 9.1 | [15] |
| SIRT5 R105I | Desuccinylation | - | - | 0.006 | [15] |
| SIRT5 R105I | Deacetylation | 12.2 | 1658 | 7.3 | [15] |
| SIRT5 Y102A/R105I | Desuccinylation | - | - | 0.002 | [15] |
| SIRT5 Y102A/R105I | Deacetylation | 2.6 | 388 | 6.5 | [15] |
| SIRT1 | Deacetylation | 57.9 | 356 | 162.6 | [15] |
ND: Not determined. N/A: Not applicable or no activity detected.
Regulation of Metabolic Pathways
SIRT5's substrate specificity enables it to be a key regulator of mitochondrial metabolism. It modulates the activity of enzymes involved in numerous critical pathways by removing succinyl, malonyl, and glutaryl groups.[10][16]
-
TCA Cycle: SIRT5 activates isocitrate dehydrogenase 2 (IDH2) via desuccinylation while inhibiting succinate (B1194679) dehydrogenase (SDHA) through the same modification.[1][10][17]
-
Urea (B33335) Cycle: SIRT5 activates carbamoyl phosphate synthetase 1 (CPS1), a rate-limiting enzyme in the urea cycle, through desuccinylation and deglutarylation.[17]
-
Glycolysis: SIRT5 has been shown to demalonylate and activate glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[17]
-
ROS Detoxification: SIRT5 activates superoxide (B77818) dismutase 1 (SOD1) by desuccinylating it, thereby helping to manage oxidative stress.[6][17]
Caption: SIRT5 modulates the TCA cycle by deacylating key enzymes IDH2 and SDHA.
Key Experimental Protocols
Characterizing SIRT5 activity and its modulation requires specific biochemical and cellular assays.
Protocol 1: HPLC-Based SIRT5 Desuccinylase Activity Assay
This method provides a robust and quantitative measure of enzyme kinetics (Km and kcat).[18][19]
-
Reagents & Buffers:
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM NAD⁺.[18]
-
Enzyme Solution: Purified recombinant SIRT5 (e.g., 30 µM stock) in 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10% glycerol.[18]
-
Substrate Solution: Succinylated peptide (e.g., H3K9succ with C-terminal tryptophans for UV detection) dissolved in water across a range of concentrations (e.g., 7.5 to 750 µM).[18]
-
Quench Buffer: Water with 10% trifluoroacetic acid (TFA).[18]
-
-
Procedure:
-
Prepare reaction mixtures by combining the reaction buffer, substrate solution, and water.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the SIRT5 enzyme solution.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range (less than 20% substrate conversion).
-
Stop the reaction by adding an equal volume of Quench Buffer.
-
Centrifuge samples to pellet any precipitated protein.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC.
-
Use a C18 column with a gradient of Buffer A (water with 0.1% TFA) and Buffer B (acetonitrile with 0.1% TFA). A typical gradient for SIRT5 is 0% to 50% Buffer B over 20 minutes with a flow rate of 1 mL/min.[18]
-
Monitor the elution of substrate and product peptides by UV absorbance at 280 nm.[18]
-
Calculate the initial reaction rate from the peak areas of the product and substrate. Determine kinetic parameters by fitting the initial rates at various substrate concentrations to the Michaelis-Menten equation.
-
Caption: A typical experimental workflow for determining SIRT5 kinetic parameters using HPLC.
Protocol 2: Western Blotting to Measure Cellular SIRT5 Activity
This protocol assesses the efficacy of SIRT5 modulators in a cellular context by measuring the acylation status of a known substrate.[20]
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, H1299) to 80-90% confluency.
-
Treat cells with various concentrations of a SIRT5 inhibitor or activator for a suitable duration (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deacetylase/deacylase inhibitors (e.g., nicotinamide, trichostatin A, sodium butyrate).
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[20]
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against a succinylated SIRT5 substrate (e.g., anti-succinyl-lysine) or a specific substrate like anti-SDHA (succinylated).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) and total SIRT5 to ensure equal loading and consistent enzyme levels.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the succinyl-lysine signal to the loading control. An increase in the succinylation signal indicates successful SIRT5 inhibition.
-
Conclusion
The substrate specificity of SIRT5 is a finely tuned characteristic derived from its unique structural architecture. The presence of Arg105 and Tyr102 in the active site creates a pocket that favors the binding of negatively charged acyl groups, while the Ala86 residue provides the necessary space for these bulky modifications. This structural basis explains SIRT5's potent desuccinylase, demalonylase, and deglutarylase activities, which are central to its role in regulating mitochondrial metabolism and cellular stress responses. A thorough understanding of these molecular determinants is crucial for interpreting the enzyme's biological function and for the development of potent and selective inhibitors or activators for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 3. hub.hku.hk [hub.hku.hk]
- 4. mdpi.com [mdpi.com]
- 5. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sirtuin Catalysis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights into the molecular mechanism underlying Sirt5-catalyzed desuccinylation of histone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Steady-state Kinetic Parameters of SIRT5 Variants and SIRT1 on Acetyl and Succinyl substrates. - Public Library of Science - Figshare [plos.figshare.com]
- 16. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Upstream and Downstream Regulators of SIRT5 Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 5 (SIRT5) is a critical NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a pivotal role in cellular homeostasis by catalyzing the removal of succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues on a multitude of protein substrates. This activity places SIRT5 at the heart of numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and nitrogenous waste management. Its dysregulation is implicated in a variety of pathologies, including metabolic disorders, cardiovascular diseases, neurodegeneration, and cancer, where it can act as either a tumor promoter or suppressor depending on the cellular context. Understanding the intricate network of upstream regulators that govern SIRT5 expression and activity, as well as the downstream pathways it modulates, is crucial for the development of novel therapeutic strategies. This guide provides a comprehensive overview of the core regulatory mechanisms of SIRT5, detailed experimental protocols for its study, and quantitative data to facilitate further research and drug development.
Upstream Regulation of SIRT5
The expression and activity of SIRT5 are tightly controlled by cellular energy status and key metabolic sensors. This regulation ensures that SIRT5's function is aligned with the cell's metabolic needs.
Transcriptional and Post-Translational Regulation
SIRT5 expression is influenced by major cellular regulators of metabolism. The peroxisome proliferator-activated receptor coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis, can increase SIRT5 mRNA and protein levels, particularly in response to fasting. Conversely, the AMP-activated protein kinase (AMPK), a central sensor of cellular energy status, has been shown to inhibit SIRT5 expression. This creates a balanced regulatory system where SIRT5 levels are adjusted based on nutrient availability and energy demand. In certain cancers, such as melanoma, the expression of SIRT5 is also dependent on the transcription factors c-Myc and MITF.
The catalytic activity of SIRT5 is fundamentally dependent on the availability of its cofactor, NAD+. Therefore, the cellular NAD+/NADH ratio is a critical upstream regulator, directly linking SIRT5's deacylase activity to the overall redox state of the cell.
Upstream Signaling Pathway of SIRT5
SIRT5 Expression Patterns in Human Tissues: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD⁺-dependent protein deacylases, a class of enzymes crucial for regulating cellular metabolism and homeostasis.[1][2] Primarily localized within the mitochondrial matrix, SIRT5 is also found in the cytosol, nucleus, and peroxisomes.[3] Unlike other sirtuins that primarily function as deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, removing negatively charged acyl groups from lysine (B10760008) residues on target proteins.[1][4] This unique enzymatic profile positions SIRT5 as a key regulator of diverse metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, the urea (B33335) cycle, and reactive oxygen species (ROS) detoxification.[3][4] Given its central role in metabolism, understanding the expression patterns and functions of SIRT5 across different human tissues is critical for elucidating its role in normal physiology and its implications in various pathologies, including cancer and metabolic disorders.[1][2] This guide provides a comprehensive overview of SIRT5 expression, its associated signaling pathways, and the experimental methodologies used for its characterization.
Data Presentation: SIRT5 Expression Across Human Tissues
The expression of SIRT5 varies across different human tissues at both the mRNA and protein levels. The data presented below is a consensus from major transcriptomic and proteomic databases, primarily The Human Protein Atlas, which integrates data from the Genotype-Tissue Expression (GTEx) project and its own internal studies.[5]
Table 1: SIRT5 mRNA Expression in Human Tissues
RNA-seq data, reported as normalized Transcripts Per Million (nTPM), indicates that SIRT5 mRNA is detected in all analyzed tissues, demonstrating a broad but variable expression pattern.[5]
| Tissue Group | Tissue | Expression Level (nTPM) - GTEx Data |
| Adipose & Muscle | Adipose Tissue | 20.3 |
| Skeletal Muscle | 26.6 | |
| Smooth Muscle | 21.6 | |
| Brain & Nervous | Brain | 25.1 |
| Spinal Cord | 21.0 | |
| Cardiovascular | Heart | 31.7 |
| Endocrine | Adrenal Gland | 24.9 |
| Pancreas | 19.3 | |
| Thyroid Gland | 29.8 | |
| Gastrointestinal | Esophagus | 20.9 |
| Stomach | 22.7 | |
| Small Intestine | 22.1 | |
| Colon | 22.5 | |
| Liver | 22.2 | |
| Hematopoietic | Spleen | 20.0 |
| Lymph Node | 19.1 | |
| Bone Marrow | 17.5 | |
| Renal & Urogenital | Kidney | 29.0 |
| Urinary Bladder | 21.8 | |
| Testis | 22.9 | |
| Ovary | 19.7 | |
| Respiratory | Lung | 20.1 |
| Other | Skin | 16.7 |
Data sourced from The Human Protein Atlas, which compiles GTEx project data.[5] nTPM values represent the mean of different individual samples.
Table 2: SIRT5 Protein Expression in Human Tissues
Protein expression, determined by immunohistochemistry (IHC), reveals a granular cytoplasmic expression at variable levels in most tissues.[5][6] The scoring (Not detected, Low, Medium, High) is a knowledge-based annotation considering staining intensity and the fraction of stained cells.[5]
| Tissue | Expression Level | Cellular Localization & Notes |
| Heart Muscle | High | Strong cytoplasmic positivity in cardiomyocytes.[6][7] |
| Liver | High | Moderate to strong cytoplasmic positivity in hepatocytes.[8] |
| Kidney | High | Strong granular staining in tubules.[9] |
| Thyroid Gland | High | Strong cytoplasmic staining.[6] |
| Adrenal Gland | High | Strong cytoplasmic staining.[6] |
| Brain | Medium | Weak to moderate staining in neuronal and glial cells.[1] |
| Skeletal Muscle | Medium | Moderate cytoplasmic positivity.[1] |
| Lung | Medium | Moderate staining in pneumocytes and macrophages. |
| Testis | Medium | Strong granular staining observed in Leydig cells.[6] |
| Placenta | Medium | Moderate staining in trophoblastic cells.[6] |
| Skin | Low | Weak staining in epidermal and dermal cells. |
| Lymphoid Tissues | Low | Generally weakly stained or negative.[6] |
Data sourced from The Human Protein Atlas.[5][6]
Signaling Pathways and Metabolic Regulation
SIRT5 is a pivotal regulator of metabolism, primarily through the desuccinylation of key enzymes. This activity modulates major energy-producing and biosynthetic pathways.
SIRT5 in Central Carbon Metabolism
SIRT5 regulates multiple enzymes in both glycolysis and the TCA cycle. For instance, it can demalonylate and promote the activity of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH), thereby increasing glycolytic flux.[3][10] In the TCA cycle, SIRT5 desuccinylates and inhibits Succinate Dehydrogenase (SDHA), a key enzyme that also functions as Complex II in the electron transport chain.[2] This modulation helps to balance energy production and metabolic intermediates.
SIRT5 in Fatty Acid Oxidation and Ketogenesis
In the liver and heart, SIRT5 plays a role in fatty acid β-oxidation (FAO) and the production of ketone bodies, which are crucial alternative energy sources during fasting.[1] SIRT5 desuccinylates and activates several Acyl-CoA Dehydrogenase (ACAD) family members and the mitochondrial trifunctional protein subunit alpha (ECHA), promoting the breakdown of fatty acids.[1][7] It also activates 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), the rate-limiting enzyme in ketogenesis, by desuccinylating it.[1]
SIRT5 in the Urea Cycle
SIRT5 is a key activator of the urea cycle, the metabolic pathway responsible for detoxifying ammonia (B1221849). It deacetylates and activates Carbamoyl Phosphate Synthetase 1 (CPS1), the enzyme that catalyzes the first and rate-limiting step of the cycle in liver mitochondria.[9][11] Mice lacking SIRT5 exhibit elevated ammonia levels, highlighting the physiological importance of this regulatory function.[11]
Experimental Protocols
Accurate determination of SIRT5 expression and function relies on a suite of well-established molecular and cellular biology techniques.
Immunohistochemistry (IHC) for SIRT5 in FFPE Tissue
IHC is used to visualize the distribution and localization of SIRT5 protein within formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Detailed Methodology: [12][13]
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x, 5 min each). Hydrate through a graded alcohol series (100%, 95%, 70%, 50%) for 3 min each, followed by a final rinse in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in 10 mM citrate buffer (pH 6.0) at 95-100°C for 20-40 minutes. Allow slides to cool for 20 minutes at room temperature.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-20 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate with a validated anti-SIRT5 primary antibody (e.g., rabbit polyclonal) diluted in blocking buffer (typically 1:200 - 1:500) overnight at 4°C in a humidified chamber.[8]
-
Secondary Antibody: After rinsing with PBS, apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Detection: Rinse with PBS and apply a chromogen substrate such as 3,3'-Diaminobenzidine (DAB). Monitor color development under a microscope.
-
Counterstaining: Lightly counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded alcohol series and clear in xylene. Coverslip with a permanent mounting medium.
-
Analysis: Examine under a light microscope to assess staining intensity and localization.
Western Blotting for SIRT5 in Tissue Lysates
Western blotting allows for the detection and semi-quantitative analysis of SIRT5 protein levels in total tissue extracts.
Detailed Methodology: [14]
-
Tissue Lysis: Homogenize a small piece of fresh or frozen human tissue on ice in a Dounce homogenizer with cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]
-
Lysate Clarification: Centrifuge the homogenate at ~14,000 x g for 15-20 minutes at 4°C to pellet insoluble debris.[14]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard assay such as the BCA or Bradford assay.
-
Sample Preparation: Mix a defined amount of protein (e.g., 20-30 µg) with SDS-PAGE sample buffer (e.g., Laemmli buffer) and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 12%) and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with an anti-SIRT5 primary antibody (typically 1-2 µg/ml) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film. A band at ~32 kDa is expected for SIRT5.[9]
Mass Spectrometry-Based Proteomics for SIRT5 Analysis
Mass spectrometry (MS) provides a powerful, high-throughput method for identifying and quantifying SIRT5 and its post-translational modifications (PTMs) on a global scale.
Detailed Methodology: [10][15]
-
Protein Extraction: Extract proteins from tissue using a lysis buffer compatible with MS analysis (e.g., containing urea or TFE).
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide (B48618) to prevent refolding.
-
Proteolytic Digestion: Digest proteins into smaller peptides using an enzyme such as trypsin, which cleaves after lysine and arginine residues.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
PTM Enrichment (Optional): To study SIRT5-regulated modifications like succinylation, use affinity enrichment with an antibody specific to the PTM (e.g., anti-succinyl-lysine) to isolate modified peptides.[10]
-
LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography (LC) coupled directly to a high-resolution mass spectrometer. The mass spectrometer fragments the peptides (MS/MS) to generate sequence information.
-
Data Analysis: Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and their corresponding proteins. Quantitative analysis (label-free or labeled) can then be performed to compare protein abundance or PTM levels across different samples.
Conclusion
SIRT5 is a broadly expressed metabolic regulator with demonstrably high expression in tissues with high energy demands, such as the heart, liver, and kidney. Its unique deacylase activity, particularly its efficiency as a desuccinylase, places it at the crossroads of major metabolic pathways. The continued application of advanced proteomic and transcriptomic techniques, guided by the robust experimental protocols detailed herein, will be essential for fully elucidating the tissue-specific roles of SIRT5. This knowledge is paramount for the scientific community and will undoubtedly pave the way for developing novel therapeutic strategies targeting SIRT5 in a range of human diseases.
References
- 1. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tissue expression of SIRT5 - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Tissue expression of SIRT5 - Primary data - The Human Protein Atlas [proteinatlas.org]
- 7. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-SIRT5 Human Protein Atlas Antibody [atlasantibodies.com]
- 9. SIRT5 antibody Immunohistochemistry, Western AV32390 [sigmaaldrich.com]
- 10. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin 5 - Wikipedia [en.wikipedia.org]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. usbio.net [usbio.net]
- 14. How should I prepare my tissue extracts for western blot? | Cell Signaling Technology [cellsignal.com]
- 15. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Role of Sirtuin 5 in the Urea Cycle and Ammonia Detoxification
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacylase family, is a critical regulator of ammonia (B1221849) detoxification through its activity on the urea (B33335) cycle. Localized within the mitochondrial matrix, SIRT5 directly interacts with and activates Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1), the enzyme that catalyzes the first and rate-limiting step of the urea cycle.[1][2] This activation is achieved through post-translational deacylation, primarily through desuccinylation, which enhances CPS1 enzymatic activity. SIRT5's role is particularly crucial during metabolic stress conditions such as fasting or high-protein diets, where increased amino acid catabolism elevates ammonia levels.[3] Genetic ablation of SIRT5 in mouse models leads to hyperammonemia, underscoring its pivotal role in maintaining nitrogen homeostasis.[4][5] This guide provides a comprehensive overview of the molecular mechanisms, physiological significance, and experimental methodologies related to SIRT5's function in the urea cycle.
Molecular Mechanism of SIRT5 in Urea Cycle Regulation
The primary mechanism by which SIRT5 regulates the urea cycle is through the post-translational modification of Carbamoyl Phosphate Synthetase 1 (CPS1).[3][6] CPS1 catalyzes the condensation of ammonia and bicarbonate to form carbamoyl phosphate, the initial step in converting toxic ammonia into urea for excretion.[1]
2.1 Deacylation and Activation of CPS1: SIRT5 is a potent lysine (B10760008) deacylase, with a particularly strong activity as a desuccinylase and demalonylase.[7][8] While initially characterized as a deacetylase, subsequent research has shown that its desuccinylase activity is more robust and physiologically relevant for many substrates, including CPS1.[7]
-
Interaction: SIRT5 physically interacts with CPS1 within the mitochondrial matrix.[1][9]
-
Deacylation: SIRT5 removes acetyl and succinyl groups from specific lysine residues on CPS1 in an NAD+-dependent manner.[7][6] Increased succinylation of CPS1, as seen in SIRT5-deficient mice, reduces its enzymatic activity.[7]
-
Activation: This deacylation event leads to an upregulation of CPS1's enzymatic activity, thereby increasing the rate of carbamoyl phosphate synthesis and enhancing the capacity of the urea cycle.[2][10]
2.2 Physiological Triggers for SIRT5 Activity: Metabolic states that increase the catabolism of amino acids for energy also increase the demand for ammonia detoxification.
-
Fasting and Calorie Restriction: During fasting, an increase in NAD+ levels in the liver mitochondria activates SIRT5.[1][9] This activation triggers the deacetylation and subsequent activation of CPS1 to handle the increased ammonia load from amino acid breakdown.[3][4]
-
High-Protein Diet: Similar to fasting, a high-protein diet increases the flux of amino acids to the liver, necessitating enhanced urea cycle activity.[1] SIRT5-mediated activation of CPS1 is a key adaptive response to this dietary stress.[9]
The regulatory pathway of SIRT5 on the urea cycle is depicted in the following diagram:
Quantitative Data on SIRT5 Function
The impact of SIRT5 on the urea cycle has been quantified in several studies, primarily using SIRT5 knockout (KO) mouse models.
| Parameter | Condition | Wild-Type (WT) | SIRT5 Knockout (KO) | Fold Change (KO vs. WT) | Reference |
| CPS1 Activity | Fed | Baseline | ~30% lower than WT | ~0.7x | [6][11] |
| 24-hr Fasting | ~2-fold induction vs. fed | No significant induction | - | [9] | |
| Blood Ammonia | Fed | Normal | Normal | No significant change | [8] |
| 24-hr Fasting | Baseline | ~2-fold higher than WT | ~2.0x | [11] | |
| 48-hr Fasting | Elevated | Significantly higher than WT | >2.0x | [5] | |
| Ammonia in Culture | SIRT5 Overexpression | - | Reduced vs. control | <1.0x | [7] |
| SIRT5 Silencing | - | Increased vs. control | >1.0x | [7] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the role of SIRT5 in ammonia detoxification.
4.1 Analysis of SIRT5-Deficient Mouse Models
A common experimental workflow involves comparing wild-type mice to SIRT5 knockout mice under different metabolic conditions.
4.2 CPS1 Activity Assay
This assay measures the enzymatic activity of CPS1 from liver mitochondrial extracts by colorimetrically determining the amount of citrulline produced in a coupled reaction with ornithine transcarbamylase (OTC).[1]
-
Mitochondrial Isolation: Isolate mitochondria from fresh liver tissue by differential centrifugation.
-
Lysate Preparation: Lyse the isolated mitochondria using a suitable lysis buffer (e.g., containing Triton X-100) on ice.
-
Protein Quantification: Determine the protein concentration of the mitochondrial lysate using a BCA or Bradford assay.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.7), ATP, MgCl2, KCl, ornithine, and purified OTC.
-
Initiation: Add a standardized amount of mitochondrial lysate to the reaction mixture. The reaction is initiated by adding the allosteric activator N-acetylglutamate (NAG).[1]
-
Incubation: Incubate the reaction at 37°C for 10-15 minutes.
-
Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Colorimetric Detection: Add a color reagent (e.g., diacetyl monoxime-thiosemicarbazide) and heat at 95-100°C. The citrulline produced reacts to form a colored product.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 530 nm) and calculate the amount of citrulline produced by comparing to a standard curve. Activity is typically expressed as µmol citrulline/min/mg protein.
4.3 In Vivo Urea Cycle Flux Analysis
Stable isotope tracing is used to measure the rate of urea synthesis in vivo.[12][13] This provides a dynamic view of the entire pathway's capacity.
-
Animal Preparation: Acclimate animals (e.g., mice) and insert catheters for infusion and blood sampling.
-
Isotope Infusion: Administer a priming dose followed by a constant infusion of stable isotope tracers, such as [¹⁵N₂]urea or ¹⁸O-urea, to achieve isotopic steady state.[13]
-
Blood Sampling: Collect blood samples at baseline and at several time points during the infusion.
-
Sample Preparation: Deproteinize plasma samples and prepare for mass spectrometry analysis.
-
Mass Spectrometry: Analyze the isotopic enrichment of urea in the plasma using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Calculation: Calculate the rate of urea appearance (Ra), which represents the in vivo urea synthesis rate, using steady-state isotope dilution equations.[13]
4.4 SIRT5 Deacylase Activity Assay
Fluorogenic assays are commonly used to measure the enzymatic activity of SIRT5 and to screen for inhibitors or activators.[15]
-
Reagents: Use a recombinant human SIRT5 enzyme, a fluorogenic substrate (e.g., a peptide containing a succinylated lysine linked to a fluorophore), NAD+, and a developer solution.[15]
-
Reaction Setup: In a 96-well plate, add SIRT5 enzyme to a buffer solution containing the fluorogenic substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the deacylation reaction to proceed.
-
Development: Add the developer solution, which contains an enzyme that cleaves the deacylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence signal is directly proportional to the amount of deacylated substrate, and therefore to the SIRT5 activity.
Implications for Drug Development
The central role of SIRT5 in regulating the urea cycle presents opportunities for therapeutic intervention in diseases characterized by hyperammonemia and metabolic stress.
-
SIRT5 Activators: Small molecule activators of SIRT5 could potentially be used to enhance ammonia detoxification in patients with partial urea cycle disorders or in conditions of acquired hyperammonemia (e.g., liver disease). By boosting CPS1 activity, these compounds could increase the capacity of the urea cycle to clear excess ammonia.
-
Oncology: In certain cancers, some tumor cells rely on glutamine metabolism, which produces ammonia as a byproduct.[16][17] While SIRT5 in the liver is protective, its role in non-liver cells and cancer is more complex. It has been shown to regulate ammonia production by controlling glutaminase.[17] Therefore, SIRT5 inhibitors are being investigated as potential anti-cancer agents to induce toxic ammonia accumulation within tumor cells.[7]
Conclusion
Sirtuin 5 is a key metabolic regulator that plays a vital, non-redundant role in ammonia detoxification.[9] Its function as a deacylase for CPS1 directly links the cellular energy state (via NAD+) to the capacity of the urea cycle. This positions SIRT5 as a critical node in maintaining nitrogen homeostasis, especially under conditions of metabolic stress. A thorough understanding of its mechanism and the development of robust experimental protocols are essential for exploring its full therapeutic potential in both metabolic diseases and oncology.
References
- 1. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 3. SIRT5 Deacetylates carbamoyl phosphate synthetase 1 and regulates the urea cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]
- 5. 012757 - Sirt5 KO Strain Details [jax.org]
- 6. Urea cycle regulation by mitochondrial sirtuin, SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT5 regulation of ammonia-induced autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Ure(k)a! Sirtuins regulate mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Evaluation of Urea Cycle Activity by Metabolic Flux Analysis Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. SIRT5 regulation of ammonia-induced autophagy and mitophagy. | BioGRID [thebiogrid.org]
- 17. researchcollaborations.elsevier.com [researchcollaborations.elsevier.com]
Methodological & Application
Application Notes and Protocols for Sirtuin 5 (SIRT5) Enzymatic Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily localized in the mitochondria.[1][2][3] Unlike other sirtuins that primarily function as deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with only weak deacetylase activity.[2][3][4][5] This substrate specificity is determined by key residues, such as Tyr102 and Arg105, in its active site.[2][4] SIRT5 plays a critical role in regulating various metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and ammonia (B1221849) detoxification by deacylating key metabolic enzymes.[1][2][3][6] Given its significant involvement in cellular metabolism, SIRT5 has emerged as a promising therapeutic target for various diseases, making robust enzymatic activity assays essential for research and drug discovery.[1]
This document provides detailed protocols for two common methods to measure SIRT5 enzymatic activity: a fluorescence-based assay suitable for high-throughput screening (HTS) and an HPLC-based assay for detailed kinetic studies.
Data Presentation
Table 1: Example Inhibitory Activity of Known Compounds against SIRT5. This table summarizes the inhibitory activity of example compounds against SIRT5, with IC50 values indicating the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound | IC50 (µM) | Inhibition Mechanism | Notes |
| Nicotinamide | Broad-spectrum | Non-competitive | A common pan-sirtuin inhibitor often used as a positive control for inhibition in assays.[1][7] |
| Suramin Analogue 4a | 7.5 | - | A cyclic pentapeptide that shows selectivity for SIRT5 over SIRT1-3 and SIRT6.[8] |
| Thiourea Derivative (JH-I5-2) | 0.89 | - | Demonstrates potent inhibition of SIRT5.[9] |
| Compound 36 | 42% inhibition at 50 µM | - | Affects glutamine metabolism and shows selectivity over SIRT1/3.[9] |
| Peptide Derivative 37 | Ki = 4.3 µM | - | A promising peptide-based inhibitor with good selectivity against SIRT1/2/3.[9] |
Experimental Protocols
Protocol 1: Fluorescence-Based SIRT5 Enzymatic Activity Assay
This protocol describes a fluorescence-based, end-point assay ideal for HTS of SIRT5 inhibitors. The principle relies on the desuccinylase activity of SIRT5 on a synthetic peptide substrate containing a succinylated lysine (B10760008) residue. A developer enzyme is then used to cleave the desuccinylated peptide, releasing a fluorophore.[1][10][11]
Materials:
-
Recombinant human SIRT5 enzyme
-
SIRT5 fluorogenic substrate (e.g., a peptide with a succinylated lysine and a quenched fluorophore)
-
NAD+
-
SIRT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[5][12]
-
SIRT Developer solution (containing an enzyme that recognizes and cleaves the desuccinylated product)[1]
-
Test compounds (inhibitors/activators)
-
DMSO (vehicle control)
-
Black, low-binding 96-well or 384-well microplate[7]
-
Fluorescence microplate reader (excitation ~350-380 nm, emission ~440-460 nm)[1]
-
37°C incubator
Procedure:
-
Reagent Preparation:
-
Prepare SIRT Assay Buffer. Just before use, add 1 mg/mL BSA.[5]
-
Thaw SIRT5 enzyme, substrate, and NAD+ on ice.
-
Dilute SIRT5 enzyme to the desired concentration (e.g., 15 ng/µL) in SIRT Assay Buffer. Keep on ice.[1][7]
-
Prepare a Substrate/NAD+ mixture. For each reaction, mix the required volume of SIRT5 substrate and NAD+ in SIRT Assay Buffer.[1]
-
Prepare 2x working solutions of test compounds and Nicotinamide in SIRT Assay Buffer.[1]
-
-
Assay Plate Setup:
-
Add 25 µL of the Substrate/NAD+ Mixture to all wells.[1]
-
Add 5 µL of 2x test compound solution to the "Test Inhibitor" wells.[1]
-
Add 5 µL of inhibitor buffer (e.g., DMSO diluted in assay buffer) to the "Positive Control" (enzyme activity) and "Blank" (no enzyme) wells.[1]
-
Add 5 µL of 2x Nicotinamide solution to the "Inhibitor Control" wells.[1]
-
-
Enzymatic Reaction:
-
Signal Development:
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[1]
-
-
Data Analysis:
-
Subtract the average fluorescence value of the "Blank" wells from all other wells.
-
Calculate the percentage of inhibition for each test compound concentration relative to the "Positive Control".
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[12]
-
Protocol 2: HPLC-Based SIRT5 Desuccinylase Assay
This protocol provides a method for detailed kinetic analysis of SIRT5 activity by directly measuring the formation of the desuccinylated peptide product using High-Performance Liquid Chromatography (HPLC).[13][14]
Materials:
-
Purified SIRT5 enzyme in a storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 10% glycerol)[13]
-
Succinylated peptide substrate (e.g., Succinyl-H3K9 peptide)[13]
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM NAD+[13]
-
Quench Buffer: 10% Trifluoroacetic Acid (TFA) in water[5][13]
-
HPLC system with a C18 column and a UV-Vis detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Reaction Setup:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 60 µL reaction, combine:
-
50 µL water
-
1.2 µL of 1 M Tris-HCl (pH 8.0)
-
2.4 µL of 25 mM DTT
-
2.4 µL of 25 mM NAD+[5]
-
-
Add varying concentrations of the succinylated peptide substrate.
-
Initiate the reaction by adding 2 µL of purified SIRT5 enzyme.
-
-
Enzymatic Reaction and Quenching:
-
Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of Quench Buffer (10% TFA).[13]
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject 60 µL of the sample into the HPLC system.[13]
-
Separate the succinylated substrate and the desuccinylated product using a suitable gradient of Mobile Phase B (e.g., 0% to 50% over 20 minutes) at a flow rate of 1 mL/min.[13]
-
Detect the peptides by monitoring absorbance at 280 nm.[13]
-
-
Data Analysis:
-
Quantify the peak areas corresponding to the substrate and product.
-
Calculate the initial reaction velocity from the amount of product formed over time.
-
For kinetic analysis, plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and kcat values.[13]
-
Mandatory Visualization
Caption: SIRT5 signaling pathway in mitochondrial metabolism.
Caption: Experimental workflow for a fluorescence-based SIRT5 assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights on the Modulation of SIRT5 Activity: A Challenging Balance [mdpi.com]
- 10. SIRT5 (Sirtuin5) Fluorogenic Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC-Based Enzyme Assays for Sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Desuccinylase Activity of SIRT5 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily localized in the mitochondria.[1] While initially characterized as a weak deacetylase, SIRT5 is now recognized as a robust desuccinylase, demalonylase, and deglutarylase, playing a critical role in regulating cellular metabolism.[2] It governs key metabolic pathways such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis by removing negatively charged acyl groups from lysine (B10760008) residues on target proteins.[1] Dysregulation of SIRT5 activity has been implicated in various diseases, including metabolic disorders and cancer, making it an attractive therapeutic target.
These application notes provide detailed protocols for measuring the desuccinylase activity of SIRT5 in vitro using three common methods: High-Performance Liquid Chromatography (HPLC), fluorescence-based assays, and Western blotting.
Data Presentation: Quantitative Analysis of SIRT5 Activity
The following tables summarize key quantitative data related to SIRT5 activity and inhibition, providing a reference for experimental design and data interpretation.
Table 1: Kinetic Parameters of SIRT5 for Succinylated Peptide Substrates
| Substrate (Peptide Sequence) | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| H3K9 (4-13 + WW) | 5.8 ± 2.7 | 0.025 ± 0.002 | 4.3 x 103 | [3] |
| GDH K503 (498-509 + WW) | 14 ± 4 | 0.028 ± 0.002 | 2.0 x 103 | [3] |
| ACS2 K628 (623-632 + WW) | 450 ± 150 | 0.268 ± 0.051 | 6.0 x 102 | [3] |
*WW denotes the addition of two tryptophan residues to the C-terminus of the peptide to facilitate detection by UV absorbance.[3]
Table 2: IC50 Values of Known SIRT5 Inhibitors
| Inhibitor | Type | Mechanism of Action | SIRT5 IC50 (µM) | Selectivity Profile (IC50 in µM) | Reference |
| SIRT5 Inhibitor 5 | Small Molecule | Substrate-Competitive | 0.21 | Highly selective over SIRT1, SIRT2, SIRT3, and SIRT6 | |
| Suramin | Small Molecule | Non-Specific | 22 - 25 | Inhibits SIRT1 (0.297), SIRT2 (1.15), and other enzymes | |
| Nicotinamide | Small Molecule | Non-Competitive | ~1600 (deacetylation) | Pan-sirtuin inhibitor | |
| GW5074 | Small Molecule | Substrate-Specific | Potent (desuccinylation) | Also inhibits SIRT2 and various kinases | |
| MC3482 | Small Molecule | Specific | >50 (42% inhibition at 50 µM) | No significant impact on SIRT1 or SIRT3 activities | [4] |
Signaling Pathway and Experimental Workflow Diagrams
SIRT5 Signaling Pathway in Metabolism
General Experimental Workflow for SIRT5 Activity Assay
Experimental Protocols
HPLC-Based SIRT5 Desuccinylase Assay
This method offers high accuracy and is well-suited for determining kinetic parameters. It relies on the separation and quantification of the succinylated substrate from the desuccinylated product.
Materials:
-
Purified recombinant SIRT5 enzyme
-
Succinylated peptide substrate (e.g., succinylated H3K9 peptide: KQTAR(SuK)STGGKA)[5]
-
NAD+
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT.[6]
-
Quench Solution: 10% Trifluoroacetic Acid (TFA) in water.[6]
-
HPLC system with a C18 column and UV detector
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, NAD+ (final concentration 1 mM), and the succinylated peptide substrate at various concentrations (e.g., 10-500 µM).[6]
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding purified SIRT5 enzyme (e.g., 1 µM final concentration).[5]
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of the quench solution (10% TFA).[6]
-
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Inject the supernatant onto a C18 HPLC column.
-
Separate the substrate and product using a water/acetonitrile gradient with 0.1% TFA. A typical gradient for SIRT5 is 0% to 50% Buffer B (acetonitrile with 0.1% TFA) over 20 minutes with a flow rate of 1 mL/min.[7]
-
Detect the peptide peaks by monitoring the absorbance at 280 nm (if the peptide contains tryptophan) or 214 nm.
-
-
Data Analysis:
-
Calculate the percentage of substrate conversion by integrating the peak areas of the substrate and product.
-
Determine the initial reaction velocity and perform kinetic analysis (e.g., Michaelis-Menten plot) to calculate Km and kcat.[6]
-
Fluorescence-Based SIRT5 Desuccinylase Assay
This method is highly sensitive and suitable for high-throughput screening of SIRT5 inhibitors. It utilizes a fluorogenic substrate that becomes fluorescent upon desuccinylation and subsequent enzymatic development.
Materials:
-
Purified recombinant SIRT5 enzyme
-
Fluorogenic succinylated substrate (e.g., Ac-Leu-Gly-Ser-Lys(Su)-AMC)[8]
-
NAD+
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% glycerol.[8]
-
Developer Solution (containing Trypsin)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Reaction Setup:
-
In a 96-well black microplate, add the assay buffer, NAD+ (final concentration 400 µM), and the fluorogenic substrate (final concentration 5 µM).[8]
-
Add potential SIRT5 inhibitors at various concentrations.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding purified SIRT5 enzyme (final concentration 0.1 µM).[8]
-
Incubate the plate at 37°C for 60 minutes.
-
-
Development:
-
Add the developer solution (containing trypsin) to each well.
-
Incubate at 37°C for 15-30 minutes to allow for the cleavage of the AMC group from the desuccinylated substrate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without SIRT5 enzyme.
-
Calculate the percentage of SIRT5 activity in the presence of inhibitors compared to the vehicle control.
-
Determine the IC50 values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vitro Western Blot-Based SIRT5 Desuccinylase Assay
This method provides a qualitative or semi-quantitative measure of SIRT5 activity by detecting the change in the succinylation status of a protein substrate.
Materials:
-
Purified recombinant SIRT5 enzyme
-
Purified succinylated protein substrate (e.g., succinylated BSA or a known SIRT5 substrate protein)
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
SDS-PAGE gels and blotting equipment
-
Primary antibody: Anti-succinyllysine antibody
-
Secondary antibody: HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, NAD+ (final concentration 1 mM), and the purified succinylated protein substrate (e.g., 1-5 µg).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding purified SIRT5 enzyme. Include a negative control reaction without SIRT5.
-
Incubate the reactions at 37°C for 60-120 minutes.
-
-
Sample Preparation for Western Blot:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with the anti-succinyllysine primary antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Compare the band intensity of the succinylated protein in the presence and absence of SIRT5. A decrease in band intensity in the SIRT5-treated sample indicates desuccinylase activity.
-
The assay can be made semi-quantitative by densitometric analysis of the bands.
-
References
- 1. benchchem.com [benchchem.com]
- 2. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.hku.hk [hub.hku.hk]
- 4. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine Sirtuin 5 Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria.[1] Unlike other sirtuins that mainly function as deacetylases, SIRT5 shows robust activity in removing negatively charged acyl groups from lysine (B10760008) residues, such as succinyl, malonyl, and glutaryl groups.[2] This enzymatic activity positions SIRT5 as a key regulator of several metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and ammonia (B1221849) detoxification.[3][4] Given its significant role in cellular metabolism and its implications in various pathologies like cancer and metabolic disorders, SIRT5 has emerged as a promising therapeutic target.[4][5]
These application notes provide detailed protocols for cell-based assays designed to evaluate the efficacy of SIRT5 inhibitors. The described methods allow for the assessment of an inhibitor's ability to engage SIRT5 within a cellular context, modulate its activity, and elicit a functional cellular response.
Assay Principles
The efficacy of a SIRT5 inhibitor in a cell-based setting is determined by its ability to permeate the cell and mitochondrial membranes, bind to SIRT5, and inhibit its deacylase activity. This leads to an increase in the succinylation, malonylation, or glutarylation of SIRT5 target proteins, which in turn modulates their function and affects downstream cellular processes. The assays detailed below are designed to measure these key events.
Data Presentation: Efficacy of SIRT5 Inhibitors
The following tables summarize the inhibitory potential of various compounds against SIRT5. Table 1 presents in vitro IC50 values, which are crucial for initial inhibitor characterization, while Table 2 provides IC50 values from cell-based assays, offering insights into their efficacy in a more physiologically relevant environment.
Table 1: In Vitro IC50 Values of Representative SIRT5 Inhibitors
| Inhibitor Compound | IC50 (µM) | Target Specificity | Notes | Reference(s) |
| Compound 32 | 0.11 | Human SIRT5 deacylase | A potent inhibitor. | [2] |
| DK1-04 | 0.34 | SIRT5 | No inhibition of SIRT1-3,6 at 83.3 µM. | [6] |
| Compound 47 | 0.21 | SIRT5 | >3800-fold selectivity over SIRT1/2/3/6. | |
| JH-I5-2 | 2.1 | SIRT5 | A thiourea-based inhibitor. | [2] |
| H3K9Tsu | 5 | SIRT5 | A peptide-based inhibitor. | [2] |
| Compound 24 | 5 | SIRT5 | Inactive on other sirtuin isoforms. | [2] |
| Compound 37 | 5.59 ± 0.75 | SIRT5 | An (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivative. | [2] |
| TW-37 | 6 | SIRT5 | Also a Bcl-2 inhibitor. | [6] |
| Suramin | 25 | SIRT1-3, 5 | A non-selective sirtuin inhibitor. | [2] |
| Nicotinamide | 150 | SIRT1-3, 5, 6 | Endogenous non-competitive inhibitor. | [7] |
Table 2: Cell-Based Efficacy of SIRT5 Inhibitors
| Inhibitor Compound | Cell Line | Assay Type | IC50 (µM) | Notes | Reference(s) |
| 3b-et (prodrug) | OCI-AML2, SKM-1 (AML) | Cell Proliferation | 5-8 | Effective in SIRT5-dependent AML cells. | [8] |
| 3d-et (prodrug) | OCI-AML2, SKM-1 (AML) | Cell Proliferation | 10-20 | Effective in SIRT5-dependent AML cells. | [8] |
| DK1-04e (prodrug) | MCF7, MDA-MB-231 (Breast Cancer) | 2D Proliferation | Not specified, but showed strongest inhibition | Cell-permeable prodrug of DK1-04. | [6] |
| Compound 13 | Pancreatic Ductal Adenocarcinoma (PDAC) lines | Cell Viability | 25.4 - 236.9 | Reduced PDAC cell viability. | [6] |
| Suramin | A549 (Lung Cancer) | Cell Proliferation | Not specified, but reduced proliferation | Increased PKM2 activity and reduced cell proliferation. | [4] |
Mandatory Visualizations
Caption: SIRT5 signaling pathway and the impact of inhibition.
Caption: Workflow for assessing SIRT5 inhibitor efficacy.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of an inhibitor to SIRT5 in intact cells. Ligand binding stabilizes the protein, increasing its resistance to thermal denaturation.
Materials:
-
Cell line of interest
-
SIRT5 inhibitor and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-SIRT5 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Thermocycler or water baths
-
Centrifuge, SDS-PAGE, and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the SIRT5 inhibitor at various concentrations or with a vehicle control for 1-2 hours in a CO2 incubator.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Subject the heated cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatants, determine the protein concentration, and analyze by SDS-PAGE and Western blotting using an anti-SIRT5 antibody.
-
Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Western Blot Analysis of Protein Succinylation
This protocol assesses the functional consequence of SIRT5 inhibition by measuring the levels of succinylation on a known SIRT5 target or on a global scale.
Materials:
-
Cell line of interest
-
SIRT5 inhibitor and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase/deacylase inhibitors (including nicotinamide)
-
Anti-pan-succinyl-lysine antibody or an antibody specific to a succinylated SIRT5 target (e.g., anti-succinyl-SDHA)
-
Antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the SIRT5 inhibitor at various concentrations or with a vehicle control for a suitable time (e.g., 24 hours).
-
Cell Lysis: Place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pan-succinyl-lysine) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. An increase in the succinylation signal in inhibitor-treated samples indicates SIRT5 inhibition.
Protocol 3: Cell Viability Assay
This protocol measures the effect of SIRT5 inhibition on cell proliferation and viability.
Materials:
-
Cell line of interest
-
SIRT5 inhibitor
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the SIRT5 inhibitor in the complete culture medium. Add the diluted inhibitor to the wells, including a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) in a CO2 incubator.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
The protocols and data presented in these application notes provide a robust framework for assessing the efficacy of SIRT5 inhibitors in a cellular context. By combining assays for direct target engagement (CETSA), target modulation (Western blot for succinylation), and functional cellular outcomes (cell viability), researchers can gain a comprehensive understanding of a compound's potential as a therapeutic agent targeting SIRT5.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) Targeting SIRT5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein lysine (B10760008) deacylase primarily located in the mitochondria.[1] It plays a vital role in regulating cellular metabolism by removing succinyl, malonyl, and glutaryl groups from lysine residues on target proteins.[2][3] The dysregulation of SIRT5 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify and quantify the engagement of a drug candidate with its target protein within a cellular environment.[1][4] The underlying principle of CETSA is that ligand binding increases the thermal stability of the target protein.[1][5] This increased stability is observed as a shift in the protein's melting curve to a higher temperature in the presence of a binding compound, indicating target engagement.[1]
These application notes provide detailed protocols for utilizing CETSA to assess the target engagement of SIRT5 inhibitors in a cellular context. Two primary CETSA workflows are described: the melt curve approach to determine the thermal shift (ΔTagg) and the isothermal dose-response approach to determine the inhibitor's potency (EC50).[1]
Key Concepts
-
Target Engagement: The direct physical interaction of a drug molecule with its intended protein target within a cell.[1]
-
Thermal Stability: The resistance of a protein to unfolding and aggregation when subjected to heat.[1]
-
Melting Temperature (Tagg): The temperature at which 50% of a protein denatures and aggregates.[1]
-
Thermal Shift (ΔTagg): The change in the melting temperature of a target protein in the presence of a ligand compared to its absence. A positive thermal shift signifies stabilization and target engagement.[1]
SIRT5 Signaling Pathway in Metabolism
SIRT5 is a key regulator of multiple metabolic pathways, including glycolysis, the TCA cycle, and fatty acid metabolism.[6] It primarily functions by removing negatively charged acyl groups from lysine residues on various metabolic enzymes.[2] For instance, SIRT5 can demalonylate and promote the activity of glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[2][3] In the mitochondria, SIRT5 regulates the TCA cycle by desuccinylating enzymes like succinate (B1194679) dehydrogenase (SDHA).[7] By modulating the activity of these enzymes, SIRT5 plays a significant role in the metabolic reprogramming of cells, particularly in cancer.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 7. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous SIRT5 Assays Using Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases. Primarily localized in the mitochondria, SIRT5 plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on target proteins.[1] This activity modulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and amino acid metabolism.[1] Dysregulation of SIRT5 has been implicated in various diseases, including metabolic disorders and cancer, making it an attractive target for therapeutic intervention.
Continuous fluorogenic assays provide a sensitive and high-throughput method for studying SIRT5 activity and for screening potential modulators.[2] These assays utilize synthetic peptide substrates containing a succinylated or otherwise acylated lysine residue linked to a fluorophore and a quencher. Upon deacylation by SIRT5, a subsequent enzymatic step, typically involving a developer enzyme like trypsin, cleaves the peptide, liberating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. This application note provides detailed protocols and comparative data for utilizing fluorogenic substrates in continuous SIRT5 assays.
SIRT5 Metabolic Signaling Pathway
SIRT5 is a key regulator of mitochondrial function and cellular metabolism. It influences multiple interconnected pathways by deacylating and thereby altering the activity of various enzymes. The diagram below illustrates the central role of SIRT5 in metabolic regulation.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of a Novel SIRT5 Modulator in Human Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sirtuin 5 (SIRT5) is a critical NAD⁺-dependent deacylase primarily located in the mitochondria that regulates key metabolic pathways.[1][2] It removes succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues on target proteins, influencing processes like the TCA cycle, fatty acid oxidation, and reactive oxygen species (ROS) detoxification.[3][4] Due to its significant role in cellular metabolism and homeostasis, SIRT5 has emerged as a promising therapeutic target for various diseases, including metabolic disorders and cancer.[1][5] Developing potent and selective SIRT5 modulators requires robust analytical methods to accurately quantify their concentrations in cellular models. This application note presents a detailed protocol for the sensitive and selective quantification of a hypothetical SIRT5 modulator, "SIRT5-Modulator-X," in a cell lysate matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
SIRT5 Signaling and Therapeutic Rationale
SIRT5 is a class III histone deacetylase (HDAC) that, unlike other sirtuins, shows weak deacetylase activity but is a potent desuccinylase, demalonylase, and deglutarylase.[2][6] Its activity is intrinsically linked to the cellular energy state through its dependence on the NAD⁺/NADH ratio.[4] By deacylating key metabolic enzymes, SIRT5 modulates major cellular processes. For instance, it desuccinylates and inhibits succinate (B1194679) dehydrogenase (SDHA), a component of both the TCA cycle and the electron transport chain.[3] It also regulates enzymes involved in glycolysis, fatty acid β-oxidation, and ammonia (B1221849) detoxification.[1][4] Dysregulation of SIRT5 activity is implicated in various pathologies, making it an attractive drug target.[5]
// Modulator Modulator [label="SIRT5 Modulator\n(Inhibitor/Activator)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Modulator -> SIRT5 [label="Alters Activity", color="#EA4335", style=dashed]; } END_DOT Caption: SIRT5 metabolic regulation pathways within the mitochondrion.
Principle of the LC-MS/MS Method
This method employs liquid chromatography to separate the SIRT5 modulator from endogenous cellular components, followed by tandem mass spectrometry for detection and quantification. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard (IS). Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in a matched matrix.
Experimental Protocols
This protocol is designed for quantifying "SIRT5-Modulator-X" from cultured human cells (e.g., HEK293T, HepG2).
Materials and Reagents
-
SIRT5-Modulator-X: Analytical standard (≥98% purity)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
-
Solvents: LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water.
-
Reagents: LC-MS grade formic acid (FA), ammonium (B1175870) acetate.
-
Cell Culture: Human cell line, appropriate culture medium, fetal bovine serum (FBS), phosphate-buffered saline (PBS).
-
Labware: 1.5 mL microcentrifuge tubes, pipette tips, autosampler vials.
Stock Solutions and Calibration Standards
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of SIRT5-Modulator-X and the Internal Standard (IS) in methanol.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in 50:50 ACN:water.
-
Calibration Curve: Prepare calibration standards ranging from 1 nM to 5000 nM by spiking the appropriate working solutions into lysate from untreated control cells.
-
Quality Control (QC) Samples: Prepare QC samples in blank cell lysate at low, medium, and high concentrations (e.g., 3 nM, 300 nM, and 4000 nM).
Sample Preparation (Protein Precipitation)
-
Cell Culture and Treatment: Plate 1 x 10⁶ cells per well in a 6-well plate. Allow cells to adhere overnight, then treat with various concentrations of SIRT5-Modulator-X for the desired time.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 200 µL of ice-cold PBS to each well and scrape the cells. Transfer the cell suspension to a 1.5 mL microcentrifuge tube. Determine the cell count for normalization.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile containing the internal standard (e.g., at a final concentration of 100 nM) to the 200 µL cell suspension. This achieves a 3:1 solvent-to-sample ratio.
-
Vortex & Incubate: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporation & Reconstitution: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific analyte.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | Shimadzu Nexera™ or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, return to 5% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | SCIEX QTRAP® 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | +5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined by infusion of pure standard |
| SIRT5-Modulator-X | e.g., Q1: 450.2 Da → Q3: 250.1 Da (Quantifier) |
| e.g., Q1: 450.2 Da → Q3: 180.3 Da (Qualifier) |
| Internal Standard | e.g., Q1: 454.2 Da → Q3: 254.1 Da (Quantifier) |
Data Presentation and Results
Quantitative data should be summarized to demonstrate the method's performance.
Table 3: Calibration Curve for SIRT5-Modulator-X
| Conc. (nM) | Back-Calculated Conc. (nM) | Accuracy (%) |
|---|---|---|
| 1.0 (LLOQ) | 0.9 | 90.0 |
| 5.0 | 5.2 | 104.0 |
| 25.0 | 24.1 | 96.4 |
| 100.0 | 103.5 | 103.5 |
| 500.0 | 489.0 | 97.8 |
| 2500.0 | 2540.1 | 101.6 |
| 5000.0 (ULOQ) | 4955.0 | 99.1 |
| Linearity (r²) | >0.995 | |
Table 4: Inter-day Accuracy and Precision of QC Samples (n=3 days)
| QC Level | Nominal Conc. (nM) | Mean Measured Conc. (nM) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low | 3.0 | 3.1 | 103.3 | 6.5 |
| Mid | 300.0 | 291.6 | 97.2 | 4.1 |
| High | 4000.0 | 4108.0 | 102.7 | 3.8 |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of a SIRT5 modulator in a cellular matrix. The described protocol, from sample preparation using protein precipitation to optimized chromatographic and mass spectrometric conditions, offers the sensitivity and selectivity required for cellular pharmacokinetic studies in drug discovery. This method can be adapted for various SIRT5 modulators and different cell lines to support preclinical research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
Application Notes and Protocols for Detecting Protein Succinylation Changes by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein succinylation is a dynamic post-translational modification (PTM) where a succinyl group is added to a lysine (B10760008) residue. This modification is crucial in regulating various cellular processes, including metabolism and gene expression. The addition of the succinyl group neutralizes the positive charge of the lysine residue and introduces a larger structural moiety, which can significantly alter protein structure and function. Dysregulation of protein succinylation has been implicated in several diseases, making it an important area of investigation for therapeutic development. Western blotting with pan-specific anti-succinyl-lysine antibodies is a widely used technique to detect global changes in protein succinylation. This document provides a detailed protocol for this application.
Data Presentation
The following table summarizes quantitative data from a study on the effect of SIRT5, a known desuccinylase, on protein succinylation in various mouse tissues. The data demonstrates the significant increase in global protein succinylation in SIRT5 knockout (KO) mice compared to wild-type (WT) controls, as detected by Western blot.[1][2][3][4]
| Tissue | Genotype | Relative Succinylation Level (Fold Change vs. WT) | Reference |
| Heart | WT | 1.0 | [1][2][3][4] |
| Heart | SIRT5 KO | 8.37 (average) | [1][2][3][4] |
| Liver | WT | 1.0 | [5] |
| Liver | SIRT5 KO | Increased | [5] |
| Kidney | WT | 1.0 | [5] |
| Kidney | SIRT5 KO | Increased | [5] |
| Brain | WT | 1.0 | [5] |
| Brain | SIRT5 KO | Increased | [5] |
| Lung | WT | 1.0 | [5] |
| Lung | SIRT5 KO | Increased | [5] |
| Pancreas | WT | 1.0 | [5] |
| Pancreas | SIRT5 KO | Increased | [5] |
Signaling Pathway: Regulation of TCA Cycle by SIRT5-mediated Desuccinylation
SIRT5 is a key enzyme that removes succinyl groups from proteins, a process known as desuccinylation.[6] In the mitochondria, SIRT5 plays a critical role in regulating the tricarboxylic acid (TCA) cycle by desuccinylating and modulating the activity of several key enzymes, such as isocitrate dehydrogenase 2 (IDH2) and succinate (B1194679) dehydrogenase (SDH).[7][8] Inhibition or loss of SIRT5 leads to the hyper-succinylation of these enzymes, altering their activity and impacting cellular metabolism.[6][8]
Caption: Regulation of TCA cycle enzymes by SIRT5-mediated desuccinylation.
Experimental Workflow
The following diagram outlines the complete workflow for the Western blot analysis of protein succinylation, from sample preparation to data analysis.
Caption: Western blot workflow for detecting protein succinylation.
Experimental Protocols
Materials and Reagents
a. Lysis Buffer (RIPA Buffer) [9][10][11][12][13]
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Protease and phosphatase inhibitors (add fresh before use)
b. SDS-PAGE Gels
-
Precast or hand-casted polyacrylamide gels (percentage depends on the molecular weight of the protein of interest).
c. Running Buffer (1X)
-
25 mM Tris base
-
192 mM Glycine
-
0.1% SDS
d. Transfer Buffer (Towbin's Buffer) [14][15][16][17][18]
-
25 mM Tris base
-
192 mM Glycine
-
20% Methanol
e. Wash Buffer (TBS-T) [19][20][21]
-
20 mM Tris, pH 7.6
-
150 mM NaCl
-
0.1% Tween-20
f. Blocking Buffer [22][23][24]
-
5% non-fat dry milk in TBS-T
g. Antibodies
-
Primary Antibody: Pan anti-succinyl-lysine antibody (e.g., PTM BIO, Cat# PTM-401).[25][26] Recommended dilution: 1:500 - 1:1000.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
h. Detection Reagent
-
Enhanced chemiluminescence (ECL) substrate.
Sample Preparation
a. Cell Culture [13]
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
b. Tissue Samples [13]
-
Excise tissue and immediately flash-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA buffer.
-
Incubate on ice for 2 hours with constant agitation.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant.
Protein Quantification
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
SDS-PAGE and Protein Transfer
-
Mix protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.[22][24]
-
Incubate the membrane with the pan anti-succinyl-lysine primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[27]
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
Detection and Data Analysis
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD camera or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the succinylation signal to a loading control (e.g., β-actin or total protein stain like Ponceau S).
Mandatory Quality Control: Competition Assay
To ensure the specificity of the anti-succinyl-lysine antibody, a competition assay should be performed. This involves pre-incubating the primary antibody with a succinylated peptide to block its binding to the succinylated proteins on the membrane.
Protocol:
-
Prepare two identical antibody solutions.
-
To one solution, add a succinylated peptide antigen at a 10-fold molar excess to the antibody and incubate for 1 hour at room temperature.
-
Run two identical Western blots. Incubate one with the "blocked" antibody and the other with the untreated antibody.
-
A significant reduction or absence of the signal in the blot incubated with the blocked antibody confirms the specificity of the antibody for succinylated lysine residues.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. toptipbio.com [toptipbio.com]
- 11. RIPA buffer recipe - Sepmag [sepmag.eu]
- 12. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 13. nsjbio.com [nsjbio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. carlroth.com [carlroth.com]
- 16. bio-rad.com [bio-rad.com]
- 17. licorbio.com [licorbio.com]
- 18. researchgate.net [researchgate.net]
- 19. TBST - Wikipedia [en.wikipedia.org]
- 20. ucallmlab.com [ucallmlab.com]
- 21. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 22. Western Blotting | Xin Chen Lab [pharm.ucsf.edu]
- 23. biomol.com [biomol.com]
- 24. Protocols | Western Blot | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 25. PTM BIO [ptmbio.com]
- 26. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 27. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes: Utilizing SIRT5 Knockout Cell Lines for Robust Target Validation
Introduction
Sirtuin 5 (SIRT5) is a critical NAD⁺-dependent protein deacylase primarily located in the mitochondria.[1][2] Unlike other sirtuins, SIRT5 exhibits potent desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase activity.[3][4][5][6][7] This enzymatic profile positions SIRT5 as a key regulator of diverse metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and nitrogen metabolism.[2][6][7] Its role in cellular homeostasis and its dysregulation in diseases like cancer and metabolic disorders have made it an attractive therapeutic target.[2][8][9]
Target validation is a crucial step in drug development. The use of knockout (KO) cell lines, generated via technologies like CRISPR/Cas9, provides a powerful genetic method to probe a target's function.[8][10] By comparing the phenotype of a SIRT5 KO cell line to its wild-type (WT) counterpart, researchers can elucidate the functional consequences of long-term target ablation. Furthermore, cross-validating the effects of small molecule inhibitors with the genetic knockout is essential to confirm that an inhibitor's effects are on-target and not due to unforeseen interactions.[8] These application notes provide a comprehensive guide and detailed protocols for using SIRT5 KO cell lines in target validation studies.
Core Concepts and Applications
1. Mimicking Pharmacological Inhibition
A fundamental principle of target validation is that the effects of a specific small molecule inhibitor should phenocopy the effects of genetically removing the target protein.[8] By comparing the cellular and molecular changes in SIRT5 KO cells to those induced by a SIRT5 inhibitor in WT cells, researchers can build a strong case for the inhibitor's on-target activity. Concordant results, such as similar reductions in cell proliferation or specific metabolic shifts, strengthen the validation.[8]
2. Elucidating Cellular Functions and Pathways
SIRT5 KO cell lines are invaluable for dissecting the specific roles of SIRT5 in cellular processes. The absence of SIRT5 leads to the hyper-succinylation, -malonylation, or -glutarylation of its substrate proteins, often altering their function.[4][11][12] Researchers can use these models to identify novel SIRT5 substrates and understand how SIRT5 modulates key metabolic and signaling pathways. For instance, studies have shown that SIRT5 knockout can impair glycolysis, alter the TCA cycle, and impact reactive oxygen species (ROS) homeostasis.[4][6][13]
3. Validating Reagents and Tools
An often-overlooked application is the use of KO cell lines to validate the specificity of antibodies and other reagents.[10] A reliable anti-SIRT5 antibody should detect a band in a Western blot of WT cell lysate but show no corresponding band in the SIRT5 KO lysate. This provides an essential negative control, ensuring the reliability of downstream experiments.[10]
Key Signaling Pathways Modulated by SIRT5
SIRT5 regulates cellular metabolism by deacylating key enzymes. Its absence in KO cells leads to the hyperacylation and altered activity of these enzymes, impacting major metabolic hubs.
Caption: SIRT5 modulates key enzymes in central metabolic pathways.
Experimental Workflow for Target Validation
A robust workflow is essential to systematically compare the effects of SIRT5 genetic knockout with pharmacological inhibition. This involves parallel experiments followed by comprehensive phenotypic and molecular analysis.
Caption: Workflow for cross-validating SIRT5 inhibitor effects with a KO cell line.
Data Presentation: Quantitative Comparison
Summarizing data from studies that use both genetic and pharmacological approaches provides a clear picture of on-target effects.
| Parameter | Pharmacological Inhibition (SIRT5 Inhibitor) | Genetic Knockdown (siRNA/shRNA/CRISPR) | Cell Line(s) | Reference(s) |
| Cell Viability/Proliferation | Strong inhibition observed with specific inhibitors. | Markedly reduced proliferation. | MDA-MB-231, MCF7, SKBR3 | [8] |
| Anchorage-Independent Growth | Significant reduction in colony formation in soft agar. | Impaired ability to form colonies in soft agar. | MDA-MB-231 | [8] |
| Glutaminase (GLS) Activity | Decreased GLS activity. | Reduced GLS protein levels and activity. | MDA-MB-231 | [8][14] |
| Global Protein Succinylation | Increased levels of pan-succinyl-lysine. | Significantly increased pan-succinyl-lysine levels. | Mouse Liver, HEK293T | [12][13] |
| Glycolytic Flux | Not explicitly reported, but expected to decrease. | Significantly lower glycolytic flux in KO primary hepatocytes. | Mouse Hepatocytes | [13] |
| Fatty Acid Oxidation | Not explicitly reported, but expected to decrease. | Attenuated palmitate oxidation in KO hepatocytes. | Mouse Hepatocytes | [12] |
Experimental Protocols
Protocol 1: Validation of SIRT5 Knockout by Western Blot
Objective: To confirm the absence of SIRT5 protein expression in the knockout cell line. This protocol also describes how to assess the functional consequence of the knockout by measuring global lysine (B10760008) succinylation.
Materials:
-
Wild-type (WT) and SIRT5 KO cell lines
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
Primary Antibodies: Anti-SIRT5, Anti-Pan-Succinyl-Lysine, Anti-β-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis:
-
Culture WT and SIRT5 KO cells to ~80-90% confluency.
-
Aspirate the culture medium and wash cells once with ice-cold PBS.[1]
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[15]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add 4x Laemmli sample buffer.
-
Boil samples for 5-10 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% polyacrylamide gel. Include a protein ladder.[1]
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies (anti-SIRT5, anti-pan-succinyl-lysine, and anti-β-actin) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Expected Results:
-
Anti-SIRT5: A band should be present in the WT lane at the correct molecular weight for SIRT5, and this band should be absent in the SIRT5 KO lane.
-
Anti-Pan-Succinyl-Lysine: The overall signal for succinylated proteins should be significantly higher in the SIRT5 KO lane compared to the WT lane, confirming the loss of desuccinylase activity.[12]
-
Anti-β-Actin: Bands of similar intensity should be present in all lanes, confirming equal protein loading.
Protocol 2: Co-Immunoprecipitation (Co-IP) of a SIRT5 Substrate
Objective: To determine if the interaction between SIRT5 and a known or putative substrate is lost in SIRT5 KO cells, or to assess the succinylation status of a specific protein.
Materials:
-
WT and SIRT5 KO cell lysates (prepared as in Protocol 1)
-
Antibody for the protein of interest (validated for IP)
-
Anti-SIRT5 antibody
-
Anti-Pan-Succinyl-Lysine antibody
-
Isotype Control IgG
-
Protein A/G Magnetic Beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl or SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation: Prepare lysates from WT and SIRT5 KO cells as described previously. Use 500 µg to 1 mg of total protein per IP reaction.
-
Pre-Clearing Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.[15]
-
-
Elution:
-
Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.[15]
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
-
-
Analysis: Perform Western blotting on the eluted samples using antibodies against the protein of interest, SIRT5, and pan-succinyl-lysine.
Expected Results:
-
When immunoprecipitating a known substrate from WT lysate, you should be able to detect both the substrate and co-precipitated SIRT5.
-
In the SIRT5 KO lysate, only the substrate should be detected; no SIRT5 band should be present.
-
Probing the blot with an anti-pan-succinyl-lysine antibody will reveal if the substrate is hyper-succinylated in the SIRT5 KO cells compared to WT cells.
Protocol 3: Metabolic Flux Analysis using Seahorse XF Analyzer
Objective: To assess the impact of SIRT5 knockout on cellular metabolism by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
Materials:
-
WT and SIRT5 KO cells
-
Seahorse XF Analyzer and associated cell culture microplates
-
Seahorse XF Assay Media
-
Compounds for mitochondrial stress test: Oligomycin, FCCP, Rotenone/Antimycin A
-
Compounds for glycolysis stress test: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)
Procedure:
-
Cell Seeding: Seed WT and SIRT5 KO cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates (e.g., pyruvate, glutamine).
-
Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour before the assay.
-
Load the injector ports of the sensor cartridge with the metabolic modulators (e.g., oligomycin, FCCP, etc.).
-
-
Running the Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds to measure key metabolic parameters (e.g., basal respiration, ATP production, maximal respiration, glycolytic capacity).
-
-
Data Analysis:
-
After the run, normalize the data to cell number (e.g., using a CyQUANT cell proliferation assay).
-
Analyze the OCR and ECAR profiles to compare the metabolic phenotypes of WT and SIRT5 KO cells.
-
Expected Results:
-
Based on existing literature, SIRT5 KO cells may exhibit decreased mitochondrial respiration (lower OCR) and potentially a compensatory increase in glycolysis (higher ECAR) or, conversely, reduced glycolytic flux depending on the cell type and context.[13][16] For example, SIRT5-deficient adipose-derived mesenchymal stem cells showed attenuated mitochondrial respiration and elevated glycolysis.[16]
Logical Framework for Target Validation
The cross-validation of results from genetic knockout and pharmacological inhibition provides a powerful strategy for building confidence in a therapeutic target.
Caption: Logical framework for SIRT5 target validation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of SIRT5 as a potential therapeutic target: Structure, function and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 11. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 12. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. benchchem.com [benchchem.com]
- 16. SIRT5 deficiency enhances the proliferative and therapeutic capacities of adipose‐derived mesenchymal stem cells via metabolic switching - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of Succinylated Proteins in SIRT5 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein succinylation is a post-translational modification (PTM) where a succinyl group is added to a lysine (B10760008) residue, altering its charge and structure.[1][2] This modification plays a significant role in regulating protein function and cellular metabolism.[1][3] Sirtuin 5 (SIRT5), a NAD+-dependent protein deacylase primarily located in the mitochondria, is the principal enzyme responsible for removing succinyl groups from proteins.[1][4][5] The study of protein succinylation and SIRT5 activity is crucial for understanding various metabolic pathways and their implications in diseases like cancer and metabolic disorders.[3][6] Immunoprecipitation (IP) using a pan-succinyl-lysine antibody is a powerful technique to enrich and isolate succinylated proteins, enabling the identification of SIRT5 substrates and the elucidation of its biological functions.[7][8]
Principle of the Method
Immunoprecipitation of succinylated proteins relies on the high specificity of an antibody that recognizes the succinyl-lysine modification.[9] This "pan-succinyl-lysine" antibody is typically conjugated to agarose (B213101) or magnetic beads. When a cell lysate containing a complex mixture of proteins is incubated with these antibody-conjugated beads, the succinylated proteins are selectively captured. After a series of washes to remove non-specifically bound proteins, the enriched succinylated proteins can be eluted. These enriched proteins can then be identified and quantified using downstream applications such as Western blotting or mass spectrometry, providing insights into the landscape of protein succinylation and the specific targets of SIRT5.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of SIRT5 in protein desuccinylation and the general workflow for the immunoprecipitation of succinylated proteins.
Caption: SIRT5 utilizes NAD+ to remove succinyl groups from lysine residues on target proteins.
Caption: Key steps in the enrichment of succinylated proteins for downstream analysis.
Detailed Experimental Protocol
This protocol provides a general guideline for the immunoprecipitation of succinylated proteins from cultured cells. Optimization may be required for specific cell types or tissues.
Materials and Reagents:
-
Cell Culture: Appropriate cell culture medium, flasks, and plates.
-
SIRT5 Modulators (Optional): SIRT5 inhibitors (e.g., MC3482) or activators.[1]
-
Lysis Buffer: (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).[3][8]
-
Protein Quantification Assay: Bradford or BCA assay kit.
-
Antibody: Pan-Succinyl-Lysine Rabbit pAb.[10]
-
Beads: Protein A/G magnetic or agarose beads.[6]
-
Wash Buffer: (e.g., IAP buffer or modified lysis buffer).[1]
-
Elution Buffer: For Western Blot: 2x SDS-PAGE sample buffer. For Mass Spectrometry: 0.1% Trifluoroacetic acid (TFA) or Glycine-HCl, pH 2.5.[1][3][6]
-
Neutralization Buffer (for MS): 1M Tris-HCl, pH 8.5.
Procedure:
-
Cell Culture and Treatment (Optional):
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[6]
-
Centrifuge the lysate at 14,000-16,000 x g for 15 minutes at 4°C to pellet cell debris.[1][6]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay.[1]
-
-
Immunoprecipitation:
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate (e.g., 1 mg of total protein) with 20 µL of Protein A/G beads for 1 hour at 4°C on a rotator.[6] Pellet the beads and transfer the supernatant to a new tube.
-
Antibody Incubation: Add the pan-succinyl-lysine antibody (typically 2-5 µg per 1 mg of protein) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.[6][8]
-
Bead Capture: Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.[1][6]
-
-
Washing:
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes.[6] Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
For Mass Spectrometry Analysis: Elute the bound peptides by adding an appropriate elution buffer (e.g., 0.1% TFA) and incubating for 5-10 minutes.[3] Combine the eluted fractions and dry them in a vacuum centrifuge.[3][8] The resulting peptides should be desalted using C18 ZipTips or a similar method before LC-MS/MS analysis.[3][8]
-
Downstream Applications
Western Blotting: This technique is used to validate the enrichment of succinylated proteins and to detect specific proteins of interest. After IP, the eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the protein of interest or with the pan-succinyl-lysine antibody to visualize the overall succinylation pattern.[2][9]
Mass Spectrometry: For a global and unbiased identification of succinylated proteins and their specific modification sites, the eluted proteins are digested into peptides (typically with trypsin) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7] This powerful approach allows for the large-scale identification and quantification of SIRT5 substrates.[3][8] Isotope labeling techniques like SILAC or TMT can be integrated for more precise quantitative analysis.[7]
Data Presentation
Quantitative data from mass spectrometry experiments can be summarized in tables for clear comparison of succinylation levels between different experimental conditions (e.g., wild-type vs. SIRT5 knockout, or vehicle vs. SIRT5 inhibitor treatment).
Table 1: Quantified Succinylated Proteins in SIRT5 Study
| Protein Name | Gene Symbol | UniProt ID | Fold Change (SIRT5 KO / WT) | p-value | Function |
| Protein A | GENEA | P12345 | 2.5 | 0.001 | Metabolic Enzyme |
| Protein B | GENEB | Q67890 | 3.1 | <0.001 | Mitochondrial Protein |
| Protein C | GENEC | A1B2C3 | 1.8 | 0.025 | Signaling Protein |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of immunoprecipitated protein | Insufficient amount of starting material. | Increase the amount of cell lysate. |
| Inefficient antibody binding. | Optimize antibody concentration and incubation time. | |
| Incomplete cell lysis. | Use a stronger lysis buffer or sonicate the lysate.[1] | |
| High background/non-specific binding | Insufficient washing. | Increase the number of wash steps or use a more stringent wash buffer.[6] |
| Antibody cross-reactivity. | Use a highly specific monoclonal antibody if available. | |
| Beads are not pre-cleared. | Include a pre-clearing step before adding the primary antibody.[6] | |
| No protein detected after elution | Inefficient elution. | Use a stronger elution buffer or optimize elution conditions (time, temperature). |
| Protein degradation. | Ensure protease inhibitors are included in all buffers and keep samples on ice. |
Logical Relationship Diagram
Caption: From IP to function: a logical flow for SIRT5 research.
References
- 1. benchchem.com [benchchem.com]
- 2. Pan-Succinyl-K polyclonal antibody-Primary Antibodies-Bioworld Technology, Inc. [bioworlde.com]
- 3. Proteomics and succinylation modification characterization in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.hku.hk [hub.hku.hk]
- 6. benchchem.com [benchchem.com]
- 7. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 8. Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of lysine succinylation as a new post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
Application Notes and Protocols for High-Throughput Screening of Novel SIRT5 Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for identifying and characterizing novel modulators of Sirtuin 5 (SIRT5), a key mitochondrial NAD+-dependent deacylase. The protocols outlined below are designed for high-throughput screening (HTS) and subsequent hit validation, facilitating the discovery of new therapeutic agents targeting metabolic and age-related diseases.
Introduction to SIRT5
Sirtuin 5 (SIRT5) is a member of the sirtuin family of proteins, which are NAD+-dependent enzymes.[1] Primarily located in the mitochondria, SIRT5 is a crucial regulator of various metabolic pathways.[1][2] It exhibits robust desuccinylase, demalonylase, and deglutarylase activities, while having weak deacetylase activity.[1] SIRT5 plays a significant role in cellular processes such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, ammonia (B1221849) detoxification, and maintaining reactive oxygen species (ROS) homeostasis.[1][3] Given its extensive involvement in cellular metabolism and its implications in diseases like cancer and metabolic disorders, SIRT5 has become a promising therapeutic target for drug discovery.[1]
High-Throughput Screening (HTS) for SIRT5 Modulators
HTS assays are indispensable for screening large compound libraries to identify novel and potent SIRT5 modulators.[1] Fluorescence-based assays are a common and robust method for this purpose.
Principle of the Fluorescence-Based Assay
This assay quantifies the desuccinylase activity of SIRT5. A synthetic peptide substrate containing a succinylated lysine (B10760008) residue is incubated with recombinant SIRT5 and NAD+. SIRT5 catalyzes the removal of the succinyl group from the peptide. Subsequently, a developer solution containing a specific enzyme is added, which recognizes and cleaves the desuccinylated peptide. This cleavage releases a fluorophore, leading to an increase in fluorescence intensity that is directly proportional to SIRT5 activity.[1][4] Inhibitors of SIRT5 will impede this reaction, resulting in a lower fluorescence signal.[1]
Experimental Protocols
Protocol 1: Fluorescence-Based High-Throughput Screening for SIRT5 Inhibitors
This protocol describes a fluorescence-based, end-point assay designed for the high-throughput screening of SIRT5 inhibitors.
Materials and Reagents:
| Reagent | Recommended Supplier | Catalog No. | Storage |
| Recombinant Human SIRT5 | BPS Bioscience | 50016 | -80°C |
| Fluorogenic SIRT5 Substrate | BPS Bioscience | 50126 | -80°C |
| NAD+ (50 mM) | Sigma-Aldrich | N0636 | -20°C |
| 2x SIRT Developer | BPS Bioscience | - | -80°C |
| SIRT Assay Buffer | BPS Bioscience | 50090 | 4°C |
| Nicotinamide (Positive Control) | Sigma-Aldrich | N0636 | Room Temp |
| DMSO | Sigma-Aldrich | D2650 | Room Temp |
| Black, low-binding 96-well or 384-well microplate | Corning | 3603 | Room Temp |
Equipment:
-
Fluorescence microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[3]
-
37°C incubator.[3]
-
Multichannel pipettes and sterile, filtered pipette tips.
-
Reagent reservoirs.
Reagent Preparation:
-
SIRT5 Enzyme Solution: Dilute recombinant SIRT5 to 15 ng/µL in SIRT Assay Buffer. Prepare fresh and keep on ice.[3]
-
Substrate/NAD+ Mixture: Prepare a master mix containing 5 µL of 100 µM SIRT5 substrate and 0.5 µL of 50 mM NAD+ per reaction.[3]
-
Test Compounds: Dissolve compounds in DMSO to a stock concentration of 10 mM. Create a 2x working solution by diluting with SIRT Assay Buffer.[3]
-
Nicotinamide (Positive Control): Prepare a 10 mM stock solution in water. Create a 2x working solution by diluting with SIRT Assay Buffer.[3]
Assay Procedure:
-
Prepare the microplate: Add 25 µL of the Substrate/NAD+ Mixture to all wells.[5]
-
Add Test Compounds: Add 5 µL of the 2x test compound solution to the "Test Inhibitor" wells.[5]
-
Add Controls:
-
Initiate the enzymatic reaction:
-
Incubation: Mix the plate gently and incubate at 37°C for 30 minutes.[5]
-
Develop the signal: Add 50 µL of 2x SIRT Developer to each well. Incubate at room temperature for 15 minutes, protected from light.[5]
-
Read the fluorescence: Measure the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[5]
Data Analysis:
-
Blank Subtraction: Subtract the average fluorescence value of the "Blank" wells from all other wells.
-
Percentage of Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Hit Confirmation and Validation
Following the primary HTS, hit compounds must be validated to eliminate false positives and confirm their activity. This involves a series of secondary and orthogonal assays.
2.1. Dose-Response Confirmation:
-
Re-test the hit compounds from the primary screen in a full dose-response format (e.g., 10-point concentration curve) using the same fluorescence-based assay to confirm their potency (IC50).
2.2. Orthogonal Assays:
To ensure the observed inhibition is not an artifact of the primary assay format, it is crucial to use an orthogonal assay with a different detection method.
-
Microchip Electrophoresis (MCE) Assay: This method directly measures the separation of a fluorescently labeled substrate from its desuccinylated product.[6][7] It is less prone to interference from fluorescent compounds that can affect the primary assay.[6][7]
-
Bioluminescence-Based NAD+ Consumption Assay: This assay measures the amount of NAD+ consumed during the sirtuin reaction.[8] It provides a direct measure of enzyme activity and is not dependent on a specific substrate modification.
2.3. Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful technique to verify direct target engagement in a cellular environment.[9] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[9]
Procedure:
-
Cell Treatment: Treat cultured cells with the SIRT5 inhibitor or a vehicle control.
-
Heating: Aliquot the cell lysates and heat them across a range of temperatures.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet aggregated proteins.
-
Western Blotting: Analyze the soluble fraction for SIRT5 levels using a specific antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.[3]
2.4. Immunoprecipitation-Mass Spectrometry (IP-MS) for Substrate Succinylation:
This method confirms that the inhibitor affects SIRT5 activity in cells by measuring changes in the succinylation of its known substrates.[3]
Procedure:
-
Cell Treatment and Lysis: Treat cells with the SIRT5 inhibitor or vehicle control and lyse the cells.
-
Immunoprecipitation: Use an antibody against succinyl-lysine to immunoprecipitate succinylated proteins.
-
Mass Spectrometry: Analyze the immunoprecipitated proteins by LC-MS/MS to identify and quantify changes in the succinylation of known SIRT5 substrates. An increase in succinylation upon inhibitor treatment confirms on-target activity.
Data Presentation
Table 1: Quantitative Data for Known SIRT5 Inhibitors
| Inhibitor | Type | Mechanism of Action | SIRT5 IC50 (µM) | Selectivity Profile (IC50 in µM) | Reference |
| Compound 47 | Small Molecule | Substrate-Competitive | 0.21 | >3800-fold selective over SIRT1/2/3/6 | [10] |
| Suramin | Small Molecule | Non-Specific | 22 - 25 | Inhibits SIRT1 (0.297), SIRT2 (1.15) | [1] |
| Nicotinamide | Small Molecule | Non-Competitive | ~1600 (deacetylation) | Pan-sirtuin inhibitor | [1] |
| H3K9-thiosuccinyl peptide | Peptide-based | Mechanism-based | 5 | Inactive against SIRT1, SIRT2, SIRT3 (>100 µM) | [11] |
| Compound 37 | Small Molecule | Substrate-Competitive | 5.59 ± 0.75 | Selective over SIRT2 and SIRT6 | [12][13] |
| MC3482 | Small Molecule | Specific | >50 (42% inhibition at 50 µM) | Selective over SIRT1/3 | [1][11] |
| Compound 39 | Peptidomimetic | Not specified | 0.0154 | Not specified | [11] |
| TW-37 | Small Molecule | Not specified | 6 | Not specified | [11] |
| Oleanolic acid | Natural Product | Not specified | 70 | Not specified | [11] |
| Echinocystic acid | Natural Product | Not specified | 40 | Not specified | [11] |
Table 2: Quantitative Data for Known SIRT5 Activators
| Activator | Type | Fold Activation | EC50 (µM) | Selectivity Profile | Reference |
| Resveratrol | Natural Polyphenol | 4.95 ± 0.48-fold (at 200 µM) | Not specified | Also activates SIRT1, inhibits SIRT3 | [11] |
| Piceatannol | Natural Polyphenol | Not specified | 70 ± 20 | Inhibits SIRT3 | [11] |
| BML-217 | Synthetic Stilbene | 13.6-fold | Not specified | Not specified | [11] |
| Dipyridamole | Synthetic | 8.56 ± 0.30-fold | Not specified | Not specified | [11] |
| MC3138 | Small Molecule | Not specified | Not specified | Selective over SIRT1/3 | [11] |
| Compound 30 | 1,4-dihydropyridine | ~5-fold | Not specified | Little effect on SIRT1-3, partial inhibition of SIRT4/6 | [4] |
Mandatory Visualizations
SIRT5 Signaling Pathway
SIRT5 is a key regulator of mitochondrial metabolism. It removes succinyl, malonyl, and glutaryl groups from lysine residues on various metabolic enzymes, thereby modulating their activity. Key pathways influenced by SIRT5 include the TCA cycle, fatty acid oxidation, glycolysis, and the urea (B33335) cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Phytochemicals as SIRT Activators—Focus on Potential Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Identification of Sirtuin 5 Inhibitors by Ultrafast Microchip Electrophoresis Using Nanoliter Volume Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics Based Identification of SIRT5 and Protein Kinase C Epsilon Regulated Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Human Sirtuin 5 (SIRT5) ELISA Kit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Human Sirtuin 5 (SIRT5)
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases. Primarily located in the mitochondria, SIRT5 plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues of target proteins. This post-translational modification activity modulates the function of proteins involved in a variety of metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and the urea (B33335) cycle. Given its central role in metabolic regulation, SIRT5 has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders, cancer, and neurodegenerative diseases.
This document provides detailed application notes and protocols for the use of a human Sirtuin 5 ELISA (Enzyme-Linked Immunosorbent Assay) kit, a tool for the quantitative measurement of SIRT5 protein in various biological samples.
Applications of the Human SIRT5 ELISA Kit
The quantitative measurement of human SIRT5 levels is critical for understanding its physiological and pathological roles. This ELISA kit can be employed in a variety of research and drug development applications:
-
Metabolic Disease Research: To investigate the correlation between SIRT5 levels and the progression of metabolic disorders such as diabetes and obesity.
-
Oncology Research: To explore the dual role of SIRT5 as both a tumor promoter and suppressor in different cancer types by quantifying its expression in tumor tissues and cell lines.[1]
-
Neurodegenerative Disease Studies: To assess the potential protective role of SIRT5 in neurodegenerative conditions by measuring its levels in relevant biological samples.
-
Drug Discovery and Development: To screen for compounds that modulate SIRT5 expression and to evaluate the on-target effects of potential therapeutics in preclinical studies.
-
Biomarker Discovery: To identify SIRT5 as a potential biomarker for disease diagnosis, prognosis, or response to therapy.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of commercially available human SIRT5 ELISA kits and reported SIRT5 expression levels.
| Parameter | Typical Value | Sample Types |
| Detection Range | 0.156 - 10 ng/mL | Serum, Plasma, Cell Culture Supernatants, Cell Lysates, Tissue Homogenates |
| Sensitivity | < 0.1 ng/mL | |
| Intra-Assay CV | < 10% | |
| Inter-Assay CV | < 12% | |
| SIRT5 Expression | Granular cytoplasmic expression at variable levels in most tissues.[2] | Human Tissues |
| Detected in various cell lines including HEK293, HCT 116, Raw 264.7, and H-4-II-E. | Human and Murine Cell Lines |
Experimental Protocols
Principle of the Assay
The human SIRT5 ELISA kit is a sandwich immunoassay. A capture antibody specific for human SIRT5 is pre-coated onto the wells of a microplate. When the sample is added, SIRT5 antigen binds to the capture antibody. A biotin-conjugated detection antibody that recognizes a different epitope on the SIRT5 protein is then added, forming a "sandwich" complex. Subsequently, streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. After a final wash, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which is catalyzed by HRP to produce a colored product. The intensity of the color is directly proportional to the concentration of SIRT5 in the sample. The reaction is stopped by the addition of an acidic stop solution, and the absorbance is measured at 450 nm.
Sample Preparation
Proper sample preparation is crucial for accurate results.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 10 minutes at 4°C to remove cells and debris. Aliquot the supernatant for immediate use or store at -80°C.
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge at 1,000 x g for 15 minutes. Collect the serum and store at -80°C.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate). Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and store at -80°C.
-
Cell Lysates: Wash cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Incubate on ice for 30 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (protein extract) and determine the protein concentration.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
Assay Procedure
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the contents of each well and wash each well four times with 300 µL of 1X Wash Buffer. Ensure complete removal of the wash buffer after the final wash.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Add Substrate: Add 100 µL of TMB Substrate to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader immediately after adding the stop solution.
-
Data Analysis: Calculate the mean absorbance for each set of duplicate standards and samples. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of SIRT5 in the samples.
Visualizations
Experimental Workflow: Sandwich ELISA
Caption: A schematic of the sandwich ELISA workflow for SIRT5 detection.
SIRT5 Signaling Pathways
Caption: Key metabolic pathways regulated by SIRT5 deacylation activity.
SIRT5 ELISA in Drug Development Workflow
Caption: Integration of SIRT5 ELISA in the drug discovery and development pipeline.
References
Application Notes and Protocols for In Vivo Administration of Sirtuin 5 Modulators in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 5 (SIRT5) is a NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on target proteins. SIRT5's enzymatic activities are implicated in a variety of physiological and pathological processes, including metabolic reprogramming in cancer, cellular stress responses, and cardiovascular physiology. Consequently, SIRT5 has emerged as a promising therapeutic target for a range of diseases, and the in vivo administration of its modulators in murine models is a critical step in preclinical research.
These application notes provide detailed protocols for the in vivo administration of both activators and inhibitors of SIRT5 in mice, based on published preclinical studies. The information herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of SIRT5 modulation.
Data Presentation: In Vivo Efficacy of SIRT5 Modulators
The following tables summarize quantitative data from in vivo studies using SIRT5 modulators in various mouse models.
Table 1: SIRT5 Activators
| Modulator | Mouse Model | Cancer/Disease Type | Administration Route | Dosage | Dosing Schedule | Key Outcomes |
| MC3138 | Patient-Derived Xenograft (PDX) | Pancreatic Ductal Adenocarcinoma (PDAC) | Intraperitoneal (i.p.) | Not specified | Combined with Gemcitabine | Significantly inhibits tumor growth.[1] |
| MC3215 | C57BL/6J Mice | Acute Myocardial Infarction | Intravenous (i.v.) | 20 mg/kg and 30 mg/kg | Single dose at the 20th minute of ischemia | Reduced infarct size at the lower dose.[2] |
Table 2: SIRT5 Inhibitors
| Modulator | Mouse Model | Cancer/Disease Type | Administration Route | Dosage | Dosing Schedule | Key Outcomes |
| DK1-04e | MMTV-PyMT Transgenic Mice | Breast Cancer | Intraperitoneal (i.p.) | 50 mg/kg | 5 times per week for 6 weeks | Reduced tumor burden and total tumor weight.[3] |
| DK1-04e | MDA-MB-231 Xenograft (NSG mice) | Breast Cancer | Intraperitoneal (i.p.) | 50 mg/kg | Daily for 3 weeks | Significantly reduced xenograft growth, tumor size, and weight.[3] |
| Compound 58 | Lipopolysaccharide (LPS)-induced septic AKI mice | Sepsis-associated Acute Kidney Injury | Not specified | Not specified | Not specified | Significantly alleviated kidney dysfunction and pathological injury.[4] |
| Compound 58 | Cecal Ligation/Perforation (CLP)-induced septic AKI mice | Sepsis-associated Acute Kidney Injury | Not specified | Not specified | Not specified | Significantly alleviated kidney dysfunction and pathological injury.[4] |
Experimental Protocols
Protocol 1: In Vivo Administration of SIRT5 Activator MC3138 in a Pancreatic Cancer Xenograft Model
This protocol details the administration of the SIRT5 activator MC3138 to mice bearing pancreatic ductal adenocarcinoma (PDAC) xenografts.
Materials:
-
SIRT5 Activator MC3138
-
Dimethyl sulfoxide (B87167) (DMSO)
-
(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
PDAC cells (e.g., patient-derived xenograft cells)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Calipers for tumor measurement
Procedure:
-
Preparation of MC3138 Formulation:
-
Prepare a 20% SBE-β-CD solution in saline.
-
Prepare a stock solution of MC3138 in DMSO.
-
For the final working solution, add the MC3138 stock solution to the SBE-β-CD solution to achieve a final DMSO concentration of 10%. For example, to prepare 1 mL of the formulation, add 100 µL of the MC3138 DMSO stock to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly. If the solution is a suspension, use ultrasonication to ensure homogeneity before injection.[1] It is recommended to prepare the working solution fresh on the day of use.
-
-
Cell Preparation and Implantation:
-
Culture PDAC cells under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable and have reached a predetermined size, randomize the mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Administer the prepared MC3138 solution via intraperitoneal (i.p.) injection according to the dosing schedule determined for the study.
-
The vehicle control group should receive a solution of 10% DMSO in 20% SBE-β-CD in saline.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Protocol 2: In Vivo Administration of SIRT5 Inhibitor DK1-04e in a Breast Cancer Xenograft Model
This protocol details the administration of the SIRT5 inhibitor DK1-04e to immunocompromised mice bearing MDA-MB-231 human breast cancer xenografts.[3]
Materials:
-
SIRT5 Inhibitor DK1-04e
-
Vehicle control (e.g., DMSO or a formulation as described for MC3482)
-
MDA-MB-231 cells
-
Immunocompromised mice (e.g., NSG mice)
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Calipers for tumor measurement
Procedure:
-
Preparation of DK1-04e Formulation (Suggested):
-
While the exact vehicle for DK1-04e was not specified in the primary source, a common formulation for similar compounds can be used as a starting point. A suggested vehicle preparation is as follows:
-
Prepare a stock solution of DK1-04e in DMSO.
-
In a sterile tube, add the following solvents sequentially: 10% DMSO (from stock), 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex until the solution is clear. Gentle heating or sonication can be used to aid dissolution.[5]
-
-
It is recommended to prepare the working solution fresh daily.
-
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Administer DK1-04e (50 mg/kg) via intraperitoneal (i.p.) injection daily for 3 weeks.[3]
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and overall health.
-
At the study endpoint, euthanize the mice and collect tumors for analysis.
-
Protocol 3: In Vivo Administration of SIRT5 Activator MC3215 in a Myocardial Infarction Mouse Model
This protocol describes the administration of the SIRT5 activator MC3215 in a murine model of acute myocardial infarction induced by ischemia-reperfusion.
Materials:
-
SIRT5 Activator MC3215
-
Vehicle for injection (not explicitly stated, a saline-based solution with a solubilizing agent like DMSO or cyclodextrin (B1172386) is a common choice)
-
Male C57BL/6J mice
-
Surgical instruments for myocardial infarction surgery
-
Anesthesia (e.g., isoflurane)
-
Triphenyl-tetrazolium chloride (TTC) for infarct size measurement
Procedure:
-
Preparation of MC3215 Formulation:
-
The specific vehicle for MC3215 was not detailed in the available literature. A common approach is to dissolve the compound in a minimal amount of DMSO and then dilute it with saline or another aqueous vehicle to the final desired concentration. The final concentration of DMSO should be kept low to avoid toxicity.
-
Prepare the formulation to deliver 20 mg/kg or 30 mg/kg in a suitable injection volume for intravenous administration.
-
-
Induction of Myocardial Infarction:
-
Activator Administration:
-
At the 20th minute of ischemia, administer a single dose of MC3215 (20 or 30 mg/kg) or vehicle via intravenous (i.v.) injection.[2]
-
-
Reperfusion and Monitoring:
-
After 30 minutes of ischemia, release the ligature to allow for reperfusion.
-
Close the chest and allow the mice to recover.
-
Monitor the animals for 2 to 24 hours post-reperfusion.
-
-
Endpoint Analysis:
-
At the end of the reperfusion period, euthanize the mice.
-
Excise the hearts and stain with TTC to differentiate between infarcted and viable tissue for infarct size quantification.
-
Protocol 4: In Vivo Administration of SIRT5 Inhibitor Compound 58 in a Sepsis-Induced Acute Kidney Injury Model
This protocol outlines the use of the SIRT5 inhibitor Compound 58 in mouse models of sepsis-associated acute kidney injury (AKI).
Materials:
-
SIRT5 Inhibitor Compound 58
-
Vehicle for injection (not explicitly stated, a formulation similar to Protocol 2 can be considered)
-
Lipopolysaccharide (LPS) from E. coli for LPS-induced sepsis model
-
Surgical instruments for cecal ligation and puncture (CLP) model
-
Male C57BL/6 mice
-
Anesthesia
Procedure:
-
Preparation of Compound 58 Formulation:
-
The specific vehicle for Compound 58, a pyrimidine (B1678525) derivative, was not detailed. A common vehicle for such compounds involves a mixture of solvents like DMSO, PEG300, Tween-80, and saline to ensure solubility and bioavailability.[5]
-
Prepare the formulation fresh on the day of use.
-
-
Induction of Sepsis-Associated AKI (Choose one model):
-
Inhibitor Administration:
-
Administer Compound 58 at the desired dosage and schedule. The timing of administration relative to the induction of sepsis will depend on the experimental design (e.g., pre-treatment, co-treatment, or post-treatment).
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of sepsis and AKI (e.g., lethargy, piloerection, changes in body temperature).
-
At the study endpoint, collect blood and kidney tissue for analysis of kidney function (e.g., BUN, creatinine) and pathological injury (e.g., histology).
-
Signaling Pathways and Experimental Workflows
SIRT5 Activation in Pancreatic Cancer
Activation of SIRT5 by MC3138 in pancreatic cancer cells leads to the deacetylation and subsequent inhibition of Glutamate-Oxaloacetate Transaminase 1 (GOT1). This disrupts the non-canonical glutamine metabolism that PDAC cells rely on for redox balance, ultimately inhibiting tumor growth.[16]
SIRT5 Inhibition in Breast Cancer
In breast cancer, SIRT5 is often overexpressed and promotes tumor progression by regulating metabolic enzymes and mitigating oxidative stress. The inhibitor DK1-04e blocks SIRT5's deacylase activity, leading to increased succinylation of metabolic enzymes like Isocitrate Dehydrogenase 2 (IDH2), which impairs their function. This results in increased reactive oxygen species (ROS) and ultimately suppresses tumor growth.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US20170007705A1 - Semi-solid delivery vehicle and pharmaceutical compositions - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. MC3138 | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 11. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sirtuin 5 (SIRT5) Inhibitor Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sirtuin 5 (SIRT5) inhibitors. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of experimental results, particularly when a SIRT5 inhibitor shows no apparent effect on the succinylation of its target proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of SIRT5, and how do its inhibitors work?
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent enzyme primarily located in the mitochondria.[1][2][3] Its main role is to remove negatively charged acyl groups, such as succinyl, malonyl, and glutaryl, from lysine (B10760008) residues on target proteins.[1][2][3] This process, known as deacylation, is vital for regulating key metabolic pathways, including the Krebs cycle, fatty acid oxidation, and ketogenesis.[1][2][4] SIRT5 inhibitors typically function by binding to the enzyme's active site, preventing it from interacting with its protein substrates.[1] Most inhibitors are designed to mimic the succinyl-lysine substrate, thus acting as competitive inhibitors.[1]
Q2: I've treated my cells with a SIRT5 inhibitor, but I don't see any change in the succinylation of my protein of interest. What are the possible reasons?
There are several potential reasons why a SIRT5 inhibitor may not produce the expected increase in protein succinylation in a cell-based assay. These can be broadly categorized as issues with the inhibitor itself, the experimental conditions, or complex cellular factors.[5] Specific causes could include poor cell permeability of the inhibitor, rapid metabolism or efflux of the compound from the cell, incorrect assay conditions, or the presence of redundant deacylating enzymes that compensate for SIRT5 inhibition.[5]
Q3: How can I be sure that the SIRT5 inhibitor is entering the cells and reaching its target?
Confirming that an inhibitor is reaching its intracellular target is a critical step. A highly effective method for this is the Cellular Thermal Shift Assay (CETSA).[5][6] This technique assesses the binding of a ligand (the inhibitor) to its target protein (SIRT5) in intact cells by measuring changes in the protein's thermal stability.[5][6] Ligand binding typically stabilizes the protein, leading to a higher melting temperature.[5] If a labeled standard of the inhibitor is available, mass spectrometry can also be used to directly measure its intracellular concentration.[5]
Q4: My SIRT5 inhibitor is effective in a biochemical (in-vitro) assay but not in my cell-based (in-vivo) assay. Why might this be?
This is a common challenge in drug development and can be attributed to the complexities of the cellular environment compared to a controlled in-vitro setting.[5] Key factors include:
-
Subcellular Localization: SIRT5 is predominantly a mitochondrial protein.[1][2][5] The inhibitor must be able to cross both the cell membrane and the mitochondrial membrane to reach its target.[5]
-
Inhibitor Metabolism: Cells may metabolize the inhibitor into an inactive form.[5][7]
-
Efflux Pumps: The inhibitor could be actively transported out of the cell by efflux pumps.[7]
-
NAD+ Concentration: SIRT5 activity is dependent on the co-substrate NAD+.[1] High intracellular NAD+ levels could potentially outcompete the inhibitor.[5]
Q5: Could other enzymes be compensating for the loss of SIRT5 activity?
Yes, it is possible that other sirtuins or different classes of deacylating enzymes could have overlapping substrate specificities.[5] If another enzyme can also desuccinylate the target protein, inhibiting SIRT5 alone may not result in a significant change in the overall succinylation status. Investigating the expression and activity of other related enzymes may be necessary.[5]
Troubleshooting Guides
Issue 1: No Observable Change in Target Succinylation in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Poor Inhibitor Permeability | 1. Select a different inhibitor: Consider using a small-molecule inhibitor with known good cell permeability.[5] 2. Increase concentration/incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions, while monitoring for cytotoxicity.[5] 3. Confirm target engagement: Use the Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to SIRT5 within the cell.[5][6] |
| Inhibitor Instability or Efflux | 1. Assess inhibitor stability: If possible, use LC-MS to measure the concentration of the inhibitor in cell lysates over time to determine its half-life.[5] 2. Consider efflux pump inhibitors: Use known inhibitors of common efflux pumps to see if this enhances the efficacy of your SIRT5 inhibitor. |
| Incorrect Assay Conditions | 1. Verify NAD+ levels: Ensure that the cellular NAD+ levels are within a physiological range, as high levels can compete with the inhibitor.[5] 2. Optimize lysis and enrichment: Ensure your lysis buffer effectively solubilizes mitochondrial proteins and that your antibody-based enrichment for succinyl-lysine peptides is efficient. |
| Redundant Cellular Pathways | 1. Use an orthogonal approach: Employ genetic knockdown (siRNA or shRNA) or knockout (CRISPR/Cas9) of SIRT5.[8] If this also fails to increase target succinylation, it strongly suggests a compensatory mechanism. 2. Broader screening: Perform a proteomic analysis to identify other potential desuccinylases of your protein of interest. |
Issue 2: Discrepancy Between In-Vitro and In-Vivo Assay Results
| Possible Cause | Troubleshooting Steps |
| Subcellular Localization Barrier | 1. Use inhibitors with known mitochondrial targeting. 2. Verify mitochondrial localization: If a fluorescently tagged inhibitor is available, use microscopy to confirm its accumulation in the mitochondria. |
| High Intracellular NAD+ | 1. Measure NAD+ levels: Quantify the intracellular NAD+ concentration in your specific cell model. 2. Modulate NAD+ levels: Use agents that are known to alter NAD+ levels to see how this impacts inhibitor efficacy. |
| Protein-Protein Interactions | 1. Consider the native state of SIRT5: In cells, SIRT5 may be part of a larger protein complex, which could affect inhibitor binding.[5] Co-immunoprecipitation experiments can help identify SIRT5-interacting partners. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of a SIRT5 inhibitor to the SIRT5 protein in intact cells.[9]
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to approximately 80% confluency. Treat one set of cells with the SIRT5 inhibitor at the desired concentration and another set with a vehicle control (e.g., DMSO). Incubate for the desired time.
-
Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.[7]
-
Lysis: Lyse the cells by performing three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[7]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using a validated anti-SIRT5 antibody.
-
Data Analysis: Quantify the band intensities for SIRT5 at each temperature for both the vehicle- and inhibitor-treated samples. Plot the percentage of soluble SIRT5 against the temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.[7]
Protocol 2: In-Vitro SIRT5 Desuccinylation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified SIRT5 enzyme.[9]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare solutions of recombinant human SIRT5, a fluorogenic succinylated peptide substrate, and NAD+ in an appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, SIRT5 enzyme, and either the test inhibitor or a vehicle control. Pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding the succinylated peptide substrate and NAD+. Incubate for 1-2 hours at 37°C.
-
Develop Signal: Add a developer solution (containing trypsin) to stop the reaction and cleave the desuccinylated peptide, releasing the fluorophore. Incubate for an additional 15-30 minutes.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of SIRT5 activity for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Visualizations
Caption: SIRT5-mediated desuccinylation pathway and points of inhibition.
Caption: Workflow for validating and troubleshooting SIRT5 inhibitor effects.
Caption: Decision tree for troubleshooting SIRT5 inhibitor experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Cell Permeability of Peptide-Based SIRT5 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide-based SIRT5 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving effective cellular uptake of your peptide inhibitors.
Frequently Asked Questions (FAQs)
Q1: My peptide-based SIRT5 inhibitor has high potency in enzymatic assays but shows low activity in cell-based assays. What are the likely reasons?
A1: A common reason for this discrepancy is poor cell permeability. Peptides often struggle to cross the cell membrane to reach their intracellular target, SIRT5, which is primarily located in the mitochondria. Several factors contribute to low cell permeability:
-
High Polar Surface Area: The peptide backbone's amide bonds are polar and interact favorably with the aqueous extracellular environment, making it energetically difficult to pass through the hydrophobic lipid bilayer of the cell membrane.
-
Large Molecular Size: Many therapeutic peptides are larger than traditional small molecules, which hinders their passive diffusion across the cell membrane.
-
Charge: Peptides with a high net charge, especially negative charges, often exhibit poor membrane penetration.
Q2: What are the main strategies to improve the cell permeability of my peptide inhibitor?
A2: Several chemical modification strategies can be employed to enhance the cell permeability of peptide-based inhibitors. These include:
-
Cyclization: Creating a cyclic structure can improve metabolic stability and may enhance cell permeability by reducing the peptide's flexibility and masking polar groups.
-
Peptide Stapling: This technique involves synthetically "stapling" the peptide into an alpha-helical conformation using a chemical brace. This can enhance proteolytic resistance and, in some cases, improve cell penetration.
-
Prodrug Approach: Temporarily masking charged or polar functional groups (like carboxylic acids) with lipophilic moieties can increase membrane permeability. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active inhibitor inside the cell.
-
Attachment of Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can actively transport cargo, such as your SIRT5 inhibitor, across the cell membrane.
Q3: How do I choose the best permeability-enhancing strategy for my specific SIRT5 inhibitor?
A3: The optimal strategy depends on the specific sequence and structure of your peptide, as well as your experimental goals. A decision-making workflow can help guide your choice.
Q4: I've modified my peptide to improve permeability, but now it has lost its binding affinity for SIRT5. What should I do?
A4: This is a common challenge. The modification may be sterically hindering the interaction with the SIRT5 active site. Consider the following troubleshooting steps:
-
Re-evaluate the Modification Site: If possible, move the modification to a part of the peptide that is not critical for binding to SIRT5.
-
Incorporate a Linker: Introduce a flexible linker between your peptide and the permeability-enhancing moiety to provide more spatial freedom.
-
Iterative Design: Systematically synthesize and test a small library of modified peptides with variations in the linker length or attachment point to find a balance between permeability and binding affinity.
Q5: My fluorescently labeled peptide appears to enter the cell, but I don't see any downstream effects on SIRT5 activity. What could be the problem?
A5: A likely issue is endosomal trapping. Many cellular uptake mechanisms, especially those involving CPPs, rely on endocytosis. If the peptide is not able to escape the endosome, it will be trafficked to the lysosome for degradation and will not reach the mitochondria where SIRT5 is located.
Troubleshooting Guides
Issue 1: Conflicting Permeability Data Between Assays (e.g., PAMPA vs. Caco-2)
-
Scenario: Your peptide shows high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) but low permeability in a Caco-2 cell-based assay.
-
Possible Cause: This suggests that your peptide may be a substrate for an efflux transporter (like P-glycoprotein) that is present in Caco-2 cells but not in the artificial PAMPA membrane. The efflux pump actively transports your peptide out of the cell, resulting in low apparent permeability.
-
Troubleshooting Steps:
-
Perform a bidirectional Caco-2 assay (measuring permeability from the apical to basolateral side and vice versa). A higher basolateral-to-apical permeability indicates active efflux.
-
Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in apical-to-basolateral permeability in the presence of the inhibitor confirms that your peptide is an efflux substrate.
-
-
Scenario: Your peptide shows low permeability in PAMPA but high permeability in the Caco-2 assay.
-
Possible Cause: This indicates that your peptide likely utilizes an active uptake transporter present on Caco-2 cells to enter.
-
Troubleshooting Steps:
-
Investigate potential transporters based on your peptide's structure (e.g., peptide transporters like PEPT1).
-
Confirm the involvement of a specific transporter by using competitive inhibitors in your Caco-2 assay.
-
Issue 2: Low Cytosolic/Mitochondrial Delivery Despite Cellular Uptake
-
Observation: Confocal microscopy shows fluorescently labeled peptide within the cell, but functional assays indicate no target engagement with mitochondrial SIRT5.
-
Possible Cause: The peptide is likely trapped in endosomes.
-
Troubleshooting Steps:
-
Co-localization Studies: Perform confocal microscopy using your fluorescently labeled peptide and a fluorescent marker for late endosomes or lysosomes (e.g., LysoTracker). Significant overlap of the signals indicates endosomal entrapment.
-
Incorporate Endosomal Escape Moieties: Modify your delivery strategy to include components that promote endosomal escape, such as fusogenic peptides (e.g., GALA, KALA) or pH-responsive polymers.
-
Test Different CPPs: The mechanism and efficiency of endosomal escape can vary between different CPPs. Screen a panel of CPPs to identify one that facilitates better cytosolic delivery for your specific SIRT5 inhibitor.
-
Data Presentation
The following tables summarize hypothetical quantitative data for different permeability-enhancing strategies applied to a model peptide-based SIRT5 inhibitor. This data is for illustrative purposes to guide experimental design and data analysis.
Table 1: Comparison of Permeability-Enhancing Strategies for a Model SIRT5 Peptide Inhibitor
| Strategy | Modification | IC50 (µM) vs. SIRT5 | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) |
| Parent Peptide | Linear Peptide | 0.5 | < 0.1 |
| Cyclization | Side chain-to-side chain cyclization | 0.7 | 0.5 |
| Stapling | Hydrocarbon staple (i, i+7) | 0.6 | 1.2 |
| Prodrug | Esterification of C-terminal carboxyl group | 0.5 (after hydrolysis) | 2.5 |
| CPP Conjugation | N-terminal conjugation to TAT peptide | 0.8 | 5.0 |
Table 2: Troubleshooting Endosomal Escape with Different CPPs
| CPP Conjugate | Total Cellular Uptake (Fluorescence Intensity) | Co-localization with LysoTracker (%) | Downstream SIRT5 Target Engagement (%) |
| TAT-Peptide | High | 85 | 10 |
| Penetratin-Peptide | Medium | 60 | 35 |
| MPG-Peptide | High | 30 | 70 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane and is useful for initial screening of permeability.
Materials:
-
96-well PAMPA plate system (e.g., hydrophobic PVDF filter plate as donor, and a standard 96-well plate as acceptor).
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Test peptide and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with <1% DMSO).
-
Plate reader for quantification.
Procedure:
-
Prepare Artificial Membrane: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate, ensuring the filter is completely coated.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Plate: Add 150 µL of your test peptide and control solutions to the donor plate wells.
-
Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of the peptide in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or fluorescence).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express various transporters, providing a more biologically relevant model of intestinal absorption.
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Test peptide and control compounds.
-
Transepithelial Electrical Resistance (TEER) meter.
-
Lucifer Yellow (for monolayer integrity check).
-
LC-MS/MS for quantification.
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER to ensure tight junction formation (typically > 200 Ω·cm²). Perform a Lucifer Yellow leakage test; low passage of this fluorescent marker indicates a healthy monolayer.
-
Bidirectional Transport (Apical to Basolateral - A to B):
-
Wash the cell monolayers with warm transport buffer.
-
Add the test peptide solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Bidirectional Transport (Basolateral to Apical - B to A):
-
Simultaneously, in separate wells, perform the reverse experiment.
-
Add the test peptide solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate as above and collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both A -> B and B -> A directions. The efflux ratio (Papp(B->A) / Papp(A->B)) can then be determined. An efflux ratio greater than 2 suggests active efflux.
Mandatory Visualizations
Caption: SIRT5 signaling pathway in the mitochondria.
Caption: Experimental workflow for improving peptide permeability.
Caption: Decision tree for selecting a permeability strategy.
Technical Support Center: Off-Target Effects of Common Sirtuin 5 Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of common Sirtuin 5 (SIRT5) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with SIRT5 inhibitors?
A1: Many small molecule inhibitors targeting SIRT5 can exhibit cross-reactivity with other members of the sirtuin family, particularly SIRT1, SIRT2, and SIRT3, due to structural similarities in the NAD+ binding pocket. Some inhibitors may also interact with other classes of enzymes, such as kinases. For example, while 3-thioureidopropanoic acid derivatives are known to be highly selective for SIRT5, other compounds like Suramin and GW5074 have broader activity profiles.[1][2] It is crucial to consult selectivity data and perform appropriate controls to distinguish on-target from off-target effects.
Q2: How can I determine if the observed phenotype in my experiment is a result of SIRT5 inhibition or an off-target effect?
A2: To confirm that your observed phenotype is due to on-target SIRT5 inhibition, a multi-pronged approach is recommended:
-
Perform genetic validation: Utilize siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout SIRT5. The resulting phenotype should mimic the effect of the inhibitor. If the inhibitor still produces the effect in SIRT5 knockout/knockdown cells, it is likely due to an off-target mechanism.[3]
-
Conduct dose-response experiments: Off-target effects often manifest at higher concentrations. Determining the minimal effective concentration of your inhibitor can help minimize these effects.[3]
-
Perform target engagement assays: A Cellular Thermal Shift Assay (CETSA) can confirm that your inhibitor is binding to SIRT5 within the cellular context.[3]
Q3: My SIRT5 inhibitor is not showing the expected potency in my cellular assay compared to in vitro assays. What could be the reason?
A3: Discrepancies between in vitro and cellular potency are common and can be attributed to several factors:
-
Poor cell permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Cellular efflux: The inhibitor could be actively transported out of the cell by efflux pumps.
-
Metabolic instability: The inhibitor may be metabolized into an inactive form within the cell.
-
High protein binding: The inhibitor may bind to other cellular proteins, reducing its free concentration available to inhibit SIRT5.
To investigate this, you can perform a Cellular Thermal Shift Assay (CETSA) to verify target engagement in your specific cell line.[3]
Q4: What are some potential signaling pathways that could be affected by the off-target activities of a SIRT5 inhibitor?
A4: Proteomic studies have suggested a link between SIRT5 and the PI3K/AKT/NF-κB signaling pathway.[3][4] Loss of SIRT5 has been associated with an increase in the activity of this pathway.[3][4] Therefore, an off-target effect of a SIRT5 inhibitor could potentially modulate this critical pathway, which regulates cell growth, proliferation, and survival. It is advisable to monitor key components of this pathway, such as the phosphorylation status of AKT, when characterizing a novel SIRT5 inhibitor.[3]
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype | Off-target effects | 1. Perform a dose-response curve and correlate the effective concentration with the known IC50 values for SIRT5 and other sirtuins. 2. Use a structurally unrelated SIRT5 inhibitor as a control. 3. Genetically validate the phenotype using SIRT5 siRNA or CRISPR/Cas9 knockout.[3] |
| Compound instability or degradation | 1. Prepare fresh stock solutions of the inhibitor. 2. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light). 3. For long-term experiments, consider replenishing the media with a fresh inhibitor at regular intervals. | |
| Cell line-specific effects | Test the inhibitor in multiple cell lines to determine if the observed effect is general or context-dependent. | |
| No effect on a known SIRT5 substrate | Insufficient inhibitor concentration or cellular uptake | 1. Increase the concentration of the inhibitor, while being mindful of potential off-target effects at higher concentrations. 2. Verify target engagement using a Cellular Thermal Shift Assay (CETSA).[3] |
| Poor compound solubility | 1. Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. 2. Avoid high concentrations of DMSO in the final culture medium (typically <0.5%). |
Quantitative Data on Off-Target Effects
The following tables summarize the in vitro inhibitory activity (IC50 values) of common sirtuin inhibitors against SIRT5 and other human sirtuin isoforms. This data is crucial for selecting the most appropriate inhibitor and for interpreting experimental results.
Table 1: IC50 Values (μM) of Common Sirtuin Inhibitors
| Inhibitor | SIRT1 | SIRT2 | SIRT3 | SIRT5 | Reference(s) |
| Nicotinamide (B372718) | 50 - 180 | 100 - 184 | 36.7 - 184 | 1600 | [5][6] |
| Sirtinol | 40 - 131 | 38 | - | - | [5] |
| Cambinol | 56 | 59 | No Inhibition | Weak Inhibition (42% at 300 µM) | [5] |
| Tenovin-6 | 21 | 10 | 67 | - | [5] |
| AGK2 | 30 | 3.5 | 91 | - | [1] |
| EX-527 | 0.038 - 0.098 | 19.6 | 48.7 | No Inhibition | [1] |
| Suramin | 0.297 | 1.15 | - | 22 | [1][5] |
| GW5074 | - | - | - | Potent (desuccinylation) | [2][7] |
Experimental Protocols
In Vitro Sirtuin Fluorogenic Activity Assay
This protocol is used to determine the IC50 values of a test compound against SIRT5 and other sirtuin isoforms.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1-7)
-
Fluorogenic sirtuin substrate (e.g., acetylated or succinylated peptide with a fluorophore/quencher pair)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin and a sirtuin inhibitor like nicotinamide to stop the reaction)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Reaction Setup: In a microplate, add the sirtuin enzyme, assay buffer, and the test compound or vehicle control.
-
Initiate Reaction: Start the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Develop Signal: Add the developer solution to each well. The protease in the developer cleaves the deacetylated/desuccinylated substrate, releasing the fluorophore, while the sirtuin inhibitor stops the enzymatic reaction. Incubate at 37°C for an additional 15-30 minutes.
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm or 400/505 nm depending on the fluorophore).[8][9]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that the SIRT5 inhibitor is binding to SIRT5 within a cellular context.[3][10][11][12][13][14]
Materials:
-
Cultured cells of interest
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Method for cell lysis (e.g., freeze-thaw cycles, sonication)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for SIRT5
-
Secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with the vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermocycler. This is followed by a brief incubation at room temperature.
-
Cell Lysis: Lyse the cells using a suitable method, such as repeated freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble SIRT5 at each temperature and inhibitor concentration by SDS-PAGE and Western blotting using a SIRT5-specific antibody.
-
Data Analysis: A shift in the thermal stability of SIRT5 in the presence of the inhibitor (i.e., more soluble SIRT5 at higher temperatures) indicates direct target engagement.
Visualizations
Caption: Potential off-target activation of the PI3K/AKT/NF-κB pathway by a SIRT5 inhibitor.
Caption: Experimental workflow for characterizing SIRT5 inhibitor off-target effects.
References
- 1. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SIRT5 Directly Inhibits the PI3K/AKT Pathway in Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin functions and modulation: from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the human deacylase Sirtuin 5 by the indole GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Target engagement assay [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing NAD+ in SIRT5 In Vitro Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Nicotinamide (B372718) Adenine Dinucleotide (NAD+) concentration in your Sirtuin 5 (SIRT5) in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal NAD+ concentration for a SIRT5 in vitro assay?
A1: The optimal NAD+ concentration for a SIRT5 in vitro assay typically ranges from 100 µM to 500 µM.[1] However, the ideal concentration is dependent on the specific substrate being used (e.g., succinylated, malonylated, or acetylated peptides). For kinetic studies, it is recommended to perform an NAD+ titration to determine the Michaelis constant (Km) for your specific substrate and experimental conditions. A concentration at or slightly above the Km value is generally a good starting point.
Q2: How does the choice of substrate affect the required NAD+ concentration?
A2: SIRT5 exhibits a strong preference for negatively charged acyl groups like succinyl, malonyl, and glutaryl over acetyl groups.[2][3] The binding affinity of NAD+ to the SIRT5-substrate complex can be influenced by the nature of the acyl group. Therefore, the Km of NAD+ may differ between assays using succinylated, malonylated, or acetylated substrates. It is crucial to optimize the NAD+ concentration for each substrate type to ensure accurate and reproducible results.
Q3: Can high concentrations of NAD+ inhibit SIRT5 activity?
A3: While NAD+ is a required cosubstrate, excessively high concentrations can potentially lead to substrate inhibition, although this is not commonly reported for SIRT5 under typical assay conditions. More commonly, impurities in the NAD+ preparation can cause inhibition. It is always recommended to use high-purity NAD+.
Q4: What is the role of Nicotinamide (NAM) in SIRT5 assays and how does it relate to NAD+?
A4: Nicotinamide (NAM) is a byproduct of the sirtuin deacylation reaction and a well-known inhibitor of sirtuin activity.[4] During the assay, as SIRT5 consumes NAD+, NAM is generated, which can lead to feedback inhibition. When optimizing NAD+ concentration, it is important to consider the reaction time to ensure that the accumulation of NAM does not significantly inhibit the enzyme and affect the initial velocity measurements.
Q5: Should I be concerned about NADH levels in my SIRT5 assay?
A5: Yes, NADH, the reduced form of NAD+, can act as an inhibitor of SIRT5.[5] It is important to use fresh, high-quality NAD+ and to minimize its degradation to NADH. Ensure that your assay buffer and other reagents are free of reducing agents that could convert NAD+ to NADH.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzymatic Activity | Insufficient NAD+ Concentration: The NAD+ concentration may be well below the Km for your specific SIRT5 substrate. | Perform an NAD+ titration curve to determine the optimal concentration for your assay conditions. Start with a range of 100 µM to 1 mM.[4] |
| Degraded NAD+: NAD+ is susceptible to degradation, especially with improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of high-purity NAD+ for each experiment. Store NAD+ solutions at -80°C in small aliquots to minimize freeze-thaw cycles. | |
| Presence of Inhibitors: Contaminants in reagents or the accumulation of nicotinamide (a reaction byproduct) can inhibit SIRT5. | Ensure all reagents are of high purity. For kinetic assays, measure initial rates to minimize the effect of product inhibition by nicotinamide. Include a no-enzyme control to check for background signal from reagents. | |
| High Background Signal in Fluorogenic Assays | Autohydrolysis of Substrate: Some fluorogenic substrates may be unstable and hydrolyze spontaneously, leading to a high background signal. | Include a "no-enzyme" control and a "no-NAD+" control in your experimental setup. Subtract the background fluorescence from these controls from your experimental wells. |
| Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds. | Use fresh, high-purity reagents, including HPLC-grade water. Test individual components of the assay for background fluorescence. | |
| Inconsistent or Non-Reproducible Results | Variable NAD+ Concentration: Inaccurate pipetting or degradation of NAD+ stock solution can lead to variability. | Prepare a fresh NAD+ working solution for each experiment from a new aliquot. Use calibrated pipettes for accurate dispensing. |
| Assay Conditions Not Optimized: The interplay between NAD+, substrate, and enzyme concentrations may not be optimal. | Systematically optimize the concentration of each component (enzyme, substrate, and NAD+) to find the linear range of the assay. |
Quantitative Data
Table 1: Michaelis-Menten Constants (Km) of SIRT5 for NAD+ with Different Substrates
| Substrate Type | Peptide Sequence | Km of NAD+ (µM) | Reference |
| Succinylated | H3K9suc | ~200 | [5] |
| Acetylated | H3K9ac | Not determined, weak activity | [2] |
| Malonylated | H3K9mal | Not determined | [2] |
Note: The Km for NAD+ can vary depending on the specific peptide sequence and assay conditions.
Experimental Protocols
Protocol 1: Fluorogenic SIRT5 Deacylation Assay for NAD+ Optimization
This protocol provides a method for determining the optimal NAD+ concentration for a SIRT5 fluorogenic assay.
1. Reagent Preparation:
-
SIRT5 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Recombinant SIRT5 Enzyme: Dilute to a working concentration (e.g., 100 nM) in SIRT5 Assay Buffer. Keep on ice.
-
Fluorogenic Substrate: Prepare a stock solution of a succinylated peptide substrate (e.g., from a commercial kit) and dilute to the desired final concentration (typically in the low micromolar range) in SIRT5 Assay Buffer.
-
NAD+ Stock Solution: Prepare a high-concentration stock solution of NAD+ (e.g., 100 mM) in HPLC-grade water.
-
Developer Solution: As provided in a commercial kit, typically containing trypsin and nicotinamide to stop the SIRT5 reaction and develop the fluorescent signal.
2. Assay Procedure (96-well plate format):
-
Prepare a series of NAD+ dilutions in SIRT5 Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM).
-
In a black 96-well plate, add the following to each well:
-
SIRT5 Assay Buffer
-
Diluted NAD+ solution
-
Fluorogenic Substrate
-
-
Initiate the reaction by adding the diluted SIRT5 enzyme to each well (except for the "no-enzyme" control wells).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding the Developer Solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
3. Data Analysis:
-
Subtract the average fluorescence of the "no-enzyme" control from all other readings.
-
Plot the SIRT5 activity (fluorescence units) against the NAD+ concentration.
-
Determine the Km of NAD+ by fitting the data to the Michaelis-Menten equation using appropriate software.
Protocol 2: HPLC-Based SIRT5 Desuccinylation Assay
This protocol provides a direct and quantitative method to measure SIRT5 desuccinylase activity.[6]
1. Reagent Preparation:
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT.
-
Recombinant SIRT5 Enzyme: Dilute to a working concentration (e.g., 1-5 µM) in Reaction Buffer.
-
Succinylated Peptide Substrate: Prepare a stock solution of a non-labeled succinylated peptide (e.g., based on a known SIRT5 target) in water.
-
NAD+ Solution: Prepare a stock solution of NAD+ in water.
-
Quenching Solution: 1% Trifluoroacetic Acid (TFA) in water.
2. Assay Procedure:
-
Set up reactions in microcentrifuge tubes. For each reaction, combine:
-
Reaction Buffer
-
Succinylated Peptide Substrate (at a fixed concentration, e.g., 100 µM)
-
NAD+ (at varying concentrations for optimization)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the diluted SIRT5 enzyme.
-
Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Quenching Solution.
-
Centrifuge the samples at high speed (e.g., >14,000 x g) for 10 minutes to pellet the precipitated enzyme.
-
Transfer the supernatant to HPLC vials.
3. HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Separate the succinylated substrate and the desuccinylated product using a water/acetonitrile gradient containing 0.1% TFA.
-
Monitor the elution profile at 214 nm or 280 nm.
-
Quantify the peak areas of the substrate and product to determine the percentage of substrate conversion and calculate the reaction rate.
Visualizations
Caption: SIRT5 Signaling Pathway in Mitochondria.
Caption: Workflow for NAD+ Optimization in a SIRT5 Fluorogenic Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Investigating the Sensitivity of NAD+-dependent Sirtuin Deacylation Activities to NADH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
unexpected cell toxicity with Sirtuin 5 modulator treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell toxicity with Sirtuin 5 (SIRT5) modulator treatment.
Frequently Asked Questions (FAQs)
Q1: We observed significant cell death after treating our cell line with a SIRT5 inhibitor, which was not the expected outcome. What are the potential causes?
A1: Unexpected cell toxicity upon SIRT5 inhibitor treatment can stem from several factors. Firstly, the inhibitor may have off-target effects, impacting other sirtuins or unrelated proteins crucial for cell survival.[1] Secondly, the observed toxicity might be an on-target effect that is specific to the cellular context of your model. SIRT5's role can be either tumor-promoting or tumor-suppressing depending on the cancer type and its metabolic wiring.[1][2] Therefore, in certain cell lines, inhibiting SIRT5 could disrupt critical metabolic pathways, leading to apoptosis.[1] It is also possible that the inhibitor concentration used is too high, leading to non-specific toxicity.[3]
Q2: How can we confirm that the observed cytotoxicity is a direct result of SIRT5 inhibition and not due to off-target effects?
A2: To confirm that the observed phenotype is due to on-target SIRT5 inhibition, a multi-pronged approach is recommended.[3][4]
-
Genetic knockdown or knockout: The most rigorous control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SIRT5 expression.[3] If the genetic approach phenocopies the inhibitor's effect, it provides strong evidence for on-target activity.
-
Rescue experiment: Overexpressing a resistant SIRT5 mutant in your cells could rescue the toxic phenotype, confirming the effect is on-target.[1]
-
Dose-response curve: Perform a detailed dose-response experiment to identify the lowest effective concentration. Off-target effects often manifest at higher concentrations.[1][3]
Q3: Our SIRT5 inhibitor is potent in biochemical assays but shows no effect or toxicity in our cellular experiments. What could be the issue?
A3: A discrepancy between in vitro potency and cellular activity is a common challenge. Several factors could be at play:
-
Poor cell permeability: The inhibitor may not efficiently cross the cell membrane to reach the mitochondria where SIRT5 is primarily located.[1][3][5]
-
Inhibitor efflux: Cells may actively transport the inhibitor out, preventing it from reaching an effective intracellular concentration.[3]
-
Inhibitor metabolism: The cell may metabolize and inactivate the inhibitor.[1]
-
High intracellular NAD+ levels: As SIRT5 is an NAD+-dependent enzyme, high intracellular concentrations of NAD+ could outcompete the inhibitor.[1]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity
If you observe unexpected cytotoxicity, follow these troubleshooting steps:
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | 1. Validate Specificity: Review the literature for the inhibitor's selectivity profile against other sirtuins (SIRT1-4, 6, 7) and other enzyme classes.[1][3] 2. Use Orthogonal Inhibitor: Treat cells with a structurally unrelated SIRT5 inhibitor to see if it recapitulates the phenotype.[3] 3. Genetic Controls: Use SIRT5 siRNA or CRISPR/Cas9 knockout cells. If the inhibitor still causes toxicity in knockout cells, the effect is off-target.[3] |
| On-Target Toxicity | 1. Context is Key: Recognize that SIRT5's role is context-dependent.[2][6] The observed toxicity might be a valid on-target effect in your specific cell model. 2. Metabolic Analysis: Investigate the metabolic consequences of SIRT5 inhibition in your cells. Measure parameters like reactive oxygen species (ROS) levels and mitochondrial respiration.[1] 3. Apoptosis Assays: Characterize the cell death mechanism (e.g., apoptosis, necrosis) using assays like Annexin V/PI staining.[7] |
| High Inhibitor Concentration | 1. Dose-Response: Perform a comprehensive dose-response curve to determine the IC50 for toxicity and compare it to the IC50 for target engagement.[3] 2. Lowest Effective Dose: Use the lowest concentration of the inhibitor that shows the desired biological effect. |
| Compound Instability | 1. Stability Check: Ensure the compound is stable in your cell culture medium over the duration of the experiment.[3] This can be checked by analyzing the medium over time using LC-MS.[1] |
Issue 2: Lack of Cellular Activity
If your SIRT5 inhibitor is active in vitro but not in cells, consider the following:
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to SIRT5 within the cell.[1][3] 2. Increase Incubation Time: A longer incubation period may allow for sufficient inhibitor uptake.[3] 3. Consider Analogs: If available, use a more cell-permeable analog of the inhibitor.[1] |
| Inhibitor Efflux or Metabolism | 1. Quantify Intracellular Concentration: Use LC-MS/MS to measure the intracellular concentration of the inhibitor over time.[1][8] This can reveal if the compound is being cleared from the cells. |
| Redundant Pathways | 1. Investigate Compensation: The cell might have compensatory mechanisms that counteract the effects of SIRT5 inhibition.[1] 2. Knockout Control: Use a SIRT5 knockout/knockdown cell line as a positive control to confirm that the post-translational modification of your target protein is indeed regulated by SIRT5.[1] |
Data Presentation: SIRT5 Inhibitor Selectivity
The following table summarizes the in vitro inhibitory activity of representative SIRT5 inhibitors against other human sirtuin isoforms. Note that IC50 values can vary based on assay conditions.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT5 IC50 (µM) |
| Suramin | >100 | >100 | >100 | ~20-50 |
| MC3482 | No inhibition | No inhibition | No inhibition | 42% inhibition at 50 µM |
| 3-thioureidopropanoic acid derivative | >600 | >600 | >600 | 3.0 |
Data synthesized from multiple sources for illustrative purposes.[3][9]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is used to verify that the SIRT5 inhibitor is binding to its target inside the cell.[1][3]
Materials:
-
Cell line of interest
-
SIRT5 inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples, SDS-PAGE, and Western blotting
-
Anti-SIRT5 antibody
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with the SIRT5 inhibitor at the desired concentration and another set with DMSO for a specified time (e.g., 1-4 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatants and analyze the amount of soluble SIRT5 by SDS-PAGE and Western blotting using an anti-SIRT5 antibody.
-
Analysis: In the vehicle-treated samples, SIRT5 will denature and precipitate at a specific temperature. If the inhibitor binds to SIRT5, it will stabilize the protein, resulting in a higher denaturation temperature. Plot the amount of soluble SIRT5 against the temperature for both treated and untreated samples to observe this thermal shift.
Protocol 2: Assessing Changes in Protein Succinylation via Western Blot
This protocol determines the functional consequence of SIRT5 inhibition by measuring changes in the succinylation of its substrates.
Materials:
-
Cell line of interest
-
SIRT5 inhibitor
-
DMSO (vehicle control)
-
Lysis buffer with protease and deacetylase inhibitors
-
Anti-pan-succinyl-lysine antibody
-
Antibody for a loading control (e.g., GAPDH, β-actin)
-
Equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Treatment: Treat cells with the SIRT5 inhibitor or DMSO for a suitable time (e.g., 24 hours).[8]
-
Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer containing protease and deacetylase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with an anti-pan-succinyl-lysine antibody to detect global changes in protein succinylation.[8] Also, probe a separate membrane with an antibody for a loading control.
-
Analysis: Quantify the band intensities. An effective SIRT5 inhibitor should lead to an increase in the overall succinylation signal compared to the vehicle control.[8]
Visualizations
References
Technical Support Center: Confirming SIRT5 Target Engagement in Intact Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in confirming the engagement of Sirtuin 5 (SIRT5) with your target molecules in intact cells.
Frequently Asked Questions (FAQs)
Q1: What is SIRT5 and why is targeting it important?
SIRT5 is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily located in the mitochondria.[1][2] Unlike other sirtuins, SIRT5 has weak deacetylase activity but is a potent desuccinylase, demalonylase, and deglutarylase.[3][4] It plays a crucial role in regulating cellular metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and antioxidant defense.[3][5][6] Dysregulation of SIRT5 activity has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[1][2][3]
Q2: What are the primary methods to confirm SIRT5 target engagement in intact cells?
There are three main approaches to confirm SIRT5 target engagement in intact cells:
-
Cellular Thermal Shift Assay (CETSA): This biophysical method assesses target engagement by measuring the thermal stabilization of SIRT5 upon ligand binding.[1][3]
-
Measurement of Substrate Modification: This method involves quantifying the change in post-translational modifications (e.g., succinylation, malonylation) of known SIRT5 substrates.[2][7] An increase in these modifications indicates SIRT5 inhibition.
-
Activity-Based Protein Profiling (ABPP): This technique uses specialized chemical probes that covalently bind to the active site of SIRT5, allowing for direct visualization and quantification of active enzyme.[4]
Q3: How does the Cellular Thermal Shift Assay (CETSA) work for SIRT5?
CETSA is based on the principle that when a drug binds to its target protein (SIRT5), the resulting protein-drug complex is more resistant to heat-induced denaturation.[1][8] In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble SIRT5 remaining at each temperature is quantified, usually by Western blotting. A shift in the melting curve of SIRT5 to a higher temperature in the presence of the compound indicates target engagement.[1][9]
Q4: Can I use CETSA to determine the potency of my SIRT5 inhibitor in cells?
Yes, CETSA can be adapted to determine an inhibitor's potency using an isothermal dose-response (ITDR) approach.[5] In this format, cells are treated with a range of inhibitor concentrations and then heated to a single, optimized temperature. The concentration of the inhibitor that results in 50% stabilization of SIRT5 (EC50) can then be calculated.[5][9]
Q5: What are some known substrates of SIRT5 that I can monitor for changes in modification?
Several mitochondrial proteins are known substrates of SIRT5. An effective way to monitor SIRT5 inhibition is to measure the increase in succinylation of these substrates. Some well-established substrates include:
-
Succinate Dehydrogenase (SDH): A key enzyme in the TCA cycle and electron transport chain.[5]
-
Isocitrate Dehydrogenase 2 (IDH2): Involved in the TCA cycle and antioxidant defense.[2][7]
-
Enoyl-CoA Hydratase (ECHA): An enzyme in the fatty acid oxidation pathway.[2]
-
Carbamoyl Phosphate Synthetase 1 (CPS1): A crucial enzyme in the urea (B33335) cycle.[10] You can also assess changes in global lysine (B10760008) succinylation using a pan-anti-succinyl-lysine antibody.[7][11]
Q6: What are activity-based probes for SIRT5?
Activity-based probes (ABPs) for sirtuins are chemical tools designed to covalently label the active form of the enzyme.[4][12] These probes typically consist of a reactive "warhead" that mimics a substrate (like a thioacyllysine), a photo-cross-linker, and a bioorthogonal handle (e.g., an alkyne or azide) for downstream detection via click chemistry.[4][12] Specific probes have been developed that show selectivity for SIRT5, allowing for its detection in complex biological samples like cell lysates.[4][13]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No SIRT5 signal in Western blot | 1. Low endogenous SIRT5 expression in the cell line. 2. Inefficient primary antibody. 3. Insufficient protein loading. | 1. Use a cell line with higher SIRT5 expression or consider an overexpression system. 2. Test different anti-SIRT5 primary antibodies and optimize the concentration. 3. Increase the amount of protein loaded onto the gel.[1] |
| High background in Western blot | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing steps. | 1. Increase the blocking time or try a different blocking agent (e.g., 5% BSA). 2. Titrate the antibody concentrations to find the optimal dilution. 3. Increase the number and duration of washing steps with TBST.[1][2] |
| No thermal shift observed with a known inhibitor | 1. The inhibitor is not cell-permeable. 2. Incorrect heating temperature range or duration. 3. Inhibitor concentration is too low. | 1. Confirm cell permeability using other methods (e.g., LC-MS/MS analysis of cell lysates).[11] 2. Optimize the heat challenge conditions specifically for SIRT5 in your cell line. 3. Test a higher concentration of the inhibitor.[1][14] |
| Inconsistent results between replicates | 1. Uneven cell seeding. 2. Inaccurate pipetting. 3. Temperature variations across the heating block. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and ensure careful sample handling. 3. Use a thermal cycler with good temperature uniformity for the heat challenge.[1] |
Substrate Modification Analysis (Western Blot)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No increase in substrate succinylation with inhibitor treatment | 1. Poor inhibitor permeability or rapid efflux. 2. The chosen protein is not a major SIRT5 substrate in your cell model. 3. Insufficient inhibitor concentration or incubation time. | 1. Confirm target engagement with CETSA.[15] Consider using a more cell-permeable analog. 2. Assess global succinylation changes with a pan-anti-succinyl-lysine antibody or test other known SIRT5 substrates.[11] 3. Perform a dose-response and time-course experiment to determine optimal conditions.[15] |
| High background with anti-succinyl-lysine antibody | 1. Antibody cross-reactivity. 2. Insufficient blocking or washing. | 1. Test different pan-anti-succinyl-lysine antibodies. 2. Optimize blocking and washing conditions as described for CETSA Western blots. |
| Observed phenotype does not match SIRT5 inhibition | 1. Off-target effects of the inhibitor. 2. The phenotype is not solely dependent on SIRT5. | 1. Perform a dose-response experiment; off-target effects often occur at higher concentrations. 2. Use a structurally unrelated SIRT5 inhibitor as a control. 3. Validate the phenotype using genetic approaches like SIRT5 siRNA or CRISPR/Cas9 knockout.[14] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for SIRT5
This protocol outlines the steps for performing a CETSA experiment to determine if a compound binds to and stabilizes SIRT5 in intact cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HepG2)
-
SIRT5 inhibitor and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-SIRT5 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Thermal cycler or heating block
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in culture plates and grow to 80-90% confluency. Treat the cells with the SIRT5 inhibitor at the desired concentration or with a vehicle control for 1-2 hours in a CO2 incubator at 37°C.[1][3]
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them by scraping. Resuspend the cells in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3]
-
Protein Analysis: Carefully transfer the supernatant (soluble protein fraction) to new tubes. Determine the protein concentration using a BCA assay.
-
Western Blotting: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an anti-SIRT5 antibody to detect the amount of soluble SIRT5 at each temperature.[3]
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble SIRT5 relative to the unheated control against the temperature. A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Analysis of SIRT5 Substrate Succinylation
This protocol describes how to assess SIRT5 inhibition by measuring the increase in global or substrate-specific protein succinylation.
Materials:
-
Cell line of interest
-
SIRT5 inhibitor and vehicle control
-
Complete cell culture medium
-
Ice-cold PBS
-
Lysis buffer with protease and deacetylase/desuccinylase inhibitors
-
Anti-pan-succinyl-lysine antibody or antibody specific to a succinylated SIRT5 substrate
-
Antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat the cells with various concentrations of the SIRT5 inhibitor or a vehicle control for a suitable duration (e.g., 24 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[2]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.[2]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody (e.g., anti-pan-succinyl-lysine) overnight at 4°C.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using a digital imager.[2]
-
-
Data Analysis: Perform densitometry to quantify the band intensities. Normalize the intensity of the succinylated protein bands to the loading control. An increase in the succinylation signal in inhibitor-treated cells compared to the vehicle control indicates inhibition of SIRT5 activity.[2][7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for studying human sirtuins with activity-based chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection | MDPI [mdpi.com]
- 6. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Multifunctional activity-based chemical probes for sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in Fluorogenic SIRT5 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in fluorogenic SIRT5 assay results. By addressing common issues and providing detailed protocols, this resource aims to enhance assay precision, reliability, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in fluorogenic SIRT5 assays?
A1: High variability in fluorogenic SIRT5 assays can stem from several factors, including inconsistent reagent preparation and handling, enzyme instability, high background fluorescence, and suboptimal reaction conditions. Careful attention to each of these aspects is crucial for obtaining reproducible results.
Q2: How critical is the purity of reagents for the assay?
A2: The purity of reagents, including the SIRT5 enzyme, fluorogenic substrate, and NAD+, is paramount. Impurities can interfere with the enzymatic reaction or the fluorescent signal, leading to inconsistent results. It is recommended to use high-purity, well-characterized reagents from a reliable commercial source.
Q3: What is the optimal pH and temperature for a SIRT5 assay?
A3: SIRT5 is a mitochondrial enzyme and generally exhibits optimal activity at a slightly alkaline pH, typically between 7.5 and 8.0. The assay is usually performed at 37°C to ensure optimal enzyme activity. Maintaining a consistent pH and temperature across all wells and experiments is critical to minimize variability.
Q4: How can I prevent the SIRT5 enzyme from losing activity during the experiment?
A4: The stability of the SIRT5 enzyme is a key factor for reproducible results. The enzyme should always be stored at -80°C in appropriate aliquots to avoid repeated freeze-thaw cycles. When in use, the enzyme should be kept on ice. The inclusion of stabilizing agents like bovine serum albumin (BSA) and a reducing agent such as dithiothreitol (B142953) (DTT) in the assay buffer is also highly recommended to prevent denaturation and aggregation.[1]
Q5: What causes high background fluorescence and how can it be minimized?
A5: High background fluorescence can be caused by the autofluorescence of test compounds, the substrate itself, or contaminated reagents. To minimize this, it is essential to use black, low-binding microplates. A "no-enzyme" control should always be included to measure and subtract the background fluorescence from all other readings.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability (High CV%) | Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing without introducing bubbles. |
| Temperature gradients across the plate | Equilibrate all reagents and the plate to the assay temperature before starting the reaction. Avoid placing the plate on cold or hot surfaces. | |
| Edge effects | Avoid using the outer wells of the plate, or fill them with buffer/media to create a more uniform environment. | |
| Low or No Fluorescent Signal | Inactive SIRT5 enzyme | Ensure proper storage and handling of the enzyme (see FAQ A4). Run a positive control with a known activator or a fresh enzyme lot to verify activity. |
| Incorrect buffer composition | Verify the pH and concentration of all buffer components. Ensure NAD+ is included, as it is an essential co-substrate. | |
| Degraded substrate or NAD+ | Store substrate and NAD+ aliquots at -80°C and protect from light. Prepare fresh working solutions for each experiment. | |
| High Background Signal | Autofluorescent compounds | Screen test compounds for autofluorescence at the assay's excitation and emission wavelengths before the main experiment. |
| Substrate instability/hydrolysis | Include a "no-enzyme" control to quantify and subtract background signal. Minimize the exposure of the substrate to light. | |
| Contaminated reagents or buffer | Use high-purity water and fresh reagents. Filter-sterilize the assay buffer if necessary. | |
| Inconsistent Inhibitor IC50 Values | Compound instability or precipitation | Check the solubility of the test compounds in the assay buffer. Ensure the final DMSO concentration is low (typically ≤1%) and consistent across all wells. |
| Inappropriate enzyme or substrate concentration | Use enzyme and substrate concentrations around their Km values for competitive inhibitor screening to obtain accurate IC50 values. | |
| Insufficient pre-incubation time | For irreversible or slow-binding inhibitors, a pre-incubation step of the enzyme with the inhibitor before adding the substrate may be necessary. |
Data Presentation: Impact of Assay Conditions on Variability
The following table provides illustrative data on how different assay components and conditions can affect the coefficient of variation (CV%). Lower CV% values indicate higher precision and lower variability.
| Assay Condition | Mean Signal (RFU) | Standard Deviation | Coefficient of Variation (CV%) | Notes |
| Standard Assay Buffer | 15,000 | 1,200 | 8.0% | 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA, 1 mM DTT |
| - BSA | 12,500 | 1,875 | 15.0% | BSA stabilizes the enzyme and prevents adsorption to the plate surface. |
| - DTT | 14,000 | 1,680 | 12.0% | DTT maintains the enzyme in a reduced, active state. |
| Low Substrate Concentration | 8,000 | 960 | 12.0% | Lower signal can lead to a higher relative error. |
| High Substrate Concentration | 18,000 | 1,260 | 7.0% | Saturating substrate concentrations can improve signal-to-noise ratio. |
| No Pre-incubation of Reagents | 14,500 | 1,740 | 12.0% | Allowing all components to reach thermal equilibrium before starting the reaction is crucial. |
Note: The data in this table are for illustrative purposes to demonstrate the potential impact of different assay parameters on variability.
Experimental Protocols
Protocol 1: Standard Fluorogenic SIRT5 Activity Assay
This protocol provides a general method for measuring SIRT5 activity using a fluorogenic substrate.
1. Reagent Preparation:
- SIRT5 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA, and 1 mM DTT. Prepare fresh before use.
- SIRT5 Enzyme: Thaw recombinant human SIRT5 on ice. Dilute to the desired concentration (e.g., 10-20 ng/µL) in cold SIRT5 Assay Buffer. Keep on ice.
- Fluorogenic Substrate: Dilute a stock solution of the fluorogenic succinylated peptide substrate to the desired final concentration in SIRT5 Assay Buffer.
- NAD+ Solution: Prepare a solution of NAD+ in SIRT5 Assay Buffer at the desired final concentration.
2. Assay Procedure:
- Perform all reactions in triplicate in a black, flat-bottom 96-well plate.
- Add SIRT5 Assay Buffer to all wells.
- For inhibitor screening, add the test compounds at various concentrations. For control wells, add vehicle (e.g., DMSO).
- Add the diluted SIRT5 enzyme to all wells except the "no-enzyme" control wells.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding the NAD+ and fluorogenic substrate solution to all wells.
- Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
- Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Excitation: 350-380 nm, Emission: 440-460 nm).
3. Data Analysis:
- Subtract the average fluorescence value of the "no-enzyme" control wells from all other readings.
- Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
- For inhibitor studies, plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
SIRT5 modulator stability and solubility issues in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing common stability and solubility issues encountered when working with SIRT5 modulators in cell culture.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with SIRT5 modulators, presented in a question-and-answer format.
Issue 1: Precipitate Forms When Diluting a DMSO Stock Solution of a SIRT5 Modulator into Aqueous Culture Media.
-
Question: I observed a precipitate forming immediately after diluting my concentrated DMSO stock of a SIRT5 modulator into my cell culture medium. What is causing this and how can I resolve it?
-
Answer: This is a common issue for many small molecule inhibitors and activators of SIRT5, which often exhibit low aqueous solubility. The high concentration of the modulator in DMSO keeps it dissolved, but upon dilution into an aqueous environment like cell culture media, its solubility limit is exceeded, leading to precipitation.
Here are several steps you can take to troubleshoot this issue:
-
Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally 1% or less, to avoid solvent-induced toxicity to your cells.[1] However, be aware that very low DMSO concentrations may not be sufficient to maintain the solubility of your compound.
-
Gentle Warming: Pre-warming the cell culture medium to 37°C before adding the modulator stock solution can sometimes improve solubility.[1]
-
Sonication: After dilution, briefly sonicating the solution in a water bath sonicator may help dissolve small precipitates.[1]
-
Use of Surfactants: In some cases, adding a low concentration of a non-ionic surfactant, such as 0.01-0.05% Tween-20 or Triton X-100, to the culture medium can help to maintain the modulator's solubility. It is crucial to run a control experiment to ensure the surfactant does not interfere with your experimental outcomes.
-
Lower the Modulator Concentration: If precipitation persists, you may be exceeding the modulator's solubility limit. Try using a lower final concentration of the compound in your experiment.
-
Issue 2: My SIRT5 Modulator Loses Activity in a Multi-Day Cell Culture Experiment.
-
Question: I am conducting a 48-hour experiment, and it seems my SIRT5 modulator is losing its effect over time. What could be the reason for this?
-
Answer: The loss of activity over time is likely due to the limited stability of the modulator in the cell culture medium at 37°C. Several factors can contribute to this instability:
-
Inherent Chemical Instability: The molecule itself may be prone to degradation in an aqueous environment.
-
Reaction with Media Components: Components in the culture medium, such as amino acids or vitamins, could react with and degrade the modulator.
-
pH Changes: The pH of the culture medium can change over the course of an experiment, which may affect the stability of the compound.
-
Enzymatic Degradation: If using serum in your media, enzymes present in the serum could be metabolizing your modulator.
To address this, consider the following:
-
Replenish the Medium: For multi-day experiments, it is recommended to replenish the cell culture medium with a fresh dilution of the SIRT5 modulator every 24 hours to maintain a consistent effective concentration.
-
Assess Stability in a Simpler Buffer: To determine the inherent aqueous stability of your modulator, you can perform a stability check in a simpler buffer system like Phosphate-Buffered Saline (PBS) at 37°C.
-
Evaluate the Effect of Serum: Test the stability of your modulator in media with and without serum to see if serum components are contributing to its degradation. In some cases, serum proteins can also stabilize compounds.
-
Issue 3: High Variability in Experimental Results Between Replicates.
-
Question: I am observing significant variability in the results between my experimental replicates. What could be causing this inconsistency?
-
Answer: High variability can stem from several sources related to the handling of the SIRT5 modulator and the experimental setup:
-
Incomplete Solubilization: If the modulator is not fully dissolved in the initial stock solution or upon dilution in the media, you will have inconsistent concentrations across your replicates.
-
Inconsistent Sample Handling: Ensure precise and consistent timing for sample collection and processing.
-
Analytical Method Issues: If you are using techniques like HPLC-MS to measure endpoints, ensure the method is validated for linearity, precision, and accuracy.
To improve consistency:
-
Ensure Complete Dissolution: Visually inspect your stock and working solutions to ensure there is no precipitate. Gentle vortexing and sonication can aid in dissolution.
-
Use Low-Binding Labware: Some compounds can adhere to plastic surfaces. Using low-protein-binding plates and pipette tips can help minimize this.
-
Include Proper Controls: A control group without cells can help assess the non-specific binding of the modulator to the culture plates.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of SIRT5 modulators?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of SIRT5 modulators due to their generally good solubility in this organic solvent.[1]
Q2: How should I store my SIRT5 modulator stock solutions?
A2: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage (up to 1 month), -20°C is often sufficient. For long-term storage (up to 6 months), -80°C is recommended.[1]
Q3: Are there any known cell-permeable SIRT5 inhibitors?
A3: Yes, some SIRT5 inhibitors have been developed as prodrugs to enhance cell permeability. For example, DK1-04e is a prodrug of the potent SIRT5 inhibitor DK1-04. The ethyl ester group in DK1-04e masks a carboxylic acid, which improves its ability to cross cell membranes.
Q4: What are some examples of SIRT5 activators and what are their known properties?
A4: Resveratrol (B1683913) is a well-known natural compound that can activate SIRT5. However, it has low aqueous solubility. Another example is MC3138, a selective small-molecule activator of SIRT5. While specific solubility and stability data in culture media are not widely published, it is used in cell-based assays, suggesting it has sufficient permeability and stability for such experiments.
Quantitative Data on SIRT5 Modulators
The following tables summarize available quantitative data for selected SIRT5 modulators. It is important to note that comprehensive stability and solubility data for many specific SIRT5 modulators are not always publicly available.
Table 1: Solubility of Selected SIRT5 Modulators
| Modulator | Type | Aqueous Solubility | Recommended Stock Solution Solvent |
| Resveratrol | Activator | 0.05 mg/mL (~219 µM)[1] | Ethanol, DMSO, PEG-400[1] |
| SIRT5 Inhibitor 1 | Inhibitor | Poor aqueous solubility indicated | DMSO (50 mg/mL)[2][3] |
| DK1-04 | Inhibitor | Poor cell permeability due to a carboxylic acid group | DMSO (10 mM)[4] |
| DK1-04e (prodrug) | Inhibitor | Improved cell permeability | DMSO (10 mM)[5] |
| MC3138 | Activator | Data not readily available, but used in aqueous cell culture | DMSO (10 mM)[6] |
Table 2: Stability of Selected SIRT5 Modulators
| Modulator | Type | Conditions | Half-Life |
| Resveratrol | Activator | Aqueous solution, pH 7.4, 37°C | < 3 days |
| Resveratrol | Activator | Aqueous solution, pH 8.0, 37°C | < 10 hours |
| SIRT5 Inhibitor 5 | Inhibitor | Aqueous culture media | Limited stability suggested for multi-day experiments[1] |
| DK1-04e | Inhibitor | In vivo studies suggest good bioavailability and stability[7] | Data in culture media not readily available |
| MC3138 | Activator | Used in 24-48h cell culture experiments | Data in culture media not readily available |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of a SIRT5 Modulator
This protocol provides a general method to estimate the kinetic solubility of a SIRT5 modulator in a specific aqueous buffer or cell culture medium.
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of the SIRT5 modulator in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: Create a series of serial dilutions of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 1-2 µL) of each DMSO concentration to a larger volume (e.g., 98-99 µL) of the desired aqueous buffer or cell culture medium.
-
Incubation: Mix the plate thoroughly and let it stand at room temperature for 1-2 hours.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering (e.g., at 620 nm).
-
Determine Solubility Limit: The kinetic solubility limit is the highest concentration of the modulator that does not show a significant increase in turbidity compared to a buffer-only control.[1]
Protocol 2: Stability Assessment of a SIRT5 Modulator in Cell Culture Media by HPLC
This protocol outlines a general procedure to determine the stability of a SIRT5 modulator in a specific cell culture medium over time.
-
Prepare Working Solution: Prepare a solution of the SIRT5 modulator in the desired cell culture medium (e.g., DMEM with 10% FBS) at a known concentration (e.g., 10 µM).
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by High-Performance Liquid Chromatography (HPLC) to determine the initial peak area corresponding to the intact modulator.
-
Incubation: Store the working solution under standard cell culture conditions (37°C, 5% CO₂).
-
Time-Course Sampling: At designated time points (e.g., 1, 2, 4, 8, 24, 48 hours), collect aliquots of the solution.
-
HPLC Analysis: Analyze each aliquot by HPLC to measure the peak area of the remaining intact modulator.
-
Calculate Percentage Remaining: Calculate the percentage of the modulator remaining at each time point by comparing its peak area to the peak area at T=0.
-
Determine Stability Profile: Plot the percentage of the modulator remaining versus time to determine its stability profile and calculate its half-life in the culture medium.[1]
Visualizations
Caption: Key metabolic pathways regulated by SIRT5 and points of intervention by modulators.
Caption: Experimental workflow for assessing the stability of a SIRT5 modulator in culture media.
Caption: A logical workflow for troubleshooting SIRT5 modulator solubility issues.
References
- 1. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ecommons.cornell.edu [ecommons.cornell.edu]
- 7. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
selecting the correct controls for a SIRT5 knockdown experiment
Frequently Asked Questions (FAQs)
Q1: What is SIRT5 and what is its primary function?
A1: Sirtuin 5 (SIRT5) is a member of the sirtuin family of proteins, which are dependent on NAD+ for their enzymatic activity.[1] SIRT5 is primarily located in the mitochondria and functions as a protein deacylase, removing negatively charged acyl groups like succinyl, malonyl, and glutaryl from lysine (B10760008) residues on target proteins.[2][3] It has weak deacetylase activity.[4] Through this activity, SIRT5 regulates key metabolic pathways, including the TCA cycle, glycolysis, fatty acid oxidation, and nitrogenous waste management.[2][3][5]
Q2: Why are controls so critical in a SIRT5 knockdown experiment?
Q3: What are the absolute essential controls for my experiment?
A3: For any SIRT5 knockdown experiment using siRNA, you must include the following controls:
-
Untreated Control: Cells that are not exposed to siRNA or transfection reagents. This provides a baseline for normal protein levels and cell phenotype.[6]
Q4: How do I confirm that my SIRT5 knockdown was successful?
A4: Knockdown should be verified at both the mRNA and protein levels.
-
mRNA Level: Use quantitative real-time PCR (qRT-PCR) to show a significant reduction in SIRT5 mRNA transcripts compared to the negative control.
-
Protein Level: Use Western blotting to demonstrate a clear reduction in SIRT5 protein levels.[11]
-
Functional Level: The most robust confirmation is to measure a downstream molecular consequence of SIRT5 loss. Since SIRT5 is a major desuccinylase, its knockdown should lead to increased succinylation of its known target proteins (e.g., SDHA, HMGCS2).[12][13] This can be assessed by immunoprecipitating a target protein and probing with a pan-succinyl-lysine antibody.
Troubleshooting Guide
Q: My positive control (e.g., GAPDH) shows excellent knockdown, but SIRT5 protein levels are unchanged. What's wrong?
A: This suggests a problem specific to your SIRT5 siRNA.
-
Ineffective siRNA Sequence: The chosen siRNA sequence may be inefficient. It is highly recommended to test 2-3 different siRNA sequences targeting different regions of the SIRT5 transcript.
-
SIRT5 Protein Stability: SIRT5 may be a very stable protein with a long half-life. You may need to extend the incubation time post-transfection (e.g., from 48h to 72h or 96h) to see a significant reduction at the protein level.[11]
-
Antibody Issues: The SIRT5 antibody used for Western blotting may be non-specific or of poor quality. Validate your antibody using a positive control (e.g., cells overexpressing SIRT5) if possible.
Q: I've confirmed SIRT5 protein knockdown, but I don't see my expected phenotype (e.g., no change in cell proliferation). Why?
A: This is a common challenge in functional genomics.
-
Context-Specific Function: The role of SIRT5 can be highly dependent on the cell type and metabolic state.[2] The phenotype you are looking for may not be relevant in your specific cellular model.
-
Functional Redundancy: Other cellular mechanisms or different sirtuin family members might be compensating for the loss of SIRT5 function.
-
Insufficient Knockdown: While you may see a reduction in protein, the remaining SIRT5 levels might be sufficient to maintain the normal phenotype. A more complete knockout system (like CRISPR/Cas9) may be required.
-
Check Downstream Markers: Before concluding a lack of phenotype, verify a functional consequence. For instance, even without a change in proliferation, you should observe hyper-succinylation of mitochondrial proteins, confirming the knockdown is functionally effective.[13]
Q: My negative control siRNA is causing cell death or other phenotypic changes. What should I do?
A: This indicates off-target or toxic effects.
-
Reduce siRNA Concentration: High concentrations of any siRNA can trigger an immune response or have off-target effects. Perform a dose-response experiment to find the lowest effective concentration.
-
Assess Transfection Reagent Toxicity: Compare the negative control to the mock-transfected control. If both show toxicity, the issue may be the transfection reagent, not the siRNA. Optimize the transfection protocol by reducing the amount of reagent or changing the cell density.
Summary of Essential Controls
| Control Type | Purpose | Key Readouts |
| Untreated Cells | Establishes a baseline for normal cell health and gene expression. | Cell viability, morphology, baseline SIRT5 mRNA and protein levels. |
| Mock Transfection | Measures the effect of the transfection reagent alone. | Cell viability, morphology. Compare to untreated cells. |
| Negative Control siRNA | Distinguishes specific from non-specific effects of siRNA delivery. The primary baseline for knockdown comparison.[6] | SIRT5 mRNA/protein levels (should be unchanged), cell viability, phenotype. |
| Positive Control siRNA | Validates transfection efficiency and the cell's RNAi machinery.[7] | Knockdown of a housekeeping gene (e.g., GAPDH) via qPCR or Western blot. |
| SIRT5 siRNA | The experimental condition to specifically silence the SIRT5 gene. | Reduced SIRT5 mRNA/protein levels, increased substrate succinylation, and the phenotype of interest. |
Experimental Protocols
Protocol 1: siRNA Transfection for SIRT5 Knockdown
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection. Allow cells to adhere overnight.
-
siRNA Preparation: In separate sterile tubes, dilute the SIRT5-targeting siRNA, non-targeting control siRNA, and positive control siRNA to the desired final concentration (e.g., 20 nM) in serum-free medium.
-
Transfection Reagent Preparation: In a separate sterile tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes dropwise to the appropriate wells. For the mock control, add only the transfection reagent-medium mixture. Leave the untreated wells untouched.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Harvesting: After incubation, harvest the cells for downstream analysis (RNA extraction for qRT-PCR or protein lysis for Western blotting).
Protocol 2: Western Blotting for SIRT5 and Substrate Succinylation
-
Cell Lysis: Lyse the harvested cells in RIPA buffer supplemented with protease and deacetylase/deacylase inhibitors (including Trichostatin A and Nicotinamide).[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against SIRT5 and a loading control (e.g., GAPDH, β-actin, or VDAC for mitochondrial fractions). To assess functional knockdown, a separate blot can be run using an antibody for a known SIRT5 target (e.g., SDHA) or a pan-succinyl-lysine antibody after immunoprecipitation of a target protein.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to confirm the degree of protein knockdown.[11]
Visualizing Experimental Logic and Pathways
Caption: Logical workflow for a robust SIRT5 knockdown experiment.
Caption: Pathway showing effects of SIRT5 knockdown on cell metabolism.
References
- 1. Sirtuin 5 - Wikipedia [en.wikipedia.org]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Performing appropriate RNAi control experiments [qiagen.com]
- 8. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 9. Controls for RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Metabolic Changes After SIRT5 Modulation
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the metabolic roles of Sirtuin 5 (SIRT5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected metabolic changes in your experiments involving SIRT5 modulation.
Frequently Asked Questions (FAQs)
Q1: We inhibited SIRT5 and observed an unexpected increase in cellular respiration. Isn't SIRT5 supposed to promote mitochondrial metabolism?
A1: This is a context-dependent phenomenon. While SIRT5 does activate several metabolic enzymes, it has also been shown to suppress the activity of key complexes involved in mitochondrial respiration, such as the Pyruvate Dehydrogenase Complex (PDC) and Succinate Dehydrogenase (SDH/Complex II).[1] Inhibition of SIRT5 can lead to increased activity of these complexes, resulting in elevated pyruvate-dependent or succinate-driven respiration.[1][2] The specific outcome can depend on the cell type and the primary substrate being utilized. For instance, in SIRT5-deficient HEK293 cells, a decrease in pyruvate-driven respiration was observed, while SIRT5 overexpression in HepG2 cells enhanced ATP synthesis and oxygen consumption.[3]
Q2: After SIRT5 knockout in our cell line, we see a significant rise in ammonia (B1221849) levels. What is the mechanism behind this?
A2: SIRT5 is a crucial regulator of the urea (B33335) cycle, the primary pathway for ammonia detoxification.[4][5] It deacetylates and activates carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the rate-limiting enzyme in this cycle.[4][5][6][7] In the absence of SIRT5, CPS1 activity is reduced, leading to inefficient ammonia disposal and its subsequent accumulation, particularly under conditions of high amino acid catabolism like fasting.[4][5][6][7]
Q3: We are studying fatty acid oxidation (FAO) and found that SIRT5 inhibition reduces it. Which enzymes are affected?
A3: SIRT5 promotes FAO by deacylating and activating several key enzymes. These include enoyl-CoA hydratase (ECHA) and very long-chain acyl-CoA dehydrogenase (VLCAD).[2][8] Inhibition of SIRT5 leads to the hyper-succinylation of these enzymes, which can impair their activity and consequently reduce the rate of fatty acid breakdown.[9][10] Specifically, SIRT5 desuccinylates VLCAD at lysines K482, K492, and K507, which is important for its membrane binding and activity.[8]
Q4: Does SIRT5 modulation affect glycolysis? The results in the literature seem contradictory.
A4: The role of SIRT5 in glycolysis is indeed complex and context-dependent.[2] SIRT5 has been shown to promote glycolysis by demalonylating and activating Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH).[3][11][12][13] It can also activate Pyruvate Kinase M2 (PKM2) through desuccinylation.[3] However, in other contexts, such as in lipopolysaccharide (LPS)-activated macrophages, loss of SIRT5 can paradoxically lead to a metabolic switch towards glycolysis.[3] This highlights that the net effect of SIRT5 on glycolysis depends on the specific cellular environment and metabolic state.
Q5: We overexpressed SIRT5 in our mouse model but observed minimal changes in overall metabolic phenotype. Is this expected?
A5: Yes, this is a plausible outcome. Studies on SIRT5-overexpressing mice have reported minimal effects on mitochondrial metabolism and overall physiology, despite causing widespread decreases in protein acylation.[14][15] This suggests that while SIRT5 is a significant deacylase, the physiological changes in protein acylation levels it mediates may not always translate to dramatic metabolic shifts under basal conditions.[14] However, the effects of SIRT5 overexpression might become more apparent under metabolic stress conditions.[16]
Troubleshooting Guides
Issue 1: Inconsistent Seahorse XF Analyzer Results
Potential Cause & Solution
-
Problem: High variability in Oxygen Consumption Rate (OCR) or Extracellular Acidification Rate (ECAR) readings between replicate wells.
-
Cause: Inconsistent cell seeding density or cell attachment.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for 30-60 minutes to ensure even cell distribution before transferring to the incubator.[17]
-
-
Problem: Unexpectedly low OCR or ECAR values.
-
Cause: Suboptimal cell health or incorrect assay medium composition.
-
Solution: Use healthy, logarithmically growing cells. Ensure the Seahorse XF assay medium is correctly supplemented (e.g., with glucose, pyruvate, glutamine), warmed to 37°C, and pH adjusted to 7.4 before use.[18]
-
-
Problem: No response to inhibitor injections (e.g., Oligomycin, FCCP).
-
Cause: Incorrect inhibitor concentration or compromised inhibitor integrity.
-
Solution: Verify the final concentrations of your injected compounds. Prepare fresh stock solutions and dilute them in the assay medium immediately before loading the sensor cartridge.[18]
-
Issue 2: Difficulty Detecting Changes in Protein Acylation (Western Blot)
Potential Cause & Solution
-
Problem: Weak or no signal for succinylation or malonylation after SIRT5 knockdown/inhibition.
-
Cause: Low abundance of the target protein or inefficient antibody.
-
Solution: Enrich for mitochondrial proteins before running the Western blot. Use a positive control (e.g., lysate from SIRT5 knockout mice) to validate your antibody.[19] Ensure you are using an antibody specific to the acylation of interest.
-
-
Problem: High background on the Western blot.
-
Cause: Non-specific antibody binding.
-
Solution: Optimize your antibody dilution and blocking conditions. Increase the number and duration of washes. Using a high-quality, validated antibody is crucial.
-
Issue 3: Contradictory Metabolomics Data
Potential Cause & Solution
-
Problem: Metabolite levels do not align with expected pathway activity (e.g., increased glycolytic intermediates despite expecting decreased glycolysis).
-
Cause: Metabolic flux is redirected to other pathways. A static measurement of metabolite levels may not accurately reflect the dynamic changes in pathway activity.
-
Solution: Complement your metabolomics data with metabolic flux analysis (e.g., using 13C-labeled substrates) to directly measure the rate of metabolic pathways.[20] Consider that SIRT5 affects multiple interconnected pathways, and changes in one can lead to compensatory shifts in others.[3][11]
-
Data Presentation
Table 1: Expected Metabolic Changes Following SIRT5 Modulation
| Metabolic Parameter | SIRT5 Inhibition / Knockout | SIRT5 Overexpression | Key Protein Targets |
| Blood Ammonia | Increased[4][5][19] | Decreased | CPS1[4][5][21] |
| Glycolysis | Context-dependent[2] | Context-dependent | GAPDH, PKM2[3][11] |
| Fatty Acid Oxidation | Decreased[22] | Increased | ECHA, VLCAD, HADHA[2][8][23] |
| TCA Cycle | Context-dependent | Context-dependent | PDC, SDH[1] |
| Ketone Body Production | Decreased | Increased | HMGCS2[3] |
| Mitochondrial ROS | Increased[23][24] | Decreased | SOD1[11] |
Table 2: Summary of SIRT5's Impact on Key Metabolic Enzymes
| Enzyme | Pathway | Effect of SIRT5 | Post-Translational Modification Removed |
| CPS1 | Urea Cycle | Activation[4][5] | Acetylation[4][5] |
| GLS | Glutaminolysis | Inhibition (in non-hepatic cells)[3] / Stabilization[25][26] | Succinylation[11][25] |
| GAPDH | Glycolysis | Activation[3][11] | Malonylation[2][12] |
| PKM2 | Glycolysis | Activation[3] | Succinylation[3] |
| PDC | TCA Cycle | Inhibition[1][11] | Succinylation[11] |
| SDH | TCA Cycle / ETC | Inhibition[1] | Succinylation[1] |
| VLCAD | Fatty Acid Oxidation | Activation[8] | Succinylation[8] |
| HMGCS2 | Ketogenesis | Activation[3] | Succinylation[3] |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol measures key parameters of mitochondrial function by sequentially injecting metabolic inhibitors.
Materials:
-
Seeded Seahorse XF Cell Culture Microplate
-
Hydrated Seahorse XF Sensor Cartridge
-
Seahorse XF Assay Medium (e.g., DMEM without bicarbonate) supplemented with glucose, pyruvate, and glutamine, pH 7.4
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cartridge Hydration (Day before assay): Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[18]
-
Cell Plate Preparation (Day of assay):
-
Remove growth medium from the cells.
-
Gently wash once with 180 µL of pre-warmed Seahorse XF Assay Medium.
-
Add 180 µL of fresh, pre-warmed assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 30-60 minutes.[17]
-
-
Compound Loading: Prepare 10X stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium. Load the appropriate volume into the corresponding injection ports of the hydrated sensor cartridge.[18]
-
Seahorse XF Analyzer Operation:
-
Start the analyzer and allow it to equilibrate to 37°C.
-
Load your assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, replace the utility plate with your cell plate and start the assay.[18]
-
Protocol 2: Western Blot for Protein Succinylation
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-succinyl-lysine)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-succinyl-lysine antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: SIRT5 activates the urea cycle by deacetylating and activating CPS1.
Caption: SIRT5 promotes fatty acid oxidation via desuccinylation of key enzymes.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 6. Urea cycle regulation by mitochondrial sirtuin, SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. SIRT3 and SIRT5 regulate the enzyme activity and cardiolipin binding of very long-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. SIRT5 regulates fatty acid oxidation and mitochondrial oxidative stress to exacerbate airway inflammation in experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. librarysearch.colby.edu [librarysearch.colby.edu]
- 14. Protein hypoacylation induced by Sirt5 overexpression has minimal metabolic effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SIRT5 deacylates metabolism-related proteins and attenuates hepatic steatosis in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tabaslab.com [tabaslab.com]
- 18. benchchem.com [benchchem.com]
- 19. "Metabolic Characterization of a Sirt5 deficient mouse model" by Jiujiu Yu, Sushabhan Sadhukhan et al. [digitalcommons.unl.edu]
- 20. benchchem.com [benchchem.com]
- 21. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pnas.org [pnas.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Lysine Acylation Western Blotting
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers avoid common artifacts when performing Western blotting for lysine (B10760008) acylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that can arise during the detection of lysine acylation via Western blotting, leading to unreliable or difficult-to-interpret results.
Issue 1: High Background or Non-Specific Bands
Question: I am seeing a lot of background and multiple non-specific bands on my Western blot for acetylated lysine. What could be the cause and how can I fix it?
Answer: High background and non-specific bands are common issues in Western blotting, particularly when detecting low-abundance post-translational modifications like lysine acylation. The primary causes often relate to antibody concentrations, blocking efficiency, and washing steps.
Troubleshooting Steps:
-
Optimize Antibody Concentrations: The concentration of both the primary and secondary antibodies is critical. Using too high a concentration can lead to non-specific binding.
-
Recommendation: Perform a dot blot to determine the optimal antibody concentration before proceeding with the Western blot. Additionally, titrate your primary antibody (e.g., dilutions of 1:500, 1:1000, 1:2000, 1:5000) and secondary antibody to find the concentration that provides the best signal-to-noise ratio.
-
-
Improve Blocking: Inadequate blocking of the membrane allows for non-specific antibody binding.
-
Recommendation: Increase the blocking time to 2 hours at room temperature or overnight at 4°C. You can also try different blocking agents. While 5% non-fat milk is common, it may contain endogenous biotin (B1667282) and other proteins that can interfere with certain assays. Bovine Serum Albumin (BSA) at 3-5% is a common alternative. For detecting phosphoproteins, BSA is generally recommended over milk, as milk contains casein which is a phosphoprotein and can lead to high background.
-
-
Enhance Washing Steps: Insufficient washing will not adequately remove unbound antibodies.
-
Recommendation: Increase the number and duration of your washes. For example, perform three 10-minute washes with TBST (Tris-Buffered Saline with 0.1% Tween 20) after incubation with the primary and secondary antibodies. The detergent in the wash buffer helps to reduce non-specific binding.
-
-
Check for Contaminated Buffers: Old or improperly prepared buffers can be a source of contamination.
-
Recommendation: Prepare fresh buffers for each experiment.
-
Issue 2: Weak or No Signal
A faint or absent signal for your acylated protein can be frustrating and may be due to a variety of factors, from sample preparation to antibody efficacy.
Question: I am not detecting a signal for my target acylated protein, even though I know it should be expressed in my samples. What are the possible reasons?
Answer: A weak or absent signal can stem from issues with the protein itself, the antibodies used for detection, or the technical execution of the Western blot.
Troubleshooting Steps:
-
Verify Antibody Specificity and Activity: The primary antibody may not be effective or specific for the acylated target.
-
Recommendation: Include a positive control, such as a recombinant protein with the specific lysine acylation or a cell lysate known to express the target protein at high levels. This will validate that your antibody and the overall protocol are working.
-
-
Increase Protein Load: The abundance of acylated proteins is often low.
-
Recommendation: Increase the amount of total protein loaded onto the gel. You may need to load between 20-50 µg of total protein per lane. A titration of protein load (e.g., 10 µg, 20 µg, 40 µg) can help determine the optimal amount.
-
-
Use PTM Enrichment Techniques: To overcome the low stoichiometry of many lysine acylations, enriching your sample for the modified protein can be beneficial.
-
Recommendation: Consider performing an immunoprecipitation (IP) with an antibody specific to your protein of interest first, and then perform the Western blot on the immunoprecipitated sample using an antibody against the specific lysine acylation.
-
-
Optimize Transfer Conditions: Inefficient transfer of the protein from the gel to the membrane will result in a weak signal.
-
Recommendation: Ensure proper contact between the gel and the membrane, and that no air bubbles are present. Optimize the transfer time and voltage/amperage based on the molecular weight of your target protein. Smaller proteins transfer more quickly and may be lost if the transfer is too long, while larger proteins require longer transfer times. Including a pre-stained protein ladder will help visualize the transfer efficiency across a range of molecular weights.
-
Experimental Protocols
Protocol 1: Standard Western Blotting for Lysine Acylation
This protocol outlines a standard workflow for detecting acylated lysine residues on a target protein.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail and a deacetylase inhibitor such as Trichostatin A (TSA) and Nicotinamide.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (specific for the acylated lysine or the protein of interest) at the optimized dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the optimized dilution in 5% BSA/TBST for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Data Summary
Table 1: Troubleshooting Common Western Blot Artifacts
| Artifact | Potential Cause | Recommended Solution |
| High Background | Antibody concentration too high | Titrate primary and secondary antibodies. |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 3-5% BSA). | |
| Inadequate washing | Increase the number and duration of washes with TBST. | |
| Non-Specific Bands | Primary antibody cross-reactivity | Use a more specific antibody; perform a BLAST search to check for homology. |
| Protein degradation | Add protease inhibitors to your lysis buffer. | |
| Weak or No Signal | Low abundance of target protein | Increase protein load (20-50 µg); enrich for the target protein using immunoprecipitation. |
| Inefficient antibody binding | Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). | |
| Poor protein transfer | Optimize transfer time and voltage; confirm transfer with Ponceau S staining. | |
| Patchy or Uneven Blots | Air bubbles between gel and membrane | Carefully remove air bubbles during the assembly of the transfer stack. |
| Uneven antibody incubation | Ensure the membrane is fully submerged and agitated during incubation steps. |
Visual Guides
Workflow for Troubleshooting Western Blot Signal Issues
Caption: A logical workflow for troubleshooting weak or absent signals in Western blotting.
General Lysine Acylation Signaling Pathway
Caption: The dynamic regulation of protein lysine acylation by "writer" and "eraser" enzymes.
Validation & Comparative
A Comparative Guide to the Metabolic Consequences of SIRT5 vs. SIRT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins, a family of NAD+-dependent lysine (B10760008) deacylases, are critical regulators of cellular metabolism and mitochondrial function. Among the seven mammalian sirtuins, SIRT3 and SIRT5 are both predominantly localized in the mitochondria, positioning them as key players in metabolic homeostasis. Despite their shared location, SIRT3 and SIRT5 possess distinct enzymatic activities, leading to different and sometimes opposing metabolic consequences upon their inhibition. SIRT3 is the primary mitochondrial deacetylase, while SIRT5 is a robust desuccinylase, demalonylase, and deglutarylase with weak deacetylase activity.[1][2] This guide provides a comprehensive and objective comparison of the metabolic ramifications of inhibiting SIRT5 versus SIRT3, supported by experimental data, detailed methodologies for key experiments, and illustrative signaling pathways.
At a Glance: Key Differences in Metabolic Regulation
| Feature | SIRT3 Inhibition | SIRT5 Inhibition |
| Primary Enzymatic Activity | Deacetylation[1] | Desuccinylation, Demalonylation, Deglutarylation[1] |
| Primary Metabolic Impact | Impaired Oxidative Metabolism[2] | Dysregulation of multiple pathways including FAO, TCA cycle, and nitrogen metabolism[2] |
| Effect on Reactive Oxygen Species (ROS) | Increased ROS production[2] | Increased ROS production[2] |
| Effect on Fatty Acid Oxidation (FAO) | Decreased[2] | Generally Decreased/Impaired[2] |
| Effect on Glucose Metabolism | Impaired insulin (B600854) signaling, decreased glucose oxidation[2] | Context-dependent effects on glycolysis and pyruvate (B1213749) entry into TCA cycle[2] |
| Key Protein Targets | LCAD, SDHA, MnSOD, IDH2, PDH[2] | CPS1, GDH, PKM2, PDC, HADHA, SOD1[2] |
Quantitative Comparison of SIRT3 and SIRT5 Inhibitors
The development of selective inhibitors for sirtuins is crucial for dissecting their individual roles and for therapeutic applications. The following table summarizes the potency and selectivity of commonly used inhibitors for SIRT3 and SIRT5.
| Inhibitor | Target(s) | IC50 (µM) | Selectivity Profile | Reference(s) |
| SIRT3 Inhibitors | ||||
| 3-TYP | SIRT3 | 38 ± 5 | Selective over SIRT1 and SIRT2 | [3] |
| LC-0296 | SIRT3 | 3.6 | ~19-fold selective over SIRT1 and ~9-fold over SIRT2 | [4] |
| Cambinol Analogs | SIRT3 | 6 | ~5–7-fold selective over SIRT1/2 | [4] |
| SDX-437 | SIRT3 | 0.7 | [5] | |
| SIRT5 Inhibitors | ||||
| SIRT5 Inhibitor 5 | SIRT5 | 0.21 | Highly selective over SIRT1, SIRT2, SIRT3, and SIRT6 | [6] |
| Compound 47 | SIRT5 | 0.21 | >3800-fold selective over SIRT1/2/3/6 | [4] |
| MC3482 | SIRT5 | >50 (42% inhibition at 50 µM) | Selective over SIRT1/3 | [7] |
| Thiosuccinyl Peptides | SIRT5 | 5 | Specific for SIRT5 over SIRT1-3 | [6] |
| GW5074 | SIRT5 (desuccinylation) | Potent | Also inhibits SIRT2 and various kinases | [6][7] |
| Suramin | SIRT1, SIRT2, SIRT5 | 0.297 (SIRT1), 1.15 (SIRT2), 22-25 (SIRT5) | Non-specific | [6][7] |
| Nicotinamide | Pan-sirtuin | ~1600 (deacetylation) | Pan-sirtuin inhibitor | [6][7] |
Metabolic Consequences of SIRT3 Inhibition
SIRT3 is a major regulator of mitochondrial protein acetylation. Its inhibition leads to hyperacetylation and subsequent impairment of key metabolic enzymes.[2]
Impact on Energy Metabolism
Inhibition of SIRT3 broadly suppresses mitochondrial oxidative metabolism.[2] This is due to the hyperacetylation and inactivation of several key enzymes involved in the TCA cycle, fatty acid oxidation, and the electron transport chain.[8][9] For instance, loss of SIRT3 activity leads to hyperacetylation and reduced activity of succinate (B1194679) dehydrogenase (SDH), a component of both the TCA cycle and the electron transport chain (Complex II).[10]
Oxidative Stress
SIRT3 plays a crucial role in mitigating oxidative stress by deacetylating and activating key antioxidant enzymes.[9] A primary target is manganese superoxide (B77818) dismutase (MnSOD), the main mitochondrial enzyme responsible for detoxifying superoxide radicals.[2] Inhibition of SIRT3 leads to MnSOD hyperacetylation and inactivation, resulting in increased mitochondrial ROS levels.[3] SIRT3 also activates isocitrate dehydrogenase 2 (IDH2), which generates NADPH, a crucial cofactor for the glutathione (B108866) antioxidant system.[2]
Fatty Acid Oxidation (FAO)
SIRT3 promotes FAO by deacetylating and activating several enzymes in this pathway, most notably long-chain acyl-CoA dehydrogenase (LCAD).[8] Inhibition of SIRT3, therefore, leads to a decrease in FAO, which can contribute to the development of metabolic diseases like fatty liver.[11]
Metabolic Consequences of SIRT5 Inhibition
SIRT5's primary role is to remove negatively charged acyl groups, such as succinyl, malonyl, and glutaryl, from lysine residues.[1] This leads to a more diverse and context-dependent range of metabolic consequences upon its inhibition compared to SIRT3.
Nitrogen Metabolism and Ammonia (B1221849) Detoxification
A key function of SIRT5 is the regulation of the urea (B33335) cycle, the primary pathway for ammonia detoxification. SIRT5 desuccinylates and activates carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the rate-limiting enzyme of the urea cycle.[7] Inhibition of SIRT5 can, therefore, lead to impaired ammonia detoxification and elevated ammonia levels.[7]
Fatty Acid Oxidation (FAO)
SIRT5 also regulates FAO. It has been shown to desuccinylate and activate hydroxyacyl-CoA dehydrogenase (HADHA), a key enzyme in the β-oxidation spiral.[12][13] Inhibition of SIRT5 can impair FAO, leading to reduced mitochondrial respiration and ATP production.[12]
Glucose Metabolism
The role of SIRT5 in glucose metabolism is complex and appears to be context-dependent.[2] SIRT5 has been reported to both promote glycolysis by demalonylating glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and inhibit the final step of glycolysis by desuccinylating and suppressing the activity of pyruvate kinase M2 (PKM2).[2][14] Furthermore, SIRT5 can influence the entry of pyruvate into the TCA cycle by regulating the pyruvate dehydrogenase complex (PDC).[7] SIRT5-deficient mitochondria have shown increased pyruvate-driven respiration in some contexts.[15]
Signaling Pathways
The following diagrams illustrate the central roles of SIRT3 and SIRT5 in regulating mitochondrial metabolism.
Experimental Protocols
Here we provide detailed methodologies for key experiments to assess the metabolic consequences of SIRT3 and SIRT5 inhibition.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol is adapted for measuring hydrogen peroxide (H2O2) emission from isolated mitochondria using the Amplex™ Red reagent.
Materials:
-
Isolated mitochondria
-
Mitochondrial respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 10 mM HEPES, 2 mM MgCl2, 1 mM EGTA, pH 7.2)
-
Amplex™ Red reagent (10 mM stock in DMSO)
-
Horseradish peroxidase (HRP) (10 U/mL stock)
-
Superoxide dismutase (SOD) (optional, to ensure all superoxide is converted to H2O2)
-
Respiratory substrates (e.g., pyruvate, malate, succinate)
-
SIRT3 or SIRT5 inhibitor of choice
-
Fluorometer
Procedure:
-
Set the fluorometer to an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[10]
-
In a cuvette, add mitochondrial respiration buffer, HRP (final concentration ~4 U/mL), and Amplex™ Red (final concentration ~10 µM).[16] If desired, add SOD (final concentration ~40 U/mL).[16]
-
Add the SIRT3/SIRT5 inhibitor or vehicle control and incubate for the desired time.
-
Add isolated mitochondria (0.03–0.1 mg/mL) to the cuvette and record the baseline fluorescence.[16]
-
Initiate the reaction by adding respiratory substrates (e.g., 5 mM pyruvate and 2.5 mM malate).
-
Monitor the increase in fluorescence over time. The rate of H2O2 production is proportional to the rate of fluorescence increase.
-
Calibrate the fluorescence signal using a standard curve of known H2O2 concentrations.[16]
Fatty Acid Oxidation (FAO) Assay using Seahorse XF Analyzer
This protocol describes a cell-based assay to measure the rate of FAO by monitoring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Cells of interest
-
Seahorse XF Base Medium
-
L-carnitine
-
Palmitate-BSA conjugate
-
Etomoxir (B15894) (CPT1 inhibitor, as a control)
-
SIRT3 or SIRT5 inhibitor of choice
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with L-carnitine (0.5 mM) and warm to 37°C.[17] Incubate in a non-CO2 incubator.
-
Prepare the inhibitor plate with the SIRT3/SIRT5 inhibitor, vehicle control, and etomoxir.
-
Load the sensor cartridge and calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and measure the basal OCR.
-
Inject the palmitate-BSA conjugate to initiate FAO.
-
Inject the SIRT3/SIRT5 inhibitor or vehicle and monitor the change in OCR. A decrease in OCR indicates inhibition of FAO.
-
Inject etomoxir as a positive control for FAO inhibition.
-
Normalize OCR data to cell number.
Ammonia Measurement in Cell Culture
This protocol is for quantifying ammonia levels in cell culture medium, which is particularly relevant for studying the effects of SIRT5 inhibition.
Materials:
-
Cell culture supernatant
-
Commercially available ammonia assay kit (e.g., based on the glutamate (B1630785) dehydrogenase reaction)
-
Microplate reader
-
96-well plate
Procedure:
-
Culture cells with or without the SIRT5 inhibitor for the desired duration.
-
Collect the cell culture medium and centrifuge to remove any cells or debris.
-
Prepare ammonia standards as per the kit manufacturer's instructions.[18][19]
-
Add standards and samples to a 96-well plate in duplicate or triplicate.[19]
-
Prepare the reaction mixture from the kit, which typically contains α-ketoglutarate, NADPH, and glutamate dehydrogenase.
-
Add the reaction mixture to all wells.
-
Incubate the plate at the recommended temperature and time (e.g., 37°C for 60 minutes).[20]
-
Measure the absorbance at 340 nm (for NADPH oxidation) or as specified by the kit.[18]
-
Calculate the ammonia concentration in the samples using the standard curve.[18]
Conclusion
Inhibition of SIRT3 and SIRT5 both have profound but distinct consequences on mitochondrial metabolism. SIRT3 inhibition leads to a broad suppression of oxidative metabolism and a significant increase in oxidative stress due to protein hyperacetylation.[2] In contrast, SIRT5 inhibition results in a more complex dysregulation of various metabolic pathways, including nitrogen metabolism, fatty acid oxidation, and glycolysis, driven by the accumulation of succinylated, malonylated, and glutarylated proteins.[2] A thorough understanding of these differential effects is paramount for the development of selective sirtuin modulators as therapeutic agents for a range of diseases, including metabolic disorders, cancer, and age-related pathologies. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate the specific roles of these two critical mitochondrial sirtuins.
References
- 1. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic regulation by SIRT3: implications for tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sm.unife.it [sm.unife.it]
- 11. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sciencellonline.com [sciencellonline.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. abcam.com [abcam.com]
selectivity profile of SIRT5 inhibitors against other sirtuins
A Comprehensive Guide to the Selectivity Profile of SIRT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine (B10760008) deacylase family, has garnered significant attention as a therapeutic target. Located primarily in the mitochondria, SIRT5 is unique among the seven mammalian sirtuins for its robust desuccinylase, demalonylase, and deglutarylase activities, while possessing weak deacetylase activity.[1][2] This distinct substrate preference makes it a key regulator of metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and glycolysis.[3][4][5][6] The development of potent and selective SIRT5 inhibitors is crucial for elucidating its biological functions and for therapeutic interventions in metabolic diseases and cancer.[3][7] This guide provides a comparative analysis of the selectivity profiles of prominent SIRT5 inhibitors against other human sirtuins, supported by experimental data and detailed protocols.
Performance Comparison of SIRT5 Inhibitors
The efficacy of a SIRT5 inhibitor is defined by its potency, typically measured as the half-maximal inhibitory concentration (IC50), and its selectivity against other sirtuin isoforms. A highly selective inhibitor is essential for minimizing off-target effects and accurately probing the function of SIRT5. The following table summarizes the IC50 values of various SIRT5 inhibitors against SIRT5 and other sirtuins.
| Inhibitor | Type | Mechanism of Action | SIRT5 IC50 (µM) | Selectivity Profile (IC50 in µM) |
| SIRT5 Inhibitor 5 | Small Molecule | Substrate-Competitive | 0.21 | Highly selective over SIRT1, SIRT2, SIRT3, and SIRT6.[3] |
| Suramin | Small Molecule | Non-Specific | 22 - 25 | Inhibits SIRT1 (0.297), SIRT2 (1.15), and other enzymes.[2][3] |
| Nicotinamide (NAM) | Small Molecule | Non-Competitive | ~1600 (deacetylation) | Pan-sirtuin inhibitor; inhibits SIRT1, SIRT2, SIRT3, and SIRT6 with IC50 values from 50 to 184 µM.[3][8] |
| GW5074 | Small Molecule | Substrate-Specific | Potent (desuccinylation) | Also inhibits SIRT2 and various kinases.[1][3] |
| MC3482 | Small Molecule | Specific | >50 (42% inhibition at 50 µM) | No significant impact on SIRT1 or SIRT3 activities.[1] |
| Thiosuccinyl peptide (H3K9TSu) | Peptide | Mechanism-Based | 5 | Does not inhibit SIRT1-3 at concentrations up to 100 µM.[8] |
| Compound 47 | Small Molecule | Substrate-Competitive | 0.21 | >3800-fold selective for SIRT5 over SIRT1/2/3/6.[9] |
| DK1-04 | Thiourea derivative | - | 0.34 | No inhibition of SIRT1-3, 6 at 83.3 µM.[10] |
| Cyclic Tripeptide 42 | Peptide | - | 2.2 | SIRT1: 254.2, SIRT2: 131.3, SIRT3: >450, SIRT6: >1000.[11] |
| Thiobarbiturate 56 | Thiobarbiturate derivative | - | 2.3 | SIRT1: 5.3, SIRT2: 9.7, SIRT3: 41% inhibition at 50 µM.[11] |
| Compound 57 | 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivative | - | 0.39 | SIRT1: 0.12, SIRT2: 1.19, SIRT3: 0.54, SIRT6: 128.7.[11] |
Note: IC50 values can vary depending on the specific assay conditions, substrates, and enzyme preparations used. The data presented here is compiled from various sources for comparative purposes.[3]
Experimental Protocols
The determination of inhibitor potency and selectivity is typically performed using in vitro enzymatic assays. A common method is a fluorogenic assay that measures the deacylase activity of sirtuins.
Protocol: In Vitro Fluorometric Assay for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against SIRT5.
Materials:
-
Recombinant Human SIRT5 enzyme
-
Fluorogenic SIRT5 Substrate (e.g., succinylated peptide)
-
Nicotinamide Adenine Dinucleotide (NAD+)
-
SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a peptidase to act on the deacylated substrate)
-
Test Inhibitor
-
Positive Control (e.g., Suramin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and a positive control. A 2-fold serial dilution in 100% DMSO is common, covering a wide concentration range.[12]
-
Reagent Preparation:
-
Thaw the recombinant SIRT5 enzyme on ice and dilute to the desired concentration (e.g., 20 ng/µL) in SIRT Assay Buffer.[12]
-
Prepare a master mix of the fluorogenic substrate and NAD+. The final concentrations in the reaction should be optimized (e.g., 1-20 µM for the substrate and 200-500 µM for NAD+).[12]
-
-
Assay Plate Setup:
-
Add 25 µL of SIRT Assay Buffer to each well.
-
Add 5 µL of the diluted inhibitor or control to the appropriate wells.
-
Add 10 µL of the diluted SIRT5 enzyme to all wells except the blank controls.
-
Mix gently and incubate at 37°C for 15 minutes to allow for inhibitor binding.[12]
-
-
Enzymatic Reaction:
-
Signal Development:
-
Add 50 µL of the Developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes, protected from light.[12]
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a microplate reader with excitation at ~485 nm and emission at ~530 nm.[12]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[3]
To determine selectivity, this protocol should be repeated for other sirtuin isoforms (SIRT1-4, 6, 7) using their respective preferred substrates.
Visualizing SIRT5's Role and Inhibitor Discovery
To better understand the context in which SIRT5 inhibitors function and how they are discovered, the following diagrams illustrate a key signaling pathway regulated by SIRT5 and a typical workflow for inhibitor screening.
Caption: SIRT5-mediated desuccinylation in mitochondrial metabolic pathways.
Caption: A typical workflow for the screening and characterization of SIRT5 inhibitors.
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Validating SIRT5 as a Therapeutic Target in Glioma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sirtuin 5 (SIRT5) as a therapeutic target in glioma against other prominent alternatives. It is designed to offer a clear, data-driven perspective for researchers and clinicians in the field of neuro-oncology, summarizing key experimental findings and methodologies.
The Enigmatic Role of SIRT5 in Glioma
SIRT5 is a mitochondrial enzyme with primary desuccinylase, demalonylase, and deglutarylase activities.[1] Its role in glioma is complex and appears to be context-dependent, with compelling evidence supporting both tumor-suppressive and oncogenic functions. This duality is a critical consideration for its validation as a therapeutic target.
Evidence for a Tumor-Suppressive Role: Several studies indicate that SIRT5 expression is significantly downregulated in glioblastoma (GBM) and correlates with a worse prognosis for patients.[1][2] In this context, the loss of SIRT5 function has been shown to enhance GBM cell proliferation both in vitro and in vivo.[2][3] The proposed mechanisms for this tumor-suppressive activity involve the regulation of mitochondrial signaling pathways and synaptic remodeling.[2][3][4]
Evidence for an Oncogenic Role: Conversely, other research reports that SIRT5 is overexpressed in glioma cells, with higher expression levels predicting more advanced tumor grades and poorer clinical outcomes.[5][6] In these studies, knocking down SIRT5 significantly reduced glioma cell proliferation and increased the cells' sensitivity to ferroptosis, a form of programmed cell death.[5][6] This oncogenic function is linked to SIRT5's role in metabolic regulation, specifically the desuccinylation and stabilization of branched-chain amino acid aminotransferase 1 (BCAT1).[5][6]
This conflicting evidence suggests that the function of SIRT5 may depend on the specific molecular subtype of the glioma, its metabolic state, or the presence of other mutations, such as in Isocitrate Dehydrogenase 1 (IDH1).[7]
Comparative Analysis of Therapeutic Targets in Glioma
The development of effective glioma therapies is challenging due to the tumor's aggressive nature and the blood-brain barrier.[8][9] SIRT5 is one of many targets under investigation. The table below compares SIRT5 with other key molecular targets.
| Target | Primary Pathway / Function | Typical Expression in Glioma | Therapeutic Strategy | Key Challenges & Considerations |
| SIRT5 (Oncogenic Role) | BCAA Metabolism, Ferroptosis Regulation | Upregulated[5][6] | Inhibition | The dual role of SIRT5 requires patient stratification to identify tumors where it acts as an oncogene. |
| SIRT5 (Tumor Suppressor Role) | Mitochondrial Metabolism, Oxidative Stress | Downregulated[1][2] | Activation | Developing specific activators is challenging; the therapeutic window must be carefully defined. |
| PI3K/Akt/mTOR Pathway | Cell Proliferation, Survival, Growth | Hyperactivated in most GBMs[10] | Inhibition (e.g., Everolimus) | Feedback loops and pathway crosstalk often lead to resistance, limiting the efficacy of single agents.[8] |
| EGFR (Epidermal Growth Factor Receptor) | Cell Growth, Proliferation | Amplified/Mutated in ~50% of GBMs | Inhibition (e.g., Gefitinib), CAR-T Therapy[11] | Intratumoral heterogeneity and acquired resistance are common.[11] |
| Other Sirtuins (e.g., SIRT1, SIRT2) | Epigenetics, DNA Repair, Metabolism | Varies (SIRT1 often upregulated, SIRT2 downregulated)[1][12] | Inhibition or Activation | Sirtuins have diverse roles; targeting a specific member without off-target effects is crucial.[12] |
| Angiogenesis (e.g., VEGF) | Blood Vessel Formation | Upregulated | Inhibition (e.g., Bevacizumab) | Often leads to transient response followed by tumor adaptation and invasion; no overall survival benefit.[10] |
Quantitative Experimental Data
The following tables summarize key quantitative data from studies investigating SIRT5 and alternative targets in glioma models.
Table 1: Effect of SIRT5 Modulation on Glioma Cell Proliferation (In Vitro)
| Study Context | Cell Lines | Method | Result | Reference |
|---|---|---|---|---|
| Tumor Suppressor | U87, U251 | shRNA Knockdown of SIRT5 | Significant enhancement of cell growth compared to control. | [2] |
| Oncogenic | Not specified | shRNA Knockdown of SIRT5 | Significant reduction in cell proliferation. |[5][6] |
Table 2: Effect of SIRT5 Modulation on Glioma Tumor Growth (In Vivo)
| Study Context | Model | Method | Result | Reference |
|---|
| Tumor Suppressor | Mouse Xenograft (U87 cells) | shRNA Knockdown of SIRT5 | Tumors grew to significantly larger volumes than controls at 3 weeks post-implantation. |[2] |
Table 3: Efficacy of Inhibitors for Alternative Glioma Targets
| Target | Inhibitor(s) | Cell Lines | Result (IC50) | Reference |
|---|---|---|---|---|
| ASAH1 | Carmofur, ARN14988, N-oleoylethanolamine | U87MG, Patient-derived GSCs | IC50 values ranged from 11-104 µM, demonstrating high cytotoxicity. | [13] |
| SIRT1 | EX527 (Inhibitor) | U87, U251 | Treatment decreased cell viability and inhibited tumor growth in vivo. |[14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the validation of a therapeutic target.
Caption: Fig 1. The Dual Signaling Roles of SIRT5 in Glioma.
Caption: Fig 2. Experimental Workflow for Glioma Target Validation.
Key Experimental Protocols
Below are condensed methodologies for experiments commonly cited in the validation of therapeutic targets like SIRT5 in glioma.
Protocol 1: Gene Knockdown via shRNA in Glioma Cells
-
Objective: To stably suppress the expression of a target gene (e.g., SIRT5) in glioma cell lines.
-
Materials: U87MG or U251 human glioma cells, lentiviral vectors containing shRNA sequences targeting the gene of interest and a non-targeting control (shCtrl), packaging plasmids (e.g., psPAX2, pMD2.G), HEK293T cells for virus production, polybrene, puromycin.
-
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the shRNA lentiviral vector and packaging plasmids.
-
Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce glioma cells (at ~50% confluency) with the viral supernatant in the presence of polybrene (8 µg/mL) to enhance efficiency.
-
Selection: After 24-48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.
-
Validation: Expand the stable cell line and validate the knockdown efficiency using qPCR (for mRNA levels) and Western Blot (for protein levels).
-
Protocol 2: Cell Proliferation Assay (WST-1)
-
Objective: To quantify the effect of gene knockdown or inhibitor treatment on cell viability and proliferation.
-
Materials: Stable knockdown and control glioma cells, 96-well plates, WST-1 reagent, complete culture medium.
-
Procedure:
-
Seeding: Seed cells (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Incubation: Culture the cells for the desired time course (e.g., 24, 48, 72, 96 hours).
-
Reagent Addition: At each time point, add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The WST-1 reagent is cleaved to formazan (B1609692) by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Protocol 3: In Vivo Xenograft Mouse Model
-
Objective: To evaluate the effect of target modulation on tumor growth in a living organism.
-
Materials: Immunocompromised mice (e.g., nude mice), stable knockdown and control glioma cells, Matrigel (optional), sterile surgical equipment.
-
Procedure:
-
Cell Preparation: Harvest and resuspend the desired glioma cells in sterile PBS or a PBS/Matrigel mixture.
-
Implantation: Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse. For orthotopic models, cells are stereotactically injected directly into the brain.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers every few days.
-
Data Collection: Calculate tumor volume (e.g., Volume = 0.5 x Length x Width^2).
-
Endpoint: At the end of the study (e.g., 3-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, Western Blot, immunohistochemistry).
-
Conclusion
The validation of SIRT5 as a therapeutic target in glioma is a work in progress, complicated by its apparent dual functionality. Evidence suggests that SIRT5 can act as either an oncogene or a tumor suppressor, likely dependent on the tumor's specific metabolic and genetic context.[2][5] This highlights a critical need for further research to delineate the precise mechanisms that govern its role. For drug development professionals, this duality means that a SIRT5-targeting therapy would likely require a companion diagnostic to stratify patients who would benefit from either inhibition or activation of the enzyme. A direct comparison with more established targets like the PI3K/mTOR and EGFR pathways reveals that while these pathways are more ubiquitously activated in glioma, they are also beset by challenges of resistance.[8][10] The unique metabolic regulatory functions of SIRT5 present a novel therapeutic avenue, but one that must be navigated with a deep understanding of its context-specific activities.
References
- 1. mdpi.com [mdpi.com]
- 2. Sirtuin 5 (SIRT5) Suppresses Tumor Growth by Regulating Mitochondrial Metabolism and Synaptic Remodeling in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 5 (SIRT5) Suppresses Tumor Growth by Regulating Mitochondrial Metabolism and Synaptic Remodeling in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HKU Scholars Hub: SIRT5 Suppresses Tumor Growth by Regulating Mitochondrial Metabolism and Synaptic Remodeling in Gliomas [hub.hku.hk]
- 5. researchgate.net [researchgate.net]
- 6. SIRT5-mediated BCAT1 desuccinylation and stabilization leads to ferroptosis insensitivity and promotes cell proliferation in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Targeting Glioblastoma: The Current State of Different Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirtuins in Central Nervous System Tumors—Molecular Mechanisms and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New and Efficient Therapeutic Targets for Glioblastoma - Milwaukee Institute for Drug Discovery [uwm.edu]
- 14. Sirtuin 1 knockdown inhibits glioma cell proliferation and potentiates temozolomide toxicity via facilitation of reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a New Selective SIRT5 Inhibitor and Nicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison between a novel, potent, and selective SIRT5 inhibitor and the well-established pan-sirtuin inhibitor, nicotinamide (B372718) (NAM). Sirtuin 5 (SIRT5) is a critical NAD⁺-dependent protein deacylase, primarily located in the mitochondria, that regulates key metabolic pathways.[1][2] It removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on target proteins, making it a significant therapeutic target for various diseases, including metabolic disorders and cancer.[1][3][4][5] This document is intended to help researchers select the appropriate chemical tool for their specific experimental needs.
SIRT5 Signaling and Metabolic Regulation
SIRT5 is a central regulator of mitochondrial function and cellular metabolism.[5][6] It modulates the activity of key enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, the urea (B33335) cycle, and the detoxification of reactive oxygen species (ROS).[1][3][5][7] By removing succinyl, malonyl, and glutaryl groups, SIRT5 can activate or deactivate its substrate proteins, thereby controlling major metabolic fluxes within the cell.[8][9]
Quantitative Performance Comparison
The selection of an inhibitor is critically dependent on its potency and selectivity. The following table summarizes the key biochemical and inhibitory characteristics of a representative new, potent SIRT5 inhibitor against nicotinamide.
| Feature | New Potent SIRT5 Inhibitor (Representative) | Nicotinamide (NAM) |
| SIRT5 Potency (IC₅₀) | 0.1 - 5 µM[10][11] | ~21 µM - 1.6 mM (Highly substrate and assay dependent)[1][12] |
| Selectivity | Highly selective for SIRT5 over other sirtuins (SIRT1-3, 6)[7][11][13][14] | Pan-sirtuin inhibitor (inhibits SIRT1-7)[1][7][12] |
| Mechanism of Inhibition | Substrate-competitive[13][14] | Product inhibitor; non-competitive with the acyl-lysine substrate[1][15] |
| Mode of Action | Directly competes with the acylated substrate for binding to the active site.[14] | Reverses an intermediate step in the deacylation reaction via a "base-exchange" mechanism.[1][15] |
| Cellular Permeability | High (designed for cell-based assays)[16] | High (water-soluble vitamin)[17] |
Note: IC₅₀ values can vary depending on specific assay conditions, substrates, and enzyme preparations. The data presented are compiled from various sources for comparative purposes.[14][18]
Experimental Workflow for Benchmarking
A systematic workflow is essential for the robust comparison of enzyme inhibitors. The process begins with precise biochemical assays to determine potency and selectivity, followed by cell-based assays to confirm target engagement and physiological effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of SIRT5 inhibitors.
In Vitro SIRT5 Enzymatic Inhibition Assay (IC₅₀ Determination)
This biochemical assay directly measures the ability of a compound to inhibit SIRT5's deacylase activity using a purified enzyme and a synthetic fluorogenic substrate.[19][20]
-
Objective: To determine the IC₅₀ value of an inhibitor for SIRT5 desuccinylase activity.[19]
-
Materials:
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[1]
-
Reaction Setup: In a microplate, add the assay buffer, recombinant SIRT5 enzyme, and varying concentrations of the test inhibitor. Allow for a brief pre-incubation period (e.g., 15-30 minutes) at 37°C to permit inhibitor binding.[1][19]
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD⁺ to each well.[1][19]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.[10][19]
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate at room temperature for 15-30 minutes.[10][20]
-
Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths (e.g., 350-380 nm excitation, 440-460 nm emission).[20]
-
Data Analysis: Subtract background fluorescence (no enzyme control). Plot the percentage of SIRT5 activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[14][19]
-
Cellular Target Engagement via Western Blot
This method assesses SIRT5 inhibition within a cellular context by measuring the change in the succinylation status of known SIRT5 substrate proteins.
-
Objective: To confirm that the inhibitor engages SIRT5 in cells, leading to an increase in the succinylation of its downstream targets.
-
Materials:
-
Cell line of interest (e.g., HEK293, cancer cell lines)
-
SIRT5 inhibitor and vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Primary antibodies: Anti-pan-succinyl-lysine, Anti-SIRT5, and a loading control (e.g., Anti-β-actin or Anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of the SIRT5 inhibitor or nicotinamide for a specified time (e.g., 6-24 hours). Include a vehicle-only control.[21]
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).[21]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[21]
-
Incubate the membrane with the primary anti-pan-succinyl-lysine antibody overnight at 4°C to detect changes in global protein succinylation.[21]
-
Separately, probe membranes with anti-SIRT5 (to confirm consistent enzyme levels) and a loading control antibody.
-
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescence substrate and an imaging system.[21]
-
Data Analysis: Quantify the band intensities for the succinyl-lysine signal relative to the loading control. An increase in the succinylation signal in inhibitor-treated samples compared to the vehicle control indicates successful target engagement and inhibition of SIRT5.[21]
-
Conclusion
The choice between a novel, selective SIRT5 inhibitor and a pan-sirtuin inhibitor like nicotinamide depends entirely on the research question.
-
The New Potent SIRT5 Inhibitor is the superior choice for elucidating the specific functions of SIRT5. Its high potency and selectivity ensure that observed effects are directly attributable to the inhibition of SIRT5, minimizing confounding results from the inhibition of other sirtuins.[13][14] It is the ideal tool for target validation and studying SIRT5-specific pathways.
-
Nicotinamide , as a pan-sirtuin inhibitor, is useful for studying the overall effects of sirtuin inhibition or when a broad-spectrum effect is desired.[1][7] However, its low potency against SIRT5's deacylase activity and lack of specificity make it challenging to dissect the specific contribution of SIRT5 to a biological outcome.[12][15]
For researchers requiring precise and reliable investigation of SIRT5 biology, a potent and selective inhibitor represents the state-of-the-art tool, providing clearer, more interpretable data than broad-spectrum alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 7. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin 5 - Wikipedia [en.wikipedia.org]
- 9. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Insights on the Modulation of SIRT5 Activity: A Challenging Balance [mdpi.com]
- 12. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Validating SIRT5 Knockdown: A Comparative Guide to qPCR and Western Blot Analysis
For researchers, scientists, and drug development professionals investigating the role of Sirtuin 5 (SIRT5), robust and reliable validation of its knockdown is a critical first step. This guide provides a comprehensive comparison of two gold-standard techniques for confirming the efficiency of SIRT5 knockdown at the mRNA and protein levels: quantitative Polymerase Chain Reaction (qPCR) and Western blot. We present detailed experimental protocols, a quantitative data comparison, and visual workflows to assist in the meticulous execution and interpretation of these essential validation experiments.
Comparison of Knockdown Validation Techniques
Both qPCR and Western blot are indispensable for validating gene knockdown, providing complementary information about the process. qPCR quantifies the extent of target mRNA depletion, offering a rapid and sensitive measure of transcriptional silencing. Western blot, on a different note, confirms the reduction at the protein level, which is the ultimate goal of a knockdown experiment. The choice between these techniques, or more ideally the use of both, depends on the specific experimental question.
| Parameter | qPCR | Western Blot |
| Analyte | mRNA | Protein |
| Principle | Reverse transcription and amplification of target cDNA | Immunodetection of target protein after size-based separation |
| Turnaround Time | 4-6 hours | 1-2 days |
| Sensitivity | High | Moderate to High |
| Quantitative | Highly quantitative (relative and absolute) | Semi-quantitative to quantitative |
| Throughput | High | Low to Medium |
| Primary Reagents | Primers, reverse transcriptase, DNA polymerase | Primary and secondary antibodies |
| Key Information | Efficiency of target mRNA degradation | Reduction in target protein expression |
Quantitative Analysis of SIRT5 Knockdown Efficiency
The following table presents representative data from a typical SIRT5 knockdown experiment in a human cell line using siRNA. The data demonstrates the expected outcomes for both qPCR and Western blot analyses.
| Experimental Condition | SIRT5 mRNA Level (Relative to Control) | SIRT5 Protein Level (Relative to Control) | Knockdown Efficiency (%) |
| Control siRNA | 1.00 | 1.00 | 0% |
| SIRT5 siRNA | 0.25 | 0.30 | 75% (mRNA), 70% (protein) |
Note: Data are representative and may vary depending on the cell type, transfection efficiency, and reagents used.
Experimental Workflow for SIRT5 Knockdown Validation
Successful validation of SIRT5 knockdown requires a systematic workflow, from cell culture and transfection to data analysis. The following diagram illustrates the key steps involved in both qPCR and Western blot-based validation.
SIRT5 Signaling Pathway
SIRT5 is a mitochondrial NAD+-dependent deacylase that plays a crucial role in regulating cellular metabolism. It primarily removes succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues of target proteins, thereby modulating their activity. The following diagram illustrates a simplified overview of the SIRT5 signaling pathway.
Detailed Experimental Protocols
Quantitative PCR (qPCR) for SIRT5 mRNA Validation
This protocol outlines the steps to quantify SIRT5 mRNA levels following siRNA-mediated knockdown.[1]
-
RNA Extraction: At 48 hours post-transfection with control or SIRT5-targeting siRNAs, harvest the cells. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad). In each well of a qPCR plate, combine the master mix, forward and reverse primers for SIRT5 or a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA.
-
qPCR Run: Perform the qPCR reaction on a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of SIRT5 mRNA in knockdown samples compared to the control. Normalize the Ct value of SIRT5 to the Ct value of the housekeeping gene.
Western Blot for SIRT5 Protein Validation
This protocol details the procedure for assessing the reduction of SIRT5 protein levels after knockdown.[1][2]
-
Cell Lysis and Protein Quantification: At 72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto a 10-12% polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SIRT5 overnight at 4°C. On a separate membrane or after stripping, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the SIRT5 band to the intensity of the loading control band to determine the relative protein expression.
References
Reversing Drug Sensitivity: A Guide to SIRT5 Rescue Experiments in Cancer
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5), a mitochondrial NAD+-dependent deacylase, has emerged as a critical regulator of cellular metabolism and a key player in the development of drug resistance in various cancers. Its multifaceted enzymatic activities, including desuccinylation, demalonylation, and deglutarylation, allow it to modulate the function of numerous proteins involved in metabolic pathways that cancer cells hijack to survive and evade therapeutic interventions. This guide provides a comparative analysis of experimental approaches to investigate the role of SIRT5 in chemoresistance, focusing on "rescue" experiments designed to restore drug resistance in sensitized cancer cells by reintroducing SIRT5. We will delve into the molecular mechanisms, present relevant experimental data in a comparative format, and provide detailed protocols for key experiments.
The Central Role of SIRT5 in Chemoresistance
Overexpression of SIRT5 has been linked to resistance to a range of chemotherapeutic agents, including platinum-based drugs, antimetabolites, and targeted therapies. The primary mechanisms underpinning SIRT5-mediated drug resistance involve the metabolic reprogramming of cancer cells and the enhancement of their antioxidant capacity. Knockdown or inhibition of SIRT5 has been shown to re-sensitize cancer cells to these treatments, highlighting its potential as a therapeutic target.
A crucial experimental approach to validate the role of SIRT5 in drug resistance is the "rescue" experiment. In this setup, cancer cells with depleted SIRT5 levels (and thus increased drug sensitivity) are engineered to re-express SIRT5. If the re-expression of SIRT5 restores the drug-resistant phenotype, it provides strong evidence for its direct involvement. While the literature predominantly focuses on rescuing with wild-type SIRT5, the concept of a "resistant" or hyperactive SIRT5 mutant presents an intriguing alternative for amplifying and studying these effects.
Comparative Analysis of SIRT5-Mediated Drug Resistance
The following tables summarize quantitative data from studies investigating the role of SIRT5 in chemoresistance and the potential for rescue experiments.
| Cell Line | Chemotherapeutic Agent | Effect of SIRT5 Knockdown/Inhibition | Potential Rescue Experiment Outcome | Key Downstream Target/Pathway |
| Non-Small Cell Lung Cancer (NSCLC) | Cisplatin, 5-Fluorouracil, Bleomycin | Increased sensitivity to all agents[1][2] | Overexpression of wild-type SIRT5 restores resistance. | Upregulation of Nrf2 and its downstream antioxidant genes[1][2][3] |
| Colorectal Carcinoma (CRC) (wild-type Kras) | Chemotherapeutic agents, Cetuximab | Increased sensitivity[2][4] | Overexpression of wild-type SIRT5 restores resistance. | Inactivation of Succinate (B1194679) Dehydrogenase (SDHA), leading to succinate accumulation[2][4] |
| Breast Cancer | Etoposide | Increased therapy-induced senescence and reduced chemoresistance[5] | Overexpression of wild-type SIRT5 reduces senescence and restores resistance. | Desuccinylation and activation of MTHFD2, boosting NADPH production[5] |
| Acute Myeloid Leukemia (AML) | Venetoclax | Increased apoptosis and reduced cell viability[6][7] | Overexpression of wild-type SIRT5 promotes survival. | Regulation of fatty acid oxidation via HADHA desuccinylation[6] |
Key Signaling Pathways Modulated by SIRT5 in Drug Resistance
SIRT5 influences several critical signaling pathways that contribute to a drug-resistant phenotype. Understanding these pathways is crucial for designing effective rescue experiments and interpreting their outcomes.
SIRT5-Nrf2 Pathway in NSCLC
In non-small cell lung cancer, SIRT5 expression is positively correlated with the expression of Nrf2, a master regulator of the antioxidant response.[1][2] SIRT5-mediated signaling leads to the upregulation of Nrf2 and its target genes, which are involved in detoxifying chemotherapeutic agents and mitigating oxidative stress.
Caption: SIRT5-Nrf2 signaling pathway in chemoresistance.
SIRT5-SDHA Pathway in Colorectal Cancer
In colorectal cancer with wild-type KRAS, a subpopulation of cells expressing high levels of SIRT5 exhibits multidrug resistance.[4] SIRT5 demalonylates and inactivates the succinate dehydrogenase complex subunit A (SDHA), leading to the accumulation of the oncometabolite succinate. Succinate then activates the reactive oxygen species (ROS)-scavenging enzyme thioredoxin reductase 2 (TrxR2), conferring resistance to chemotherapy.[4] Furthermore, an elevated succinate-to-α-ketoglutarate ratio inhibits α-KG-dependent dioxygenases, contributing to resistance to the EGFR inhibitor cetuximab.[2][4]
Caption: SIRT5-SDHA pathway in multidrug resistance.
Experimental Protocols
Generation of a Resistant SIRT5 Mutant (Hypothetical)
While published studies have not explicitly detailed rescue experiments with a "resistant" SIRT5 mutant, a hypothetical approach would be to create a constitutively active or more stable form of the enzyme. This could potentially be achieved through site-directed mutagenesis to mimic a post-translational modification that enhances activity or to remove a degradation signal.
Protocol: Site-Directed Mutagenesis to Generate a Hypothetical Hyperactive SIRT5 Mutant
This protocol is based on standard site-directed mutagenesis procedures.
-
Primer Design: Design primers incorporating the desired mutation (e.g., a phosphomimetic substitution like serine/threonine to aspartic/glutamic acid, or mutation of a known ubiquitination site). Primers should be complementary to the SIRT5 expression vector sequence.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the SIRT5 expression plasmid as the template and the designed mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA (i.e., the original plasmid DNA from E. coli).
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed bacteria on appropriate antibiotic plates. Isolate plasmid DNA from individual colonies and confirm the desired mutation by Sanger sequencing.
SIRT5 Rescue Experiment Workflow
This workflow outlines the steps to conduct a rescue experiment to confirm the role of SIRT5 in drug resistance.
Caption: Workflow for a SIRT5 rescue experiment.
Cell Viability (MTT) Assay to Determine Drug Sensitivity
This protocol is a standard method to assess cell viability after drug treatment.
-
Cell Seeding: Seed the SIRT5 knockdown and rescue cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent of interest. Include a vehicle-only control. Incubate for a period relevant to the drug's mechanism of action (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth). A higher IC50 value indicates greater resistance.
Alternative Approaches and Future Directions
While rescue experiments with SIRT5 mutants are a powerful tool, other approaches can provide complementary information. The use of highly specific small molecule inhibitors of SIRT5 can mimic the effects of genetic knockdown and can be used in preclinical models.[7] Additionally, exploring the broader landscape of SIRT5's interactome and post-translational modifications in the context of drug resistance may reveal novel mechanisms and therapeutic targets.
The development and characterization of hyperactive or "resistant" SIRT5 mutants could be a valuable future direction. Such tools would allow for a more nuanced understanding of the dose-dependent effects of SIRT5 activity on chemoresistance and could aid in the screening for SIRT5 inhibitors.
References
- 1. SIRT5 facilitates cancer cell growth and drug resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting a Sirt5-Positive Subpopulation Overcomes Multidrug Resistance in Wild-Type Kras Colorectal Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIRT5-mediated desuccinylation of MTHFD2 enhances chemoresistance in breast cancer cells by reducing therapy-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SIRT5 IS A DRUGGABLE METABOLIC VULNERABILITY IN ACUTE MYELOID LEUKEMIA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial SIRT5 Assay Kits: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of sirtuin research, selecting the optimal assay kit is a critical first step. This guide provides an objective comparison of commercially available SIRT5 assay kits, focusing on key performance metrics and experimental protocols to facilitate an informed decision.
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a significant role in regulating cellular metabolism by catalyzing the removal of succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues of target proteins. Its involvement in vital pathways such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the urea (B33335) cycle has made it a compelling target for drug discovery in metabolic diseases, cancer, and neurodegenerative disorders. Consequently, a variety of commercial assay kits have been developed to measure its activity and quantify its presence in biological samples.
This guide focuses on two principal types of SIRT5 assay kits: fluorometric assays for measuring enzymatic activity and enzyme-linked immunosorbent assays (ELISAs) for quantifying SIRT5 protein levels.
Performance Comparison of Commercial SIRT5 Assay Kits
Choosing the right assay kit depends on the specific research question, sample type, and required throughput. The following tables summarize the key quantitative data for commercially available SIRT5 fluorometric activity assay kits and ELISA kits, based on information provided by the manufacturers. It is important to note that direct comparison of some parameters, such as sensitivity, may be influenced by different experimental conditions used by each manufacturer.
SIRT5 Fluorometric Activity Assay Kits
These kits are designed to measure the enzymatic activity of SIRT5 by detecting the deacylation of a synthetic substrate.
| Manufacturer | Kit Name | Catalog Number | Principle | Substrate Type | Excitation/Emission (nm) |
| BPS Bioscience | Fluorogenic SIRT5 Assay Kit | 50085 | Two-step: Desuccinylation followed by developer-induced fluorescence | Succinylated peptide with fluorophore and quencher | 350-380 / 440-460 |
| Abcam | SIRT5 Activity Assay Kit (Fluorometric) | ab210074 | Two-step: Deacetylation followed by peptidase cleavage and fluorescence | Acetylated peptide with fluorophore and quencher | 480-500 / 520-540 |
| Enzo Life Sciences | FLUOR DE LYS®-Green SIRT5 Fluorometric Drug Discovery Assay Kit | BML-AK514 | Two-step: Desuccinylation followed by developer-induced fluorescence | Succinylated peptide with fluorophore and quencher | Not explicitly stated |
| Cayman Chemical | SIRT5 Fluorometric Drug Discovery Assay Kit | Item No. 700290 (example for SIRT6, specific SIRT5 kit may vary) | Two-step: Deacetylation followed by developer-induced fluorescence | Acetylated peptide with fluorophore and quencher | 350-360 / 450-465 |
SIRT5 ELISA Kits
These kits are designed for the quantitative measurement of SIRT5 protein in various biological samples.
| Manufacturer | Kit Name | Catalog Number | Assay Type | Sensitivity (Limit of Detection) | Dynamic Range |
| Abcam | Human SIRT5 ELISA Kit | ab314348 | Sandwich | ≤ 0.12 ng/mL | 0.12 - 25 ng/mL |
| RayBiotech | Human Sirtuin 5 ELISA Kit | ELH-SIRT5 | Sandwich | 0.12 ng/ml | 0.12 ng/ml - 25 ng/ml |
| MyBioSource | Human Sirtuin 5 (SIRT5) ELISA Kit | MBS2705671 | Sandwich | Not explicitly stated | Not explicitly stated |
| Aviva Systems Biology | SIRT5 ELISA Kit (Human) | OKCD08732 | Sandwich | < 0.067ng/mL | 0.156-10ng/mL |
Experimental Methodologies
The following sections provide a generalized overview of the experimental protocols for the two main types of SIRT5 assay kits. For precise details, always refer to the manufacturer's instructions provided with the specific kit.
General Protocol for Fluorometric SIRT5 Activity Assays
This protocol outlines the typical steps for measuring SIRT5 enzymatic activity using a fluorometric assay kit.
-
Reagent Preparation: Prepare all reagents as instructed in the kit manual. This typically includes diluting the assay buffer, the SIRT5 substrate, and NAD+.
-
Enzyme Preparation: If using a purified enzyme provided with the kit, dilute it to the recommended concentration in assay buffer. If using cell lysates or other biological samples, prepare them according to standard protocols.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, NAD+, and the SIRT5 substrate to each well.
-
Initiation of Reaction: Add the diluted SIRT5 enzyme or the experimental sample to the wells to initiate the deacylation reaction. Include appropriate controls such as a no-enzyme control and a positive control with a known SIRT5 inhibitor (often provided in the kit).
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Development: Add the developer solution to each well. The developer contains a protease that cleaves the deacylated substrate, leading to the release of the fluorophore from the quencher.
-
Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the development reaction to proceed. Measure the fluorescence intensity using a microplate fluorometer at the excitation and emission wavelengths recommended by the manufacturer.
-
Data Analysis: The SIRT5 activity is proportional to the fluorescence signal. Calculate the activity based on the difference in fluorescence between the experimental wells and the no-enzyme control wells.
General Protocol for SIRT5 ELISA Kits
This protocol provides a general workflow for the quantification of SIRT5 protein using a sandwich ELISA kit.
-
Plate Preparation: The 96-well microplate is typically pre-coated with a capture antibody specific for SIRT5. Wash the wells with the provided wash buffer.
-
Standard and Sample Addition: Prepare a standard curve by serially diluting the provided SIRT5 standard. Add the standards and the experimental samples (e.g., cell lysates, serum, plasma) to the appropriate wells.
-
Incubation: Incubate the plate for a specified time (e.g., 2.5 hours at room temperature or overnight at 4°C) to allow the SIRT5 protein to bind to the capture antibody.
-
Washing: Wash the wells multiple times with the wash buffer to remove unbound proteins.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well. This antibody will bind to a different epitope on the captured SIRT5 protein.
-
Incubation and Washing: Incubate the plate for a specified time (e.g., 1 hour at room temperature) and then wash the wells again.
-
Enzyme Conjugate Addition: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. The streptavidin will bind to the biotin (B1667282) on the detection antibody.
-
Incubation and Washing: Incubate the plate for a specified time (e.g., 45 minutes at room temperature) and then perform a final wash.
-
Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (typically a strong acid), which will change the color from blue to yellow.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of SIRT5 in the experimental samples.
Visualizing Key Processes
To better understand the context of SIRT5 research and the workflow of these assays, the following diagrams have been generated.
Caption: SIRT5 Signaling Pathway in the Mitochondrion.
Caption: General Experimental Workflows for SIRT5 Assays.
A Head-to-Head Battle: In Silico Docking vs. In Vitro Validation for SIRT5 Modulators
A Comparative Guide for Researchers and Drug Developers
The discovery of potent and selective modulators for Sirtuin 5 (SIRT5), a crucial mitochondrial NAD+-dependent deacylase, is a rapidly advancing field with significant therapeutic potential in metabolic diseases, cancer, and neurodegenerative disorders.[1][2] The journey from a potential chemical entity to a validated SIRT5 modulator often involves a critical interplay between computational prediction and experimental verification. This guide provides an objective comparison of in silico docking and in vitro validation techniques, presenting supporting data, detailed experimental protocols, and a visual representation of the discovery workflow.
The Synergy of Prediction and Validation: An Overview
In silico molecular docking serves as a powerful and cost-effective initial step in the drug discovery pipeline. It computationally predicts the binding affinity and orientation of small molecules within the SIRT5 active site, enabling the screening of vast virtual libraries to identify promising candidates.[3][4] However, these predictions are theoretical and require experimental confirmation. This is where in vitro validation comes into play, providing empirical evidence of a compound's ability to either inhibit or activate SIRT5's enzymatic activity.[5] The synergy between these two approaches streamlines the discovery process, prioritizing compounds with a higher probability of success for resource-intensive experimental testing.
Quantitative Data Summary: A Tale of Two Methodologies
The following tables summarize quantitative data from various studies, showcasing the performance of both in silico docking and in vitro validation in the identification of SIRT5 modulators. It is important to note that a direct correlation between docking scores and in vitro potency (e.g., IC50 values) is not always linear, as docking scores represent binding affinity in an idealized computational model, while IC50 values are a measure of functional inhibition in a biochemical assay.[6][7][8][9]
Table 1: Comparison of In Silico Docking and In Vitro Inhibition of SIRT5 Inhibitors
| Compound | In Silico Method | Docking Score (kcal/mol) | In Vitro Assay Type | IC50 (µM) | Reference |
| Compound 37 | Virtual Screening | Not explicitly stated, but identified as a hit | Enzymatic Inhibition Assay | 5.59 ± 0.75 | [3] |
| Compound 47 | Structure-based optimization | Not explicitly stated, but optimized from a hit | Enzymatic Inhibition Assay | 0.21 ± 0.02 | [3] |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | Glide Docking | High Glide Score (exact value not provided) | In vitro analysis confirmed inhibition | Not specified | [4] |
| H3K9TSu | Not Applicable (Peptide-based) | Not Applicable | Enzymatic Inhibition Assay | 5 | [5] |
| Suramin | Not specified | Not specified | Enzymatic Inhibition Assay | 22 | [5] |
Table 2: Comparison of In Silico and In Vitro Data for SIRT5 Activators
| Compound | In Silico Method | Docking/Screening Outcome | In Vitro Assay Type | Fold Activation / EC50 | Reference |
| Resveratrol | Not specified | Identified as a potential activator | Deacetylase Activity Assay | ~2.5-fold activation at 0.2 mM | [10] |
| 1,4-DHP Derivatives (e.g., Compound 30) | Not specified | Identified through screening | Desuccinylase Activity Assay | Up to ~5-fold activation | [11] |
| Various 1,4-DHP Derivatives | Not specified | Identified as activators | Deacetylase Activity Assay | ~2- to 3-fold activation at 100 µM | [12] |
Experimental Protocols: The "How-To" Behind the Data
Reproducibility and accuracy are paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide.
In Silico Molecular Docking Protocol for SIRT5
This protocol provides a generalized workflow for performing molecular docking studies on SIRT5.
-
Protein Preparation:
-
Obtain the 3D crystal structure of human SIRT5 from the Protein Data Bank (PDB) (e.g., PDB ID: 6LJK).[4]
-
Prepare the protein using software like Maestro or UCSF Chimera. This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the protein structure to relieve any steric clashes.[4]
-
Define the binding site or "grid" for docking. This is typically centered on the known active site residues, such as Tyr102 and Arg105, which are crucial for substrate binding.[3][5]
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structures of the small molecules to be docked from databases like PubChem or ZINC, or draw them using chemical drawing software.
-
Prepare the ligands using tools like LigPrep. This step involves generating different tautomers and ionization states at a physiological pH, and minimizing their energy.[4]
-
-
Molecular Docking:
-
Analysis of Results:
In Vitro SIRT5 Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against SIRT5.
-
Reagents and Materials:
-
Recombinant human SIRT5 enzyme.
-
Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine).
-
NAD+ (cofactor).
-
Assay buffer.
-
Developer solution (e.g., containing trypsin).
-
Test compound (potential inhibitor).
-
Microplate reader capable of fluorescence detection.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the SIRT5 enzyme, the fluorogenic substrate, and NAD+ to each well.
-
Add the serially diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the deacylation reaction to occur.
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorophore.
-
Incubate for an additional period (e.g., 30 minutes) for the developer reaction to complete.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce SIRT5 activity by 50%.
-
Visualizing the Discovery Workflow and SIRT5 Signaling
To better understand the relationship between these methodologies and the broader context of SIRT5's role, the following diagrams have been generated.
Conclusion
The integration of in silico docking and in vitro validation is a cornerstone of modern drug discovery for targets like SIRT5. While in silico methods provide a rapid and economical means to identify potential modulators, in vitro assays are indispensable for confirming their biological activity and determining their potency. The data and protocols presented in this guide highlight the strengths and necessities of both approaches, emphasizing that a successful SIRT5 modulator discovery campaign relies on their judicious and synergistic application. As our understanding of SIRT5's multifaceted roles continues to grow, this combined strategy will be instrumental in developing novel therapeutics for a range of human diseases.
References
- 1. Screening of SIRT6 inhibitors and activators: A novel activator has an impact on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes [mdpi.com]
- 9. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to SIRT5 Inhibition: Desuccinylase vs. Demalonylase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibition of Sirtuin 5 (SIRT5), a critical regulator of mitochondrial metabolism, focusing on its two primary enzymatic functions: desuccinylation and demalonylation. SIRT5's ability to remove these negatively charged post-translational modifications from lysine (B10760008) residues of target proteins makes it a key player in various cellular processes and a promising therapeutic target.
Introduction to SIRT5 and its Dual Activities
SIRT5 is a member of the sirtuin family of NAD+-dependent deacylases.[1] Unlike other sirtuins that primarily function as deacetylases, SIRT5 shows robust desuccinylase and demalonylase activities, with significantly weaker deacetylase function.[2] This specificity is attributed to the presence of key tyrosine and arginine residues within its catalytic site, which create a binding pocket favorable for negatively charged acyl groups like succinyl and malonyl.[2][3] Through these activities, SIRT5 modulates critical metabolic pathways, including the urea (B33335) cycle, glycolysis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.[1][4]
Comparative Inhibition of SIRT5 Desuccinylase and Demalonylase Activities
Direct head-to-head comparisons of a single modulator's inhibitory potency (IC50) against both SIRT5's desuccinylase and demalonylase activities are not extensively documented in publicly available literature. Most studies focus on characterizing inhibitors against the more established desuccinylase function. However, given the structural similarity of the succinyl and malonyl groups and the nature of the SIRT5 active site, it is widely understood that a competitive inhibitor targeting the acyl-lysine binding pocket will effectively block both activities.
For the purpose of this guide, we will use Suramin , a well-characterized, non-selective sirtuin inhibitor, as a case study.
Quantitative Data Presentation
| Modulator | Target Activity | IC50 (µM) | Comments |
| Suramin | Desuccinylase | 22 - 46.6[1][5][6] | Non-selective inhibitor, also targets other sirtuins.[7] |
| Demalonylase | Not explicitly reported | Expected to inhibit due to the structural basis of the SIRT5 active site. |
Signaling Pathways Regulated by SIRT5
SIRT5's desuccinylase and demalonylase activities have a profound impact on cellular metabolism. Below are representations of two key pathways influenced by SIRT5.
Caption: SIRT5 activates the urea cycle by desuccinylating and activating CPS1.
Caption: SIRT5 can promote glycolysis by demalonylating and activating GAPDH.
Experimental Protocols
The following are detailed methodologies for assessing the inhibition of SIRT5's desuccinylase and demalonylase activities. These protocols are based on widely used fluorescence-based assays.
Protocol 1: In Vitro SIRT5 Desuccinylase Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of a test compound against SIRT5 desuccinylase activity.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate: e.g., a peptide containing a succinylated lysine residue flanked by a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin) and a quencher. A commonly used substrate is Boc-Lys(Succ)-AMC.
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
SIRT5 assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Test compound (SIRT5 modulator)
-
Developer solution (containing trypsin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the SIRT5 assay buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
SIRT5 assay buffer
-
Test compound at various concentrations (or vehicle control)
-
Recombinant SIRT5 enzyme (final concentration typically in the nM range)
-
NAD+ (final concentration typically 0.5-1 mM)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the test compound to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic SIRT5 substrate to each well to initiate the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes. During this time, active SIRT5 will desuccinylate the substrate.
-
Development: Add the developer solution (containing trypsin) to each well. The trypsin will cleave the desuccinylated substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal.
-
Signal Detection: Incubate the plate at 37°C for 15-30 minutes and then measure the fluorescence using a plate reader (e.g., excitation at ~350-360 nm and emission at ~450-460 nm for AMC).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro SIRT5 Demalonylase Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of a test compound against SIRT5 demalonylase activity.
Methodology: This protocol is identical to the desuccinylase inhibition assay with one key modification: the substrate.
Modified Material:
-
Fluorogenic SIRT5 substrate: A peptide containing a malonylated lysine residue flanked by a fluorophore and a quencher (e.g., Boc-Lys(Mal)-AMC).
Procedure: Follow the exact same steps as outlined in Protocol 1, substituting the succinylated substrate with the malonylated substrate. The principles of the assay remain the same: active SIRT5 will demalonylate the substrate, which is then cleaved by the developer to produce a fluorescent signal. Data analysis is also performed in the same manner to determine the IC50 value.
Experimental Workflow
References
- 1. Inhibitors of the NAD+-Dependent Protein Desuccinylase and Demalonylase Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.hku.hk [hub.hku.hk]
- 3. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the NAD(+)-Dependent Protein Desuccinylase and Demalonylase Sirt5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sirtuin Modulator 5
A comprehensive guide to the safe handling and disposal of Sirtuin 5 (SIRT5) modulators, ensuring the safety of laboratory personnel and environmental protection.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sirtuin 5 (SIRT5) modulators. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations. The following protocols are based on general best practices for potent small-molecule compounds and should be supplemented by the specific Safety Data Sheet (SDS) for the particular SIRT5 modulator in use.
I. Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The required PPE varies depending on the physical state of the SIRT5 modulator.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Powder | Safety glasses with side-shields or goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Certified chemical fume hood or ventilated enclosure. If unavailable, a NIOSH-approved respirator with appropriate cartridges is mandatory. |
| Handling Solutions | Chemical safety goggles or face shield | Nitrile gloves | Laboratory coat | Work should be conducted within a chemical fume hood to prevent inhalation of aerosols or vapors.[1] |
II. Experimental Workflow and Waste Generation
The handling of SIRT5 modulators, from receipt to disposal, requires a systematic approach to minimize exposure and environmental contamination.[1] All materials that come into contact with the compound are considered hazardous waste.
III. Step-by-Step Disposal Protocol
All waste generated from the handling and use of SIRT5 modulators must be treated as hazardous waste.[1] This includes empty containers, contaminated PPE (gloves, etc.), and any absorbent materials used for cleaning spills.
Step 1: Waste Segregation
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, weighing paper, contaminated gloves, and bench paper, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the SIRT5 modulator, as well as any solvents used for rinsing glassware, in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous waste.
Step 2: Container Management
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the SIRT5 modulator, and any other components of the waste stream.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
Step 3: Storage
-
Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
Step 4: Final Disposal
-
Dispose of all SIRT5 modulator waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Never dispose of SIRT5 modulators down the drain or in the regular trash.
IV. Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
If trained and equipped, clean the spill using appropriate absorbent materials and PPE. All materials used for cleanup must be disposed of as hazardous waste.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eye-wash station and seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water and remove any contaminated clothing. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[2]
By adhering to these procedures, researchers can safely handle and dispose of Sirtuin modulator 5, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and the compound's SDS before beginning any work.
References
Personal protective equipment for handling Sirtuin modulator 5
Essential Safety and Handling Guide for Sirtuin Modulator 5
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a research chemical designed to modulate the activity of sirtuins.[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for handling potent, hazardous small molecule compounds in a laboratory setting.[2][3][4][5] Researchers should always perform a risk assessment prior to beginning work.[4]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical barrier to prevent exposure to hazardous research chemicals.[3] The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves.[5] The inner glove should be tucked under the cuff of the gown, and the outer glove should be worn over the cuff.[3] Change the outer glove every 30-60 minutes or immediately upon known or suspected contact with the compound.[3][5] |
| Body Protection | Disposable Gown | A disposable, long-sleeved gown made of polyethylene-coated polypropylene (B1209903) or a similar laminate material that resists permeability by hazardous chemicals is required.[4] Gowns should close securely in the back.[5] Cloth lab coats are not a suitable substitute. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory.[2][4] For procedures with a higher risk of splashing (e.g., reconstituting the compound), a full-face shield should be worn in addition to goggles.[3] |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator or a higher level of respiratory protection should be worn, especially when handling the powdered form of the compound to prevent inhalation of aerosols.[2][5] A surgical mask does not provide adequate respiratory protection.[2][5] Fit testing of the respirator is required.[5] |
| Head and Foot Protection | Hair and Shoe Covers | Disposable hair covers (bouffant caps) and two pairs of shoe covers should be worn to prevent contamination of the work area and tracking of contaminants outside the lab.[2][5][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
2.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within the laboratory, such as a certified chemical fume hood or a compounding primary engineering control (C-PEC) like a powder hood.[5]
-
Surface Protection: The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. A chemical spill kit should be available in the immediate vicinity.
2.2. Compound Reconstitution:
-
Don PPE: Before handling the compound, don all required PPE as specified in the table above.
-
Transfer to Hood: Transport the sealed vial of this compound to the designated chemical fume hood.
-
Grounding: If handling a powdered form, ground any equipment to prevent static electricity.
-
Careful Opening: Slowly and carefully open the vial to avoid creating airborne dust.
-
Solvent Addition: Using a calibrated pipette, add the desired solvent to the vial. Direct the solvent stream down the side of the vial to minimize aerosolization.
-
Mixing: Cap the vial and mix gently by inversion or vortexing until the compound is fully dissolved. Avoid sonication, which can generate aerosols.
-
Aliquotting: If necessary, aliquot the solution into smaller, clearly labeled, and tightly sealed containers.
2.3. Experimental Use:
-
All subsequent dilutions and experimental procedures should be performed within the chemical fume hood.
-
Use disposable labware whenever possible to reduce the need for cleaning and potential for cross-contamination.
-
When transporting the compound outside the fume hood, use a sealed, secondary container.
Disposal Plan
Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Unused or expired this compound should be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not pour down the drain or discard in regular trash. |
| Contaminated Labware | All disposable items that have come into contact with the compound (e.g., pipette tips, vials, absorbent pads) must be placed in a designated, sealed hazardous waste container. |
| Contaminated PPE | All used PPE, including gloves, gowns, and shoe covers, should be carefully removed to avoid skin contact and disposed of in a designated hazardous waste container immediately after completing work.[5] |
| Liquid Waste | All liquid waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container. |
Emergency Procedures
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Exposure: Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use a chemical spill kit. Wear appropriate PPE, absorb the spill with an inert material, and place it in a sealed hazardous waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key stages for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. pppmag.com [pppmag.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Personal Protective Equipment is PPE [hctsolutions.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
